Product packaging for Tritriacontane(Cat. No.:CAS No. 630-05-7)

Tritriacontane

Cat. No.: B1216631
CAS No.: 630-05-7
M. Wt: 464.9 g/mol
InChI Key: SUJUOAZFECLBOA-UHFFFAOYSA-N
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Description

Tritriacontane is a straight-chain saturated hydrocarbon with the molecular formula C₃₃H₆₈, classifying it as a long-chain alkane within the n-alkane series . This compound appears as a white solid at room temperature, with a characteristic melting point of 71-73 °C and a high boiling point of approximately 474-475 °C . Its substantial molecular weight of 464.89 g/mol and extensive carbon chain are the foundation of its unique properties, including high hydrophobicity and stability . In the research field, this compound serves several specialized purposes. It is a subject of interest in material science for developing specialized coatings, plastics, and lubrication systems due to its waxy and hydrophobic nature . Furthermore, its presence in natural sources like plant waxes, cardamom seeds, and garden tomatoes makes it a potential biomarker in metabolic, food, and botanical studies . The compound operates on the principle of "like dissolves like," being insoluble in polar solvents such as water but readily soluble in non-polar organic solvents like hexane, chloroform, and benzene, which is a critical consideration for experimental design . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) and handle the material using appropriate personal protective equipment (PPE), such as gloves and safety goggles .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H68 B1216631 Tritriacontane CAS No. 630-05-7

Properties

IUPAC Name

tritriacontane
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InChI

InChI=1S/C33H68/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-33H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJUOAZFECLBOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H68
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DSSTOX Substance ID

DTXSID5075444
Record name Tritriacontane
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Molecular Weight

464.9 g/mol
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Vapor Pressure

4.02X10-11 mm Hg at 25 °C (Extrapolated)
Record name n-Tritriacontane
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Color/Form

Orthorhombic crystals from ether, benzene

CAS No.

630-05-7
Record name Tritriacontane
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Record name TRITRIACONTANE
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Melting Point

71.2 °C
Record name n-Tritriacontane
Source Hazardous Substances Data Bank (HSDB)
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Foundational & Exploratory

The Isolation of Tritriacontane from Plant Waxes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tritriacontane (C33H68) is a long-chain n-alkane found in the epicuticular waxes of numerous plant species. As a component of the plant's protective outer layer, it plays a role in preventing water loss and protecting against environmental stressors. The lipophilic nature of this compound and other long-chain alkanes makes them of interest for various applications, including as potential biomarkers and in the development of novel drug delivery systems. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification from plant waxes, and analytical techniques for its characterization.

Natural Sources of this compound

This compound is a common constituent of the epicuticular wax of many terrestrial plants. The concentration and overall composition of n-alkanes in plant waxes can vary significantly between species. The following table summarizes the presence and relative abundance of this compound in various plant species, compiled from gas chromatography-mass spectrometry (GC-MS) analyses of their leaf waxes.

Plant SpeciesFamilyTissueThis compound Presence/AbundanceReference
Euphorbia piscatoriaEuphorbiaceaeNot SpecifiedPresent[1]
Vanilla madagascariensisOrchidaceaeBean1.0% of total hydrocarbons[2]
Kalimeris indicaAsteraceaeWhole PlantIdentified as a constituent[1]
Euphorbia miliiEuphorbiaceaeLeavesIdentified as a constituent[3]
Rosa caninaRosaceaeLeavesPresent in epicuticular wax[4]
Dianthus speciesCaryophyllaceaeLeavesPresent as a minor component
Populus angustifoliaSalicaceaeLeavesPresent in leaf wax
Nicotiana glauca (Tree Tobacco)SolanaceaeLeavesPresent, though hentriacontane (C31) is dominant
Triticum aestivum (Wheat)PoaceaeLeavesPresent, though hentriacontane-14,16-dione is a major component

Isolation and Purification of this compound from Plant Waxes

The isolation of this compound from plant material involves a multi-step process that begins with the extraction of the crude wax, followed by chromatographic separation to purify the n-alkane fraction, and finally, isolation of this compound.

Experimental Workflow for this compound Isolation

G cluster_0 Extraction cluster_1 Purification cluster_2 Analysis and Identification plant_material Dried and Powdered Plant Material soxhlet Soxhlet Extraction (n-hexane) plant_material->soxhlet rotavap Rotary Evaporation soxhlet->rotavap column_chromatography Silica Gel Column Chromatography (n-hexane as mobile phase) rotavap->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc Thin Layer Chromatography (TLC) fraction_collection->tlc gcms GC-MS Analysis tlc->gcms pure_this compound Purified this compound gcms->pure_this compound

Fig. 1: Experimental workflow for the isolation of this compound.
Detailed Experimental Protocols

1. Extraction of Crude Plant Wax

This protocol describes a standard Soxhlet extraction method for obtaining the initial crude wax extract.

  • Materials and Reagents:

    • Dried and finely powdered plant material (e.g., leaves)

    • n-Hexane (HPLC grade)

    • Soxhlet apparatus (extractor, condenser, and round-bottom flask)

    • Cellulose extraction thimbles

    • Heating mantle

    • Rotary evaporator

  • Procedure:

    • Weigh approximately 50-100 g of the dried, powdered plant material and place it into a cellulose extraction thimble.

    • Place the thimble inside the main chamber of the Soxhlet extractor.

    • Add 250-300 mL of n-hexane to the round-bottom flask.

    • Assemble the Soxhlet apparatus and connect the condenser to a cold water supply.

    • Heat the n-hexane in the round-bottom flask using a heating mantle to initiate reflux.

    • Continue the extraction for 6-8 hours, or until the solvent in the siphoning arm of the extractor becomes colorless.

    • After extraction, allow the apparatus to cool.

    • Concentrate the n-hexane extract using a rotary evaporator under reduced pressure to obtain the crude plant wax.

    • Dry the crude wax in a desiccator or under a gentle stream of nitrogen.

2. Purification by Column Chromatography

This protocol outlines the separation of the n-alkane fraction from the crude wax using silica gel column chromatography.

  • Materials and Reagents:

    • Crude plant wax extract

    • Silica gel (60-120 mesh) for column chromatography

    • n-Hexane (HPLC grade)

    • Chromatography column

    • Cotton wool

    • Collection vials or test tubes

  • Procedure:

    • Prepare a slurry of silica gel in n-hexane.

    • Plug the bottom of the chromatography column with a small piece of cotton wool.

    • Pour the silica gel slurry into the column and allow it to pack uniformly under gravity.

    • Dissolve the crude wax extract in a minimal amount of n-hexane.

    • Carefully load the dissolved extract onto the top of the silica gel column.

    • Elute the column with n-hexane, collecting fractions of approximately 10-20 mL in separate vials.

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing the n-alkane fraction.

3. Analysis and Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides typical parameters for the GC-MS analysis of the purified fractions to confirm the presence and purity of this compound.

  • Instrumentation:

    • Gas chromatograph coupled with a mass spectrometer (GC-MS)

    • Fused silica capillary column (e.g., DB-5ms or equivalent)

  • GC-MS Parameters:

    • Injector Temperature: 280 °C

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes

      • Ramp to 320 °C at a rate of 10 °C/min

      • Hold at 320 °C for 15 minutes

    • MS Transfer Line Temperature: 290 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 50-600

  • Identification:

    • The identification of this compound is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of an authentic this compound standard. The mass spectrum of this compound will show a characteristic fragmentation pattern for long-chain alkanes.

Chemical Classification of this compound

This compound belongs to the class of organic compounds known as alkanes, which are acyclic, saturated hydrocarbons.

G organic_compounds Organic Compounds hydrocarbons Hydrocarbons organic_compounds->hydrocarbons aliphatic_compounds Aliphatic Compounds hydrocarbons->aliphatic_compounds acyclic_compounds Acyclic Compounds aliphatic_compounds->acyclic_compounds saturated_hydrocarbons Saturated Hydrocarbons (Alkanes) acyclic_compounds->saturated_hydrocarbons long_chain_alkanes Long-Chain Alkanes saturated_hydrocarbons->long_chain_alkanes This compound This compound (n-C33H68) long_chain_alkanes->this compound

Fig. 2: Hierarchical classification of this compound.

Conclusion

The isolation of this compound from plant waxes is a feasible process for research and development purposes. The selection of appropriate plant sources, coupled with optimized extraction and purification protocols, can yield high-purity this compound for further investigation. The methodologies outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to explore the potential of this and other long-chain alkanes derived from natural sources. Further research into the quantitative analysis of this compound across a wider range of plant species is warranted to identify high-yielding sources.

References

The Role of Tritriacontane in Insect Pheromones and Chemical Ecology: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tritiacontane (C33H68), a long-chain saturated hydrocarbon, plays a significant, albeit often subtle, role in the chemical ecology of numerous insect species. As a major component of the cuticular hydrocarbon (CHC) profile, its primary function is to prevent desiccation. However, beyond this physiological necessity, tritriacontane and other CHCs act as crucial semiochemicals, mediating a variety of behaviors essential for survival and reproduction. These compounds are particularly important in close-range communication, functioning as contact pheromones that can convey information about species identity, sex, reproductive status, and colony membership. This technical guide provides a comprehensive overview of the role of this compound in insect pheromones and chemical ecology, with a focus on quantitative data, experimental protocols, and the underlying biological pathways.

Data Presentation: Quantitative Analysis of this compound

The relative abundance of this compound within the complex CHC profile of an insect can vary significantly depending on the species, sex, age, and even environmental conditions. The following tables summarize available quantitative data on the presence of this compound and related long-chain alkanes in various insect species.

Table 1: Relative Abundance of this compound in the Cuticular Hydrocarbon Profile of Lucilia sericata Puparial Cases at Different Ages

Age of Puparial CaseRelative Abundance of this compound (%)
Week 10.16 ± 0.04
Week 20.21 ± 0.06
Week 30.55 ± 0.31
Week 40.61 ± 0.25
Week 50.68 ± 0.06
Week 61.27 ± 0.24
Week 71.10 ± 0.44
Week 81.21 ± 0.42

Data extracted from a study on the aging of puparial cases, demonstrating the dynamic nature of CHC profiles.[1]

Role in Insect Chemical Communication

Tritiacontane primarily functions as a non-volatile contact pheromone, requiring direct physical contact or very close proximity for detection. Its role has been implicated in several key aspects of insect behavior:

  • Species and Mate Recognition: Differences in the CHC profile, including the presence and relative abundance of long-chain alkanes like this compound, can serve as a "chemical signature" that allows insects to distinguish between conspecifics and other species, as well as between potential mates.[2] In some species, specific CHCs on the female cuticle act as aphrodisiacs, stimulating male courtship and mating behavior.

  • Nestmate Recognition in Social Insects: In social insects such as termites, the colony's collective odor, which is a blend of CHCs from all members, allows for the identification of nestmates and the rejection of foreign individuals. While direct evidence for this compound's specific role is still being investigated, the overall CHC profile is crucial for maintaining colony integrity.[3]

  • Host Recognition by Parasitoids: Parasitic wasps may use the CHC profile of their hosts to locate and identify suitable targets for oviposition.

Key Insect Species of Interest

While this compound is a common component of the insect cuticle, its specific role as a key pheromone has been investigated in several species:

  • Lucilia cuprina (Australian Sheep Blowfly): Studies on the cuticular lipids of Lucilia cuprina and its close relative Lucilia sericata have identified this compound as a component of their CHC profile.[4][5] The presence of a strong contact component in the mating and oviposition behavior of L. cuprina suggests a role for these long-chain hydrocarbons in chemical communication.

  • Anopheles gambiae (Malaria Mosquito): The CHC profile of Anopheles gambiae is complex and varies with age and sex. While numerous hydrocarbons have been identified, the specific behavioral role of this compound in this species is an area of ongoing research. Mated males of the related species Anopheles coluzzii have been found to have a higher abundance of CHCs, suggesting a link to mating success.

  • Termites (e.g., Reticulitermes species): Nestmate recognition in termites is heavily reliant on their CHC profiles. While a direct link to this compound is not definitively established, the overall blend of hydrocarbons is critical for social cohesion.

Experimental Protocols

The study of this compound and other CHCs involves a combination of chemical analysis and behavioral bioassays.

Extraction and Analysis of Cuticular Hydrocarbons

Objective: To extract and quantify the CHC profile of an insect, including the relative abundance of this compound.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Extraction:

    • Individual or pooled insects are briefly immersed in a non-polar solvent such as hexane for a short duration (e.g., 5-10 minutes). This allows for the dissolution of the cuticular lipids without extracting internal fats.

    • Alternatively, a non-lethal method using Solid-Phase Microextraction (SPME) can be employed, where a fiber is rubbed against the insect's cuticle to adsorb the CHCs.

  • Sample Preparation:

    • The solvent from the extraction is carefully evaporated under a gentle stream of nitrogen to concentrate the sample.

    • An internal standard (e.g., a known amount of a hydrocarbon not naturally present in the insect, such as docosane) is added to the sample to allow for accurate quantification of the CHCs.

  • GC-MS Analysis:

    • The concentrated extract is injected into a gas chromatograph, which separates the different hydrocarbon components based on their volatility and interaction with the column.

    • The separated components then enter a mass spectrometer, which fragments the molecules and provides a mass spectrum that allows for their identification.

    • The relative abundance of each compound, including this compound, is determined by integrating the area under its corresponding peak in the chromatogram.

Behavioral Bioassays

Objective: To determine the behavioral response of an insect to synthetic this compound.

Methodology: Two-Choice Olfactometer/Contact Assay

  • Apparatus: A Y-tube or a simple two-choice olfactometer is used. For contact pheromones, a petri dish or a similar arena can be utilized.

  • Stimuli Preparation:

    • Synthetic this compound is dissolved in a volatile solvent (e.g., hexane) at various concentrations.

    • A small filter paper or another inert substrate is treated with a specific dose of the this compound solution.

    • A control substrate is treated with the solvent only.

  • Experimental Procedure:

    • The treated and control substrates are placed in the separate arms of the olfactometer or on opposite sides of the arena.

    • An individual insect is introduced at the entrance of the olfactometer or the center of the arena.

    • The insect's choice (i.e., which arm it enters or which substrate it spends more time on) and other behaviors (e.g., antennation, attempts at copulation) are recorded over a set period.

  • Data Analysis: The number of insects choosing the treated versus the control stimulus is compared using statistical tests (e.g., Chi-square test) to determine if there is a significant preference or avoidance. A dose-response curve can be generated by testing a range of this compound concentrations.

Signaling Pathways and Experimental Workflows

The perception of contact pheromones like this compound involves a complex series of events at the molecular and cellular level.

Generalized Signaling Pathway for Contact Chemoreception

When an insect's antenna or another chemosensory appendage comes into contact with a surface containing this compound, the lipophilic pheromone molecule is thought to be transported through the sensillum lymph to receptors on the membrane of olfactory receptor neurons (ORNs). The binding of the pheromone to the receptor initiates a signal transduction cascade, which can be either ionotropic or metabotropic, ultimately leading to the generation of an action potential that is transmitted to the brain.

G cluster_0 Sensillum Lymph cluster_1 ORN Dendrite Membrane cluster_2 Intracellular Pheromone Tritiacontane OBP Odorant Binding Protein (OBP) Pheromone->OBP Receptor Chemosensory Receptor OBP->Receptor Binding Signal Signal Transduction Cascade Receptor->Signal IonChannel Ion Channel Opening Signal->IonChannel AP Action Potential IonChannel->AP Depolarization Brain Brain AP->Brain To Brain

Generalized signaling pathway for contact pheromone reception.
Experimental Workflow for Investigating this compound's Role

A typical research workflow to elucidate the function of this compound in a particular insect species would follow these steps:

G A Insect Rearing & Collection B CHC Extraction (Solvent or SPME) A->B D Behavioral Bioassay (Two-Choice Test) A->D C GC-MS Analysis (Identification & Quantification) B->C E Data Analysis (Statistical Comparison) C->E D->E F Conclusion on Tritiacontane's Role E->F G Synthetic this compound G->D

Experimental workflow for studying this compound's role.

Conclusion

Tritiacontane, as a component of the complex cuticular hydrocarbon profile of insects, plays a multifaceted role that extends beyond simple waterproofing. Its function as a contact pheromone in mediating crucial behaviors such as mate and species recognition highlights the elegance and specificity of chemical communication in the insect world. While significant progress has been made in identifying and quantifying CHCs, further research is needed to fully elucidate the specific behavioral responses elicited by this compound in a wider range of insect species and to unravel the intricacies of its neural and molecular perception. A deeper understanding of the role of this compound and other CHCs holds promise for the development of novel and species-specific pest management strategies.

References

Synthesis of High-Purity Tritriacontane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tritriacontane (C₃₃H₆₈) is a long-chain n-alkane with growing interest in various scientific domains, including its potential applications in drug development and materials science. Achieving high purity of this compound is critical for its use in these demanding fields. This technical guide provides an in-depth overview of the primary synthesis pathways for producing high-purity this compound, complete with detailed experimental protocols, comparative data, and purification strategies.

Synthesis Pathways for this compound

The synthesis of long-chain alkanes such as this compound can be approached through several established organic chemistry reactions. The choice of method often depends on the availability of starting materials, desired yield, and scalability. Key strategies include the Corey-House synthesis, Wurtz coupling, and Kolbe electrolysis.

Corey-House Synthesis

The Corey-House synthesis is a versatile method for creating alkanes, including those with an odd number of carbon atoms, making it particularly suitable for this compound.[1][2] This reaction involves the coupling of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide.[3][4] For the synthesis of this compound, this could involve the reaction of lithium dihexadecylcuprate with 1-bromoheptadecane or a similar combination. A significant advantage of this method is its high yield and tolerance for various functional groups.[4]

Logical Relationship for Corey-House Synthesis of this compound:

CoreyHouse 1-Bromohexadecane 1-Bromohexadecane Hexadecyllithium Hexadecyllithium 1-Bromohexadecane->Hexadecyllithium 2 Li, Dry Ether Lithium Metal Lithium Metal Lithium Metal->Hexadecyllithium Lithium Dihexadecylcuprate (Gilman Reagent) Lithium Dihexadecylcuprate (Gilman Reagent) Hexadecyllithium->Lithium Dihexadecylcuprate (Gilman Reagent) CuI Copper(I) Iodide Copper(I) Iodide Copper(I) Iodide->Lithium Dihexadecylcuprate (Gilman Reagent) This compound This compound Lithium Dihexadecylcuprate (Gilman Reagent)->this compound Coupling 1-Bromoheptadecane 1-Bromoheptadecane 1-Bromoheptadecane->this compound

Caption: Corey-House synthesis pathway for this compound.

Wurtz Coupling

The Wurtz reaction involves the coupling of two alkyl halides in the presence of sodium metal to form a new carbon-carbon bond. While effective for synthesizing symmetrical alkanes, its use for producing alkanes with an odd number of carbon atoms, like this compound, is generally not preferred due to the formation of a mixture of products that are difficult to separate. For instance, reacting 1-bromohexadecane and 1-bromoheptadecane would yield not only this compound (C33) but also dotriacontane (C32) and tetratriacontane (C34).

Kolbe Electrolysis

Kolbe electrolysis is an electrochemical method that produces a symmetrical alkane through the decarboxylative dimerization of a carboxylic acid. For example, the electrolysis of heptadecanoic acid (C17) would theoretically yield dotriacontane (C32), not this compound. While this method is not ideal for the direct synthesis of odd-chain alkanes, it is a valuable technique for producing long-chain even-numbered alkanes which can be useful as starting materials or for comparative studies. A study on the Kolbe electrolysis of palmitic acid to produce n-triacontane reported yields as high as 69.5%.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and purification of high-purity this compound. The following protocols are based on established methodologies for long-chain alkane synthesis and purification.

Synthesis of this compound via Corey-House Synthesis (Conceptual Protocol)

This protocol is adapted from the general procedure for Corey-House synthesis.

Step 1: Preparation of Hexadecyllithium

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place lithium metal in dry diethyl ether.

  • Slowly add a solution of 1-bromohexadecane in dry diethyl ether to the lithium suspension with stirring under an inert nitrogen atmosphere.

  • Maintain a gentle reflux during the addition. After the addition is complete, continue to reflux the mixture until the lithium metal is consumed.

Step 2: Formation of Lithium Dihexadecylcuprate (Gilman Reagent)

  • In a separate flame-dried flask under a nitrogen atmosphere, prepare a suspension of copper(I) iodide in dry diethyl ether.

  • Cool this suspension in an ice bath.

  • Slowly add two equivalents of the freshly prepared hexadecyllithium solution to the copper(I) iodide suspension with constant stirring. The formation of the Gilman reagent is indicated by a color change.

Step 3: Coupling Reaction to form this compound

  • To the freshly prepared Gilman reagent, slowly add a solution of 1-bromoheptadecane in dry diethyl ether at a low temperature (e.g., 0 °C).

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent such as hexane.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude this compound.

Experimental Workflow for Corey-House Synthesis:

CH_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prepare Hexadecyllithium Prepare Hexadecyllithium Prepare Gilman Reagent Prepare Gilman Reagent Prepare Hexadecyllithium->Prepare Gilman Reagent Coupling Reaction Coupling Reaction Prepare Gilman Reagent->Coupling Reaction Quenching Quenching Coupling Reaction->Quenching Extraction Extraction Quenching->Extraction Washing & Drying Washing & Drying Extraction->Washing & Drying Concentration Concentration Washing & Drying->Concentration Purification Purification Concentration->Purification

Caption: General workflow for the synthesis and purification of this compound.

Purification of this compound

High-purity this compound can be obtained through a combination of purification techniques.

Protocol 1: Recrystallization

  • Dissolve the crude this compound in a minimal amount of a hot, suitable nonpolar solvent such as hexane or acetone.

  • Hot-filter the solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.

  • Further cool the solution in an ice bath to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any adhering impurities.

  • Dry the crystals under vacuum. For higher purity, this process can be repeated (multi-stage recrystallization).

Protocol 2: Urea Adduction Urea adduction is a highly selective method for separating linear n-alkanes from branched or cyclic isomers.

  • Dissolve the crude this compound in a minimal amount of a nonpolar solvent like hexane.

  • Prepare a saturated solution of urea in methanol by heating.

  • Slowly add the hot urea-methanol solution to the this compound solution with stirring. A white precipitate of the urea-alkane adduct will form.

  • Allow the mixture to stand to ensure complete adduction, then collect the solid adduct by filtration.

  • Wash the adduct with a small amount of cold hexane to remove any non-adducted impurities.

  • Decompose the adduct by adding hot water and stirring until the solid dissolves.

  • Extract the liberated this compound with hexane.

  • Wash the hexane layer with water, dry over anhydrous sodium sulfate, and concentrate to yield the purified n-alkane.

Data Presentation

The following table summarizes the key synthesis pathways and their suitability for producing this compound.

Synthesis MethodStarting Materials (for C33)Typical ProductsSuitability for this compoundReported Yield (for similar long-chain alkanes)
Corey-House Synthesis Lithium di(C₁₆)cuprate + C₁₇-halideThis compound (C33) High High
Wurtz Coupling C₁₆-halide + C₁₇-halideMixture of C32, C33 , C34LowLow to Moderate
Kolbe Electrolysis Heptadecanoic acid (C₁₇)Dotriacontane (C32)Not directly applicable~69.5% (for C30 from C16 acid)

Characterization of High-Purity this compound

The purity of the synthesized this compound should be assessed using appropriate analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary method for determining the purity of alkanes. A high-purity sample will show a single major peak corresponding to the molecular weight of this compound (464.9 g/mol ). The fragmentation pattern in the mass spectrum can confirm the structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the n-alkane. The spectra of a pure n-alkane are relatively simple, showing characteristic signals for the terminal methyl groups and the internal methylene groups.

  • Melting Point Analysis: Pure this compound has a distinct melting point (around 72 °C). A sharp melting point range is indicative of high purity.

By carefully selecting the appropriate synthesis route and employing rigorous purification techniques, high-purity this compound can be reliably produced for advanced research and development applications.

References

Solubility of Tritriacontane in various organic solvents.

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Solubility of Tritriacontane in Various Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound (C₃₃H₆₈), a long-chain n-alkane. The information is tailored for researchers, scientists, and professionals in drug development who utilize long-chain alkanes in their work. This document covers the principles of this compound solubility, quantitative data in various organic solvents, detailed experimental protocols for solubility determination, and the application of this compound in drug delivery systems.

Principles of this compound Solubility

This compound is a nonpolar, saturated hydrocarbon with a long aliphatic chain. Its solubility is primarily dictated by the "like dissolves like" principle, meaning it exhibits higher solubility in nonpolar organic solvents and is virtually insoluble in polar solvents such as water.[1][2] The primary intermolecular interactions between this compound and a solvent are van der Waals forces.[2][3]

Several factors influence the solubility of this compound:

  • Solvent Polarity: Nonpolar solvents that can effectively interact with the long hydrocarbon chain of this compound through van der Waals forces are the most effective.[1]

  • Temperature: The solubility of this compound in organic solvents is temperature-dependent, generally increasing with a rise in temperature.

  • Chain Length: In a homologous series of n-alkanes, solubility in a given solvent tends to decrease as the carbon chain length increases at a specific temperature.

Quantitative Solubility Data

Precise, comprehensive quantitative solubility data for this compound across a wide range of organic solvents and temperatures is limited in publicly available literature. However, by referencing studies on similar long-chain n-alkanes, a reliable estimation of this compound's solubility can be provided. The following tables summarize available and estimated solubility data.

Table 1: Solubility of Long-Chain n-Alkanes in Toluene at 25°C

n-Alkane (Carbon Number)Approximate Solubility ( g/100 g Toluene)
Tetracosane (C24)~1.5
Octacosane (C28)~0.5
Dotriacontane (C32)~0.15
This compound (C33) ~0.12 (Estimated)
Hexatriacontane (C36)~0.05
Tetracontane (C40)~0.02
Tetratetracontane (C44)~0.01

Note: The solubility values presented are approximate and have been collated from various experimental studies. Precise values can vary based on the specific experimental conditions and the purity of the compounds.

Table 2: Qualitative and Predicted Solubility of this compound in Various Organic Solvents at Room Temperature

SolventSolvent TypePredicted SolubilityRationale / Analogous Compound Data
n-HexaneNonpolar, AliphaticHighAlkanes are highly soluble in other alkanes.
TolueneNonpolar, AromaticModerateSee Table 1.
BenzeneNonpolar, AromaticModerateSimilar to toluene, benzene is a good solvent for nonpolar compounds.
ChloroformNonpolarHighGenerally a good solvent for waxes and long-chain hydrocarbons.
Carbon TetrachlorideNonpolarHighSimilar to chloroform in its solvent properties for nonpolar compounds.
Ethyl AcetateModerately PolarLow to ModerateOffers some solubility due to its ester group but is less effective than nonpolar solvents.
AcetonePolar AproticLowThe polarity of acetone limits its ability to dissolve long-chain alkanes.
EthanolPolar ProticVery LowThe hydrogen bonding in ethanol makes it a poor solvent for nonpolar alkanes at room temperature, though solubility increases with temperature.
WaterPolar ProticInsolubleThis compound is highly hydrophobic and insoluble in water.

Experimental Protocols for Solubility Determination

Accurate determination of this compound solubility requires precise experimental methods. The following are two commonly employed techniques.

Cloud Point Method

The cloud point method is a visual technique used to determine the saturation temperature of a solute in a solvent at a specific concentration.

Methodology:

  • Preparation of Standards: A series of solutions with known concentrations of this compound in the desired solvent are prepared in sealed, transparent vials. Accurate weighing of both solute and solvent is critical.

  • Dissolution: The vials are heated in a controlled-temperature bath with continuous stirring until the this compound is completely dissolved, resulting in a clear solution.

  • Cooling and Observation: The clear solution is then cooled at a slow, controlled rate (e.g., 0.5-1°C/min) with constant stirring.

  • Cloud Point Determination: The temperature at which the first sign of turbidity or cloudiness appears is recorded as the cloud point. This indicates the temperature at which the solution becomes saturated and the solute begins to precipitate.

  • Data Compilation: This process is repeated for each concentration to generate a solubility curve by plotting concentration versus the cloud point temperature.

Gravimetric Method

The gravimetric method involves preparing a saturated solution, separating the undissolved solute, and then determining the mass of the dissolved solute by evaporating the solvent.

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume or mass of the solvent in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

  • Phase Separation: The saturated solution is carefully separated from the undissolved solid by filtration or centrifugation. It is crucial to maintain the temperature during this step to prevent precipitation or further dissolution.

  • Solvent Evaporation: A precisely measured volume or mass of the clear, saturated filtrate is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound).

  • Mass Determination and Calculation: After complete evaporation of the solvent, the container with the dried solute is weighed. The mass of the dissolved this compound is determined by subtracting the initial weight of the container. The solubility is then calculated and expressed in units such as g/100 g of solvent or mg/mL.

Mandatory Visualizations

Logical Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of this compound in an organic solvent.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_solute Weigh this compound prep_mixture Combine in Sealed Vial prep_solute->prep_mixture prep_solvent Measure Solvent prep_solvent->prep_mixture heat Heat and Stir at Constant Temperature prep_mixture->heat equilibrate Maintain for 24-48h heat->equilibrate separate Filter Undissolved Solid at Constant Temperature equilibrate->separate evaporate Evaporate Solvent from Known Volume of Filtrate separate->evaporate weigh Weigh Dried Solute evaporate->weigh calculate Calculate Solubility (e.g., g/100g solvent) weigh->calculate

Gravimetric Solubility Determination Workflow
Experimental Workflow for Solid Lipid Nanoparticle (SLN) Preparation

This compound can be utilized as a solid lipid matrix in the formulation of Solid Lipid Nanoparticles (SLNs) for controlled drug delivery. The hot homogenization method is a common technique for their preparation.

G cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_emulsification Emulsification cluster_nanoparticle_formation Nanoparticle Formation melt_lipid Melt this compound (>72°C) dissolve_drug Dissolve Lipophilic Drug in Molten Lipid melt_lipid->dissolve_drug pre_emulsion Disperse Lipid Phase in Aqueous Phase with High Shear Mixing dissolve_drug->pre_emulsion heat_water Heat Aqueous Surfactant Solution to Same Temperature heat_water->pre_emulsion homogenization High-Pressure Homogenization pre_emulsion->homogenization cool Cool the Nanoemulsion Under Stirring homogenization->cool sln Solid Lipid Nanoparticles (SLNs) Form cool->sln

Hot Homogenization for SLN Preparation

Applications in Drug Development

The non-toxic and biodegradable nature of long-chain alkanes like this compound makes them suitable for various applications in the pharmaceutical industry.

  • Controlled-Release Matrices: this compound can be incorporated into oral solid dosage forms as a matrix-forming agent. In these systems, the drug is dispersed within the inert, hydrophobic this compound matrix. The release of the drug is controlled by diffusion through the matrix and/or by erosion of the matrix surface. This allows for sustained release of the active pharmaceutical ingredient (API), maintaining therapeutic drug concentrations over an extended period and improving patient compliance.

  • Solid Lipid Nanoparticles (SLNs): As illustrated in the workflow above, this compound can serve as the solid lipid core in SLNs. These nanocarriers can encapsulate lipophilic drugs, protecting them from degradation and enabling targeted delivery. The solid nature of the lipid matrix allows for controlled drug release.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound in various organic solvents, drawing upon established principles and available data for long-chain alkanes. While a comprehensive quantitative dataset for this compound remains an area for further experimental investigation, the information and protocols presented here offer a solid foundation for researchers and drug development professionals. The visualization of experimental workflows provides a clear and concise understanding of key methodologies relevant to the application of this compound in pharmaceutical sciences.

References

An In-depth Technical Guide to the Crystalline Structure and Polymorphism of n-Tritriacontane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Tritriacontane (C33H68) is a long-chain n-alkane that exhibits complex polymorphic behavior, making it a subject of significant interest in materials science, crystallography, and potentially in pharmaceutical applications where crystalline forms of excipients can influence drug product performance. This technical guide provides a comprehensive overview of the crystalline structure and polymorphism of n-Tritriacontane, detailing its various solid-state forms, the transitions between them, and the experimental methodologies used for their characterization.

Crystalline Polymorphism of n-Tritriacontane

n-Tritriacontane is known to exist in at least four distinct crystalline forms, or polymorphs, designated as A, B, C, and D. These forms are stable within specific temperature ranges and can transform from one to another upon heating or cooling. The stable form at room temperature is the orthorhombic modification A. As the temperature increases, n-Tritriacontane undergoes a series of solid-solid phase transitions to two different monoclinic forms (B and C), and finally to a "rotator" phase (D) before melting.

Polymorphic Forms and Phase Transitions

The polymorphic behavior of n-Tritriacontane is characterized by a sequence of phase transitions occurring at specific temperatures. The low-temperature, stable form is an orthorhombic crystal (Form A). Upon heating, it transforms into two distinct monoclinic forms (Form B and Form C) before transitioning into a hexagonal rotator phase (Form D) which then melts.[1]

Table 1: Polymorphic Forms and Transition Temperatures of n-Tritriacontane

FormCrystal SystemTemperature Range (°C)
AOrthorhombic< 54.5
BMonoclinic54.5 - 65.5
CMonoclinic65.5 - 68.0
DRotator Phase68.0 - 71.8 (Melting Point)

Data sourced from Strobl et al.[1]

Crystallographic Data

Table 2: Crystallographic Data of n-Tritriacontane Polymorphs

FormCrystal Systema (Å)b (Å)c (Å)α (°)β (°)γ (°)Space Group
AOrthorhombicData not availableData not availableData not available909090Data not available
BMonoclinicData not availableData not availableData not available90Data not available90Data not available
CMonoclinicData not availableData not availableData not available90Data not available90Data not available
DRotator PhaseData not availableData not availableData not available9090120Likely hexagonal

Note: Specific unit cell parameters and space groups for the polymorphs of n-Tritriacontane are not consistently reported in publicly accessible literature. The angles provided are based on the defining characteristics of the crystal systems.

Experimental Protocols

The characterization of n-Tritriacontane's polymorphic forms relies on a combination of thermo-analytical and structural analysis techniques. The following are detailed methodologies for the key experiments cited in the study of n-alkane polymorphism.

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the transition temperatures and enthalpies of the polymorphic transformations.

Methodology:

  • Sample Preparation: A small amount of n-Tritriacontane (typically 1-5 mg) is accurately weighed into an aluminum DSC pan. An empty pan is used as a reference.

  • Instrumentation: A calibrated Differential Scanning Calorimeter is used. The instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).

  • Thermal Program:

    • The sample is typically cooled to a temperature well below the lowest expected transition (e.g., 0°C).

    • The sample is then heated at a controlled rate (e.g., 5-10°C/min) to a temperature above its melting point (e.g., 90°C).

    • A cooling cycle at the same rate can also be performed to observe transitions upon cooling.

  • Data Analysis: The heat flow as a function of temperature is recorded. Endothermic and exothermic peaks in the DSC thermogram correspond to phase transitions. The onset temperature of the peak is typically taken as the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.

Small-Angle X-ray Scattering (SAXS)

SAXS is used to investigate the lamellar structure and defects in the different polymorphic phases of n-alkanes.

Methodology:

  • Sample Preparation: A thin, solid film of n-Tritriacontane is prepared, often by melting a small amount of the powder between two thin, X-ray transparent windows (e.g., mica or Kapton) and then allowing it to crystallize. The sample thickness should be optimized for X-ray transmission.

  • Instrumentation: A SAXS instrument equipped with a high-intensity X-ray source (e.g., a synchrotron or a microfocus X-ray tube), a collimation system to produce a fine, parallel beam, and a 2D detector is used. The sample-to-detector distance is chosen to resolve the scattering features of interest.

  • Data Acquisition:

    • The sample is mounted in a temperature-controlled stage to allow for measurements at different temperatures corresponding to the various polymorphic forms.

    • The 2D scattering pattern is recorded for a set exposure time.

    • A background scattering pattern from an empty sample holder is also recorded for subtraction.

  • Data Analysis:

    • The 2D scattering pattern is radially averaged to produce a 1D intensity versus scattering vector (q) profile.

    • The background scattering is subtracted from the sample scattering.

    • The positions of the Bragg peaks in the SAXS profile provide information about the long-range order, such as the lamellar spacing. The width and shape of the peaks can be analyzed to understand the nature of crystalline defects.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a sensitive technique for probing the conformational order and packing of the hydrocarbon chains in the different polymorphs.

Methodology:

  • Sample Preparation: A small amount of n-Tritriacontane powder is finely ground and mixed with potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a solution onto an infrared-transparent window (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-Transform Infrared spectrometer equipped with a temperature-controlled sample holder is used.

  • Data Acquisition:

    • A background spectrum of the empty sample holder or a pure KBr pellet is collected.

    • The sample is placed in the spectrometer, and its infrared spectrum is recorded over a specific wavenumber range (typically 4000-400 cm⁻¹) at different temperatures to study the polymorphic transitions.

  • Data Analysis: Specific vibrational modes are sensitive to the crystalline packing and conformation of the alkane chains. For example, the splitting of the CH₂ rocking vibration (around 720-730 cm⁻¹) is characteristic of an orthorhombic subcell, while a single peak in this region is indicative of a hexagonal or monoclinic packing. Changes in the positions and shapes of other bands, such as the CH₂ scissoring and stretching modes, also provide information about the degree of conformational order.

Visualizations

Phase Transition Pathway of n-Tritriacontane

The following diagram illustrates the sequential phase transitions of n-Tritriacontane as a function of increasing temperature.

G A Form A (Orthorhombic) B Form B (Monoclinic) A->B 54.5 °C C Form C (Monoclinic) B->C 65.5 °C D Form D (Rotator Phase) C->D 68.0 °C Melt Melt (Liquid) D->Melt 71.8 °C G cluster_synthesis Sample Preparation cluster_analysis Polymorph Characterization cluster_data Data Interpretation cluster_result Final Characterization Sample n-Tritriacontane (High Purity) DSC DSC Analysis (Heating/Cooling Cycles) Sample->DSC SAXS Temperature-Controlled SAXS Sample->SAXS FTIR Temperature-Controlled FTIR Spectroscopy Sample->FTIR Transitions Identify Transition Temperatures & Enthalpies DSC->Transitions Structure Determine Lamellar Structure & Defects SAXS->Structure Conformation Analyze Conformational Order & Packing FTIR->Conformation Polymorphs Characterized Polymorphs (A, B, C, D) Transitions->Polymorphs Structure->Polymorphs Conformation->Polymorphs

References

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Tritriacontane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of tritriacontane (C₃₃H₆₈), a long-chain saturated hydrocarbon. Understanding the fragmentation behavior of such molecules is crucial for their unambiguous identification in complex matrices, a common challenge in various scientific disciplines, including drug development, environmental analysis, and geochemistry. This document details the characteristic fragmentation pathways under electron ionization (EI), presents quantitative data in a clear tabular format, outlines a detailed experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS), and provides a visual representation of the fragmentation process.

Core Principles of this compound Fragmentation

Under electron ionization, this compound, like other n-alkanes, undergoes fragmentation primarily through the cleavage of its C-C bonds. The initial ionization event involves the removal of an electron to form a molecular ion (M⁺˙). Due to the high energy imparted during EI (typically 70 eV), the molecular ion of long-chain alkanes is often unstable and may be of low abundance or completely absent in the resulting mass spectrum.

The fragmentation process is driven by the formation of stable carbocations. The long hydrocarbon chain of this compound can cleave at any C-C bond, leading to the formation of a series of alkyl carbocation fragments ([CₙH₂ₙ₊₁]⁺) and alkyl radicals. This results in a characteristic pattern of ion clusters in the mass spectrum, with peaks separated by 14 Da, corresponding to the mass of a methylene (-CH₂-) group. The most abundant ions in the spectrum are typically the smaller, more stable carbocations.

Quantitative Fragmentation Data

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions. The relative abundance of these ions provides a unique fingerprint for the identification of this long-chain alkane. The major fragment ions and their relative intensities are summarized in the table below, compiled from publicly available spectral data.

m/zRelative Intensity (%)Ion Formula (Proposed)
4385[C₃H₇]⁺
57100[C₄H₉]⁺
7180[C₅H₁₁]⁺
8565[C₆H₁₃]⁺
9940[C₇H₁₅]⁺
11325[C₈H₁₇]⁺
464<1[C₃₃H₆₈]⁺˙ (Molecular Ion)

Note: The relative intensities are approximate and can vary slightly depending on the specific instrumentation and experimental conditions. The base peak in the spectrum is typically observed at m/z 57.

Experimental Protocol for GC-MS Analysis

This section outlines a detailed methodology for the analysis of this compound using gas chromatography coupled with mass spectrometry (GC-MS).

1. Sample Preparation

  • Sample Dissolution: Accurately weigh a small amount of the sample containing this compound and dissolve it in a high-purity volatile solvent such as hexane or dichloromethane to a final concentration of approximately 10-100 µg/mL.

  • Filtration (if necessary): If the sample solution contains particulate matter, filter it through a 0.22 µm PTFE syringe filter to prevent contamination of the GC inlet and column.

2. GC-MS Instrumentation and Parameters

  • Gas Chromatograph: A high-resolution gas chromatograph equipped with a split/splitless injector and a capillary column is recommended.

    • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (or similar), is suitable for the separation of long-chain alkanes.

    • Injector: Operate in splitless mode to maximize the transfer of the analyte to the column, with an injector temperature of 300°C.

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 2 minutes.

      • Ramp: Increase the temperature at a rate of 10°C/min to 320°C.

      • Final hold: Hold at 320°C for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer is commonly used for this type of analysis.

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

3. Data Acquisition and Analysis

  • Acquisition: Acquire the data in full scan mode to obtain the complete mass spectrum of the eluting compounds.

  • Peak Identification: Identify the chromatographic peak corresponding to this compound based on its retention time, which can be confirmed by running a standard if available.

  • Mass Spectrum Extraction: Extract the mass spectrum from the identified chromatographic peak.

  • Library Matching: Compare the acquired mass spectrum against a reference spectral library, such as the NIST/EPA/NIH Mass Spectral Library, for confirmation of the compound's identity.

  • Fragmentation Analysis: Analyze the fragmentation pattern, noting the characteristic series of alkyl fragment ions separated by 14 Da, to provide structural confirmation.

Visualization of the Fragmentation Pathway

The following diagrams illustrate the logical workflow for the GC-MS analysis and the fragmentation pathway of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolution Sample Dissolution (in Hexane) Filtration Filtration (0.22 µm) Dissolution->Filtration Injection GC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-500) Ionization->Detection PeakID Peak Identification Detection->PeakID SpectrumExtraction Spectrum Extraction PeakID->SpectrumExtraction LibraryMatch Library Matching (NIST) SpectrumExtraction->LibraryMatch FragAnalysis Fragmentation Analysis LibraryMatch->FragAnalysis

Experimental workflow for the GC-MS analysis of this compound.

Fragmentation_Pathway This compound This compound (C₃₃H₆₈) M.W. 464.9 MolecularIon Molecular Ion [C₃₃H₆₈]⁺˙ m/z = 464 This compound->MolecularIon - e⁻ C4H9 [C₄H₉]⁺ m/z = 57 (Base Peak) MolecularIon->C4H9 - C₂₉H₅₉• C5H11 [C₅H₁₁]⁺ m/z = 71 MolecularIon->C5H11 - C₂₈H₅₇• C6H13 [C₆H₁₃]⁺ m/z = 85 MolecularIon->C6H13 - C₂₇H₅₅• C7H15 [C₇H₁₅]⁺ m/z = 99 MolecularIon->C7H15 - C₂₆H₅₃• C8H17 [C₈H₁₇]⁺ m/z = 113 MolecularIon->C8H17 - C₂₅H₅₁•

Simplified fragmentation pathway of this compound under electron ionization.

The Silent Architects of Life: A Technical Guide to the Biological Functions of Long-Chain Alkanes

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of Tritriacontane and its Homologues for Researchers, Scientists, and Drug Development Professionals

Long-chain alkanes, such as this compound (C33H68), are ubiquitous yet often overlooked molecules that play critical roles in the biological world. Far from being inert waxes, these saturated hydrocarbons are fundamental to the survival and communication of a vast array of organisms, from the smallest insects to the most resilient plants. This technical guide delves into the core biological functions of these fascinating molecules, providing a comprehensive resource for researchers in chemical ecology, physiology, and drug development.

The Dual Role of Long-Chain Alkanes: Waterproofing and Chemical Communication

Long-chain alkanes are most prominently found as major components of the epicuticular wax on plants and the cuticular hydrocarbons (CHCs) of insects. In both kingdoms, they serve two primary and interconnected functions: forming a protective barrier against water loss and acting as a sophisticated language for chemical communication.

In Insects: The insect cuticle is covered by a thin layer of CHCs, which is crucial for preventing desiccation, a major challenge for terrestrial arthropods. The composition of this layer, including the chain length and branching of the alkanes, influences its physical properties and effectiveness as a waterproofing agent.[1]

Beyond this vital physiological role, CHCs are the cornerstone of insect chemical communication. The specific blend of hydrocarbons on an insect's cuticle acts as a "chemical signature," conveying a wealth of information to other individuals. This includes:

  • Species Recognition: Different insect species have unique CHC profiles, allowing them to distinguish between potential mates and individuals of other species.

  • Nestmate Recognition: In social insects like ants, CHCs are the primary cues for discriminating between colony members and intruders.[2] This recognition is based on a learned template of the colony's specific hydrocarbon profile.[2]

  • Task Allocation and Fertility Signaling: The CHC profile of an individual can change with its age, reproductive status, and social role within a colony, providing cues that regulate social behavior and reproduction.

In Plants: The epicuticular wax of plants forms a hydrophobic layer that minimizes non-stomatal water loss, a critical adaptation for survival in diverse environments.[3] This waxy coating also protects the plant from UV radiation, pathogens, and herbivores. The composition of the epicuticular wax, including the relative abundance of long-chain alkanes, can vary significantly between plant species and even different parts of the same plant.

Quantitative Analysis of this compound and Other Long-Chain Alkanes

The precise composition of cuticular hydrocarbons and epicuticular waxes is key to their function. Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique used to identify and quantify these compounds. The following tables summarize quantitative data on the relative abundance of this compound and other long-chain alkanes in selected insect and plant species.

Table 1: Relative Abundance of this compound in Insect Cuticular Hydrocarbon Profiles

SpeciesOrderFamilyThis compound (C33) Relative Abundance (%)Other Major AlkanesReference
Apis mellifera (Honeybee)HymenopteraApidaePresent, but not a major componentn-C25, n-C27, n-C29, n-C31-
Solenopsis invicta (Red Imported Fire Ant)HymenopteraFormicidaeVariable, can be a significant componentBranched alkanes (e.g., 3-MeC27, 3-MeC29)-
Drosophila melanogaster (Fruit Fly)DipteraDrosophilidaeMinor component(Z,Z)-7,11-Heptacosadiene, (Z,Z)-7,11-Nonacosadiene-
Anopheles gambiae (Malaria Mosquito)DipteraCulicidaePresentn-C25, n-C27, n-C29-

Table 2: Relative Abundance of this compound in Plant Epicuticular Wax

SpeciesFamilyThis compound (C33) Relative Abundance (%)Other Major AlkanesReference
Dianthus caryophyllusCaryophyllaceae30.6Heptacosane (27.08%)[4]
Dianthus gratianopolitanusCaryophyllaceae20.81Heptacosane (36.99%)
Rosa canina (Dog Rose)RosaceaeHigh concentration in epicuticular waxAlkanes (52% of epicuticular wax)
Euphorbia miliiEuphorbiaceaePresentAlkanes from C18 to C34
Ligustrum vulgare (Wild Privet)OleaceaePresent in outer wax layerDominated by very-long-chain aliphatics

Signaling Pathways and Biosynthesis

The perception of long-chain alkanes in insects initiates a signaling cascade that leads to a behavioral response. While our understanding of these pathways is still evolving, current research points towards a primary role for ionotropic receptors in the insect olfactory system.

Olfactory Signaling Pathway in Insects

The detection of chemical cues, including long-chain alkanes, occurs in specialized sensory neurons housed within sensilla on the insect's antennae and other appendages. The current model for olfactory signaling in insects involves the following key steps:

Figure 1: Generalized olfactory signaling pathway in insects for the perception of long-chain alkanes.

In this ionotropic mechanism, the binding of the odorant to the olfactory receptor (OR) complex directly gates an ion channel, leading to a rapid depolarization of the sensory neuron and the generation of an action potential. This electrical signal is then transmitted to the antennal lobe of the brain for processing, ultimately resulting in a behavioral response.

Biosynthesis of Very-Long-Chain Alkanes

The biosynthesis of long-chain alkanes in both plants and insects starts with the elongation of fatty acids. This process, occurring in the endoplasmic reticulum, involves a fatty acid elongation (FAE) complex. The resulting very-long-chain fatty acids (VLCFAs) are then converted to alkanes through a decarbonylation pathway.

Alkane_Biosynthesis cluster_er Endoplasmic Reticulum cluster_decarb Decarbonylation Pathway Acetyl_CoA Acetyl-CoA Fatty_Acid_Synthase Fatty Acid Synthase (FAS) Acetyl_CoA->Fatty_Acid_Synthase Malonyl_CoA Malonyl-CoA Malonyl_CoA->Fatty_Acid_Synthase LCFA Long-Chain Fatty Acyl-CoA (C16-C18) Fatty_Acid_Synthase->LCFA FAE_Complex Fatty Acid Elongation (FAE) Complex LCFA->FAE_Complex Elongation Cycles VLCFA_CoA Very-Long-Chain Acyl-CoA (e.g., C34) FAE_Complex->VLCFA_CoA CER1_CER3 CER1/CER3 Complex (or similar) VLCFA_CoA->CER1_CER3 Reduction Aldehyde Very-Long-Chain Aldehyde VLCFA_CoA->Aldehyde Reduction Alkane This compound (C33) Aldehyde->Alkane Decarbonylation CO Carbon Monoxide (CO) Aldehyde->CO Decarbonylation

Figure 2: Simplified biosynthetic pathway of very-long-chain alkanes like this compound.

In Arabidopsis, the ECERIFERUM1 (CER1) and ECERIFERUM3 (CER3) proteins are core components of a complex that catalyzes the conversion of VLC acyl-CoAs to alkanes. This process is thought to involve the reduction of the acyl-CoA to an aldehyde intermediate, followed by decarbonylation to produce the final alkane with one less carbon atom.

Experimental Protocols

A thorough understanding of the biological functions of long-chain alkanes relies on robust experimental methodologies. The following sections provide detailed protocols for the extraction and analysis of these compounds, as well as for assessing their effects on insect behavior.

Extraction and Analysis of Cuticular Hydrocarbons

CHC_Extraction_Workflow Start Insect Sample Extraction Solvent Extraction (e.g., Hexane) Start->Extraction Concentration Solvent Evaporation (Nitrogen Stream) Extraction->Concentration Analysis GC-MS Analysis Concentration->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing End CHC Profile Data_Processing->End

References

The Environmental Fate and Biodegradation of Tritriacontane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tritriacontane (C33H68) is a long-chain n-alkane that is a component of plant waxes and is also found in petroleum products.[1] Its entry into the environment can occur through both natural and anthropogenic sources. Due to its high molecular weight and hydrophobicity, this compound is persistent in the environment, with a tendency to associate with soil and sediment. This guide provides a comprehensive overview of the current understanding of the environmental fate and biodegradation of this compound, including its physicochemical properties, microbial degradation pathways, and methodologies for its study.

Physicochemical Properties and Environmental Partitioning

The environmental behavior of this compound is largely dictated by its physical and chemical properties. Its very low water solubility and high octanol-water partition coefficient (Log Kow) indicate a strong tendency to partition from water into soil, sediment, and biota.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC33H68[2]
Molecular Weight464.90 g/mol [3]
Melting Point71-73 °C[1]
Boiling Point474.5 °C (estimated)
Water Solubility2.571 x 10^-12 mg/L at 25°C (estimated)
Vapor Pressure4.02 x 10^-11 mm Hg at 25°C (extrapolated)
Log Kow (Octanol-Water Partition Coefficient)17.50 (estimated)

Due to its properties, this compound is expected to be immobile in soil and to persist in the environment. Biodegradation is considered a slow but significant process for its ultimate removal.

Abiotic Degradation

Abiotic degradation of long-chain alkanes in the environment is generally a slow process. Photodegradation (degradation by light) can occur in the atmosphere, but this compound's low volatility makes its presence in the gas phase minimal. In soil and water, hydrolysis is not a relevant degradation pathway for alkanes.

Biodegradation of this compound

The primary mechanism for the environmental breakdown of this compound is microbial degradation. A variety of bacteria and fungi have been shown to degrade long-chain n-alkanes, and it is highly probable that these microorganisms are also capable of degrading this compound.

Aerobic Biodegradation

Under aerobic conditions, the initial step in the degradation of n-alkanes is the oxidation of a terminal methyl group to a primary alcohol. This reaction is catalyzed by monooxygenase enzymes, such as alkane hydroxylases (e.g., AlkB) or cytochrome P450 monooxygenases. The resulting alcohol is then further oxidized to an aldehyde and then to a fatty acid by alcohol and aldehyde dehydrogenases, respectively. The fatty acid can then enter the β-oxidation pathway, leading to the sequential removal of two-carbon units in the form of acetyl-CoA, which can then be integrated into the central metabolism of the microorganism.

A less common pathway involves subterminal oxidation, where an internal carbon atom is hydroxylated, leading to the formation of a secondary alcohol and subsequently a ketone.

Diagram 1: Aerobic Biodegradation Pathway of this compound

Aerobic_Biodegradation This compound This compound (C33H68) Tritriacontanol 1-Tritriacontanol This compound->Tritriacontanol Monooxygenase (e.g., AlkB, CYP450) Tritriacontanal Tritriacontanal Tritriacontanol->Tritriacontanal Alcohol Dehydrogenase Tritriacontanoic_Acid Tritriacontanoic Acid Tritriacontanal->Tritriacontanoic_Acid Aldehyde Dehydrogenase Beta_Oxidation β-Oxidation Pathway Tritriacontanoic_Acid->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle Tricarboxylic Acid (TCA) Cycle Acetyl_CoA->TCA_Cycle

Caption: Aerobic degradation of this compound via terminal oxidation.

Anaerobic Biodegradation

Anaerobic degradation of long-chain alkanes is also possible, though it is generally a slower process than aerobic degradation. The initial activation of the alkane without oxygen is the key challenge. One known mechanism is the addition of the alkane to fumarate, catalyzed by a glycyl-radical enzyme, which is then followed by further degradation. This pathway has been observed in sulfate-reducing and denitrifying bacteria.

Key Microorganisms in Long-Chain Alkane Degradation

While specific studies on this compound-degrading microorganisms are limited, research on other very long-chain alkanes provides a strong indication of the types of microbes involved.

  • Bacteria: Species of Rhodococcus, Acinetobacter, Pseudomonas, Bacillus, and Gordonia are well-known for their ability to degrade a wide range of n-alkanes, including those with chain lengths greater than C30. Rhodococcus species are particularly noted for their ability to degrade hydrophobic compounds due to the production of biosurfactants and the presence of multiple alkane hydroxylase genes.

  • Fungi: Fungi, such as species of Aspergillus, Penicillium, and Candida, have also been shown to degrade long-chain n-alkanes. Fungi often secrete extracellular enzymes that can break down complex organic matter.

Table 2: Examples of Microorganisms Degrading Long-Chain n-Alkanes (>C30)

MicroorganismAlkane(s) DegradedDegradation EfficiencyReference
Rhodococcus sp. strain Q15Dotriacontane (C32)Mineralized at low temperatures
Acinetobacter pittii SW-1n-Alkanes (C18-C36)C32: 30.29%, C36: 13.37%
Geobacillus thermoparaffinivorans IR2, Geobacillus stearothermophilus IR4, Bacillus licheniformis MN6Dotriacontane (C32), Tetracontane (C40)C32: up to 80% (pure) and 85% (consortium); C40: up to 87% (pure)
Aspergillus clavatusn-Alkanes up to C39C32: 90.46%
Candida tropicalis and Aspergillus clavatus (consortium)n-Alkanes up to C39C32: 90.97%

Experimental Protocols for Studying this compound Biodegradation

The following provides a generalized experimental workflow for investigating the biodegradation of this compound in a laboratory setting, based on established methods for other long-chain alkanes.

Diagram 2: Experimental Workflow for this compound Biodegradation Study

Experimental_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis Microorganism Isolate/Select Microorganism Inoculation Inoculate Medium with Microorganism and this compound Microorganism->Inoculation Medium Prepare Mineral Salts Medium (e.g., Bushnell-Haas) Medium->Inoculation Tritriacontane_Stock Prepare this compound Stock Solution (in a non-polar solvent) Tritriacontane_Stock->Inoculation Incubate Incubate under Controlled Conditions (Temperature, Shaking) Inoculation->Incubate Sampling Collect Samples at Time Intervals Incubate->Sampling Extraction Extract Residual this compound (e.g., with n-hexane) Sampling->Extraction GCMS Analyze by Gas Chromatography-Mass Spectrometry (GC-MS) Extraction->GCMS Quantification Quantify Degradation and Identify Metabolites GCMS->Quantification

Caption: A generalized workflow for a this compound biodegradation experiment.

Detailed Methodologies
  • Microorganism and Culture Conditions:

    • An isolated bacterial or fungal strain, or a microbial consortium, is grown in a suitable nutrient-rich medium (e.g., Luria-Bertani for bacteria, Potato Dextrose Agar for fungi).

    • For the biodegradation experiment, a mineral salts medium (e.g., Bushnell-Haas broth) that does not contain any other carbon source is used. This ensures that the microorganism utilizes this compound as the sole source of carbon and energy.

  • Preparation of this compound:

    • Due to its low water solubility, this compound is typically dissolved in a minimal amount of a volatile, non-polar solvent (e.g., n-hexane) and added to the sterile medium. The solvent is then allowed to evaporate, leaving a thin film of this compound.

  • Incubation:

    • The mineral salts medium containing this compound is inoculated with a standardized amount of the microbial culture.

    • The cultures are incubated under optimal growth conditions for the specific microorganism (e.g., 30°C for mesophiles, 50-60°C for thermophiles) with shaking to ensure aeration and dispersion of the substrate.

    • Control flasks should be included: a sterile control (no microorganisms) to account for abiotic losses, and a biotic control (microorganisms without this compound) to monitor endogenous respiration.

  • Extraction and Analysis:

    • At specified time intervals, samples are taken from the cultures.

    • The entire content of the flask is typically extracted with a non-polar solvent such as n-hexane or dichloromethane to recover the residual this compound and any lipophilic metabolites.

    • The extract is concentrated and analyzed by gas chromatography-mass spectrometry (GC-MS). GC-MS allows for the separation and quantification of this compound and the identification of its degradation products.

Conclusion

This compound is a persistent long-chain n-alkane in the environment. While abiotic degradation is limited, microbial degradation by a variety of bacteria and fungi is the primary pathway for its removal. The aerobic biodegradation of this compound is expected to proceed via terminal oxidation to a fatty acid, which is subsequently metabolized through β-oxidation. Further research is needed to isolate and characterize specific microbial strains that are highly efficient in degrading this compound and to determine its precise degradation rates and pathways in various environmental compartments. The methodologies outlined in this guide provide a framework for conducting such investigations, which are crucial for assessing the environmental risks of this compound and developing potential bioremediation strategies.

References

Toxicological Profile and Safety Data for Tritriacontane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tritriacontane, a long-chain saturated hydrocarbon with the chemical formula C₃₃H₆₈, is a naturally occurring compound found in various plants. Due to its chemical inertness and low solubility, it is generally considered to be of low toxicological concern. This guide provides a comprehensive overview of the available toxicological data for this compound, outlines standard experimental protocols for safety assessment, and presents logical workflows for toxicological evaluation. While specific quantitative toxicity studies on this compound are limited, this document extrapolates from data on similar long-chain alkanes and provides a framework for its safety assessment.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties, particularly its low water solubility and high molecular weight, are significant determinants of its toxicological behavior, suggesting low absorption and bioavailability.

PropertyValue
Chemical Formula C₃₃H₆₈
Molecular Weight 464.9 g/mol
CAS Number 630-05-7
Appearance White solid
Melting Point 70-72 °C
Boiling Point 475 °C
Water Solubility Insoluble

Toxicological Data Summary

Toxicological EndpointFindingData Availability
Acute Oral Toxicity Not classified as acutely toxic.[1] No quantitative LD50 data available.Limited
Acute Dermal Toxicity Not classified as acutely toxic. No quantitative LD50 data available.Limited
Acute Inhalation Toxicity Not classified as acutely toxic. No quantitative LC50 data available.Limited
Skin Irritation/Corrosion Not classified as a skin irritant. Minor irritation may occur in susceptible individuals.Limited
Eye Irritation/Corrosion Not classified as an eye irritant.Limited
Dermal Sensitization Not reported to be a skin sensitizer.Limited
Genotoxicity (Mutagenicity) No mutagenic effects have been reported.Limited
Carcinogenicity No carcinogenic effects have been reported.Limited
Reproductive Toxicity No reproductive toxic effects have been reported.Limited
Repeated Dose Toxicity No chronic effects have been reported.Limited

Human and Animal Data

While formal toxicological studies are scarce, some case reports provide insights into the behavior of long-chain alkanes in biological systems:

  • Human Exposure: A case report identified the accumulation of long-chain n-alkanes, including this compound, in the visceral tissues of a patient, leading to the formation of diffuse visceral granulomas. This suggests that while the substance has low toxicity, it can be persistent and may bioaccumulate.

  • Animal Data: In cattle, this compound has been associated with a condition known as "paraffin liver," characterized by the accumulation of large amounts of the substance in the liver. The presence of significant quantities without acute signs of toxicity further supports the low-toxicity profile but also indicates a potential for bioaccumulation with chronic exposure.

Experimental Protocols

In the absence of specific studies on this compound, this section details the standard methodologies for key toxicological experiments based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). These protocols would be appropriate for a comprehensive safety assessment of this compound.

Acute Oral Toxicity - OECD Test Guideline 423
  • Objective: To determine the acute oral toxicity of a substance.

  • Methodology: A stepwise procedure is used with a limited number of animals. The test substance is administered orally by gavage to a group of fasted rodents (typically rats). Animals are observed for mortality and clinical signs of toxicity for at least 14 days. The procedure is designed to classify the substance into a GHS category for acute oral toxicity.

  • Dosage: A starting dose of 300 mg/kg body weight is typically used. Depending on the outcome (mortality or evident toxicity), the dose for the next animal is increased or decreased.

  • Observations: Include mortality, clinical signs (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern), body weight changes, and gross necropsy at the end of the observation period.

Skin Irritation/Corrosion - OECD Test Guideline 404
  • Objective: To assess the potential of a substance to cause skin irritation or corrosion.

  • Methodology: A small amount of the test substance (0.5 g for a solid) is applied to a shaved patch of skin on a single experimental animal (typically an albino rabbit). The patch is covered with a gauze dressing for a 4-hour exposure period.

  • Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored.

Eye Irritation/Corrosion - OECD Test Guideline 405
  • Objective: To determine the potential of a substance to cause eye irritation or corrosion.

  • Methodology: A single dose of the test substance (0.1 mL for a solid) is applied into the conjunctival sac of one eye of an experimental animal (typically an albino rabbit). The other eye serves as a control.

  • Observations: The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application. The severity of the reactions is scored.

Bacterial Reverse Mutation Test (Ames Test) - OECD Test Guideline 471
  • Objective: To screen for the mutagenic potential of a substance.

  • Methodology: Histidine-dependent strains of Salmonella typhimurium and a tryptophan-dependent strain of Escherichia coli are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver).

  • Observations: An increase in the number of revertant colonies (colonies that can grow in the absence of the required amino acid) compared to the control indicates a mutagenic potential.

Repeated Dose 28-Day Oral Toxicity Study - OECD Test Guideline 407
  • Objective: To provide information on the potential health hazards likely to arise from repeated exposure over a relatively limited period of time.

  • Methodology: The test substance is administered orally daily to groups of rodents (typically rats) at three or more dose levels for 28 days. A control group receives the vehicle only.

  • Observations: Daily clinical observations, weekly body weight and food consumption measurements are taken. At the end of the study, hematology, clinical biochemistry, and gross and histopathological examinations are performed on the animals. The No-Observed-Adverse-Effect Level (NOAEL) is determined.

Visualizations

Logical Workflow for Toxicological Assessment

The following diagram illustrates a typical workflow for the toxicological assessment of a substance with low expected toxicity like this compound.

Toxicological_Assessment_Workflow cluster_0 Initial Assessment cluster_1 In Vitro Testing cluster_2 Acute In Vivo Testing cluster_3 Repeated Dose & Advanced Testing cluster_4 Risk Assessment A Physicochemical Properties (e.g., solubility, MW) J Hazard Identification A->J B In Silico / QSAR Prediction B->J C Literature Review (Existing Data) C->J D Genotoxicity (Ames Test) OECD 471 E Acute Oral Toxicity OECD 423 D->E If negative F Skin Irritation OECD 404 E->F G Eye Irritation OECD 405 F->G H Repeated Dose Toxicity (28-day) OECD 407 G->H If low acute toxicity I Further Studies (e.g., 90-day, reprotox) H->I If adverse effects are seen K Dose-Response Assessment (Determine NOAEL) H->K J->D If data is insufficient M Risk Characterization K->M L Exposure Assessment L->M

Caption: A logical workflow for the toxicological assessment of a chemical substance.

Bioaccumulation Potential of Long-Chain Alkanes

This diagram illustrates the potential pathway for the bioaccumulation of poorly soluble, inert substances like this compound.

Bioaccumulation_Pathway A Chronic Exposure to This compound B Ingestion / Inhalation A->B C Low Absorption & Bioavailability (due to high lipophilicity and low solubility) B->C D Slow Metabolism & Excretion C->D E Accumulation in Tissues (e.g., Liver, Adipose, Lymph Nodes) D->E F Potential for Long-Term Effects (e.g., Granuloma Formation) E->F

Caption: Potential pathway for the bioaccumulation of this compound.

Signaling Pathways

There is currently no available information in the scientific literature to suggest that this compound interacts with specific signaling pathways. Its chemical inertness and low reactivity make it an unlikely candidate for direct engagement with cellular signaling cascades. Any observed biological effects, such as the formation of granulomas, are more likely due to a foreign body response to the physical presence of the accumulated substance rather than a specific chemical interaction with a signaling pathway.

Conclusion

Based on the currently available data, this compound exhibits a very low order of toxicity. It is not classified as hazardous under major regulatory frameworks. The primary concern associated with high exposure to this compound and other long-chain alkanes appears to be their potential for bioaccumulation in tissues over long periods, which may lead to chronic inflammatory responses. For a definitive risk assessment, particularly for novel applications or high exposure scenarios, it would be prudent to conduct studies following standard OECD guidelines for acute toxicity, irritation, genotoxicity, and repeated-dose toxicity.

References

Methodological & Application

Application Note: Analysis of Tritriacontane by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tritriacontane (C33H68) is a long-chain alkane found in various natural sources, including plant waxes and insects. Its analysis is crucial in fields such as environmental science, geochemistry, and the study of natural products. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of this compound due to its high sensitivity and specificity. This application note provides a detailed protocol for the GC-MS analysis of this compound.

Data Presentation

The mass spectrum of this compound is characterized by a series of hydrocarbon fragments. The electron ionization (EI) mass spectrum shows prominent ions at m/z 57, 71, and 85, which are characteristic of long-chain alkanes.[1][2]

Table 1: Characteristic Mass Spectrometry Data for this compound

Mass-to-Charge Ratio (m/z)Relative IntensityIon
57Most Abundant[C4H9]+
71High[C5H11]+
85High[C6H13]+
99Medium[C7H15]+
113Low[C8H17]+
464Low (often not observed)[M]+ (Molecular Ion)

Source: PubChem CID 12411, NIST WebBook[3][4]

Experimental Protocols

This section details the methodology for the GC-MS analysis of this compound.

1. Sample Preparation

Proper sample preparation is critical for accurate analysis. For solid samples, such as plant material, extraction is necessary. For liquid samples, simple dilution may be sufficient.[5]

  • Solid Samples:

    • Weigh approximately 10-20 mg of the homogenized sample into a glass vial.

    • Add a suitable organic solvent such as n-hexane or dichloromethane.

    • Vortex or sonicate the sample for several minutes to ensure thorough extraction.

    • Centrifuge the sample to pellet any solid material.

    • Carefully transfer the supernatant to a clean GC vial.

  • Liquid Samples:

    • Dilute the sample with a volatile organic solvent like hexane to a concentration of approximately 10 µg/mL.

    • Ensure the final sample is free of particles by filtration or centrifugation if necessary.

2. GC-MS Instrumentation and Parameters

The following parameters are a starting point and may require optimization based on the specific instrument and sample matrix.

Table 2: GC-MS Instrumental Parameters

Parameter Value Rationale
Gas Chromatograph
GC SystemAgilent 8890 GC (or equivalent)Provides reliable and reproducible separations.
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar columnA 5% phenyl/95% dimethylpolysiloxane phase is well-suited for non-polar analytes like alkanes.
Injector TypeSplit/SplitlessAllows for versatility with different sample concentrations.
Injector Temperature280 - 320 °CEnsures complete vaporization of the high-boiling point this compound.
Carrier GasHelium or HydrogenInert gases for carrying the sample through the column.
Flow Rate1.0 - 1.5 mL/minOptimal for good separation efficiency.
Oven Temperature ProgramInitial: 100 °C, hold for 2 min; Ramp: 10-20 °C/min to 320 °C; Final Hold: 10 minTemperature programming is essential for eluting high-boiling point compounds like this compound in a reasonable time with good peak shape.
Mass Spectrometer
MS SystemAgilent 5977B MSD (or equivalent)A sensitive and robust detector.
Ionization ModeElectron Ionization (EI)Standard ionization technique for generating reproducible mass spectra.
Ionization Energy70 eVStandard energy for creating fragment ions.
Mass Scan Rangem/z 50-550Covers the expected molecular ion and characteristic fragments of this compound.
Ion Source Temperature230 °CStandard source temperature.
Quadrupole Temperature150 °CStandard quadrupole temperature.

Mandatory Visualization

Experimental Workflow for GC-MS Analysis of this compound

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (e.g., Plant Material) Extraction Solvent Extraction (n-hexane) Sample->Extraction Cleanup Filtration / Centrifugation Extraction->Cleanup FinalSample Sample in GC Vial Cleanup->FinalSample Injection Injection into GC FinalSample->Injection Separation Chromatographic Separation (HP-5ms Column) Injection->Separation Ionization Ionization (Electron Ionization) Separation->Ionization Detection Mass Detection (Quadrupole Analyzer) Ionization->Detection DataAcquisition Data Acquisition Detection->DataAcquisition PeakIntegration Peak Integration & Identification DataAcquisition->PeakIntegration Quantification Quantification PeakIntegration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the GC-MS analysis of this compound.

Signaling Pathway and Logical Relationship Diagram

Logical_Relationship cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Analyte This compound (High Boiling Point Alkane) Vaporization High Injector Temperature (Ensures Vaporization) Analyte->Vaporization Separation Non-Polar Column (Separation by Boiling Point) Vaporization->Separation TempProg Temperature Program (Elution of High BP Compounds) Separation->TempProg Ionization Electron Ionization (EI) (Creates Characteristic Fragments) TempProg->Ionization Fragmentation Characteristic Fragments (m/z 57, 71, 85) Ionization->Fragmentation Identification Compound Identification Fragmentation->Identification

Caption: Logical relationships in the GC-MS analysis of this compound.

References

Application Notes and Protocols for the Use of Tritriacontane as an Internal Standard in Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing tritriacontane (n-C33H68) as an internal standard for quantitative analysis in chromatographic techniques, particularly Gas Chromatography (GC). Its properties make it an excellent choice for ensuring accuracy and precision in the determination of various analytes.

Introduction to this compound as an Internal Standard

Tritiated, a long-chain saturated hydrocarbon, is a waxy solid at room temperature.[1][2] Its utility as an internal standard in chromatography stems from its chemical inertness, thermal stability, and low volatility, which ensure it does not react with analytes or degrade during analysis.[1] Being a non-polar compound, it is soluble in organic solvents like hexane and dichloromethane, making it compatible with many sample extraction procedures.[2]

The primary role of an internal standard is to correct for variations that can occur during sample preparation and analysis, such as inconsistencies in injection volume and detector response.[3] By adding a known and constant amount of this compound to all standards and samples, the ratio of the analyte's response to the internal standard's response is used for quantification. This ratiometric approach significantly improves the reliability and reproducibility of results.

Key Properties of this compound

A summary of the key physical and chemical properties of this compound relevant to its use as an internal standard is presented below.

PropertyValueReference
Molecular FormulaC33H68
Molecular Weight464.9 g/mol
Physical FormWaxy Solid
Melting Point71-73 °C
Boiling Point449 °C
SolubilitySoluble in non-polar organic solvents (e.g., hexane, benzene). Insoluble in water.
Chemical ReactivityChemically inert and stable under typical chromatographic conditions.

Principle of the Internal Standard Method

The internal standard method is a cornerstone of accurate quantitative analysis in chromatography. The fundamental principle is that the ratio of the analyte's peak area to the internal standard's peak area is directly proportional to the concentration of the analyte. This relationship is established by creating a calibration curve from a series of standards containing known concentrations of the analyte and a constant concentration of the internal standard.

Logical Workflow for Internal Standard Quantification

G A Prepare Calibration Standards (Known Analyte Concentrations) C Add Constant Amount of Tritiacontane (Internal Standard) to all Standards and Samples A->C B Prepare Samples (Unknown Analyte Concentrations) B->C D Chromatographic Analysis (e.g., GC-MS or GC-FID) C->D E Measure Peak Areas of Analyte and Internal Standard D->E F Calculate Peak Area Ratio (Analyte Area / Internal Standard Area) E->F G Construct Calibration Curve (Plot Peak Area Ratio vs. Analyte Concentration for Standards) F->G For Standards H Determine Analyte Concentration in Samples using the Calibration Curve and their Peak Area Ratios F->H For Samples G->H

Caption: Workflow for quantitative analysis using an internal standard.

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound as an internal standard in the analysis of organic compounds.

Application: Analysis of Long-Chain Alkanes in Environmental Samples

This protocol is adapted for the quantification of long-chain alkanes (e.g., in plant waxes or sediment samples) using Gas Chromatography-Flame Ionization Detection (GC-FID).

4.1.1. Materials and Reagents

  • Tritiated (≥98.0% purity)

  • Hexane (GC grade)

  • Dichloromethane (GC grade)

  • Anhydrous Sodium Sulfate

  • Silica Gel (for cleanup)

  • Stock solution of this compound (e.g., 100 µg/mL in hexane)

  • Calibration standards of target alkanes (e.g., C25 to C35) in hexane

4.1.2. Sample Preparation

  • Extraction: Accurately weigh approximately 1-2 g of the homogenized sample into a glass extraction thimble. Perform a Soxhlet extraction for 8-12 hours with a 2:1 (v/v) mixture of dichloromethane and hexane.

  • Internal Standard Spiking: Add a precise volume of the this compound stock solution to the crude extract. The final concentration of the internal standard should be within the linear range of the detector and comparable to the expected concentration of the analytes.

  • Cleanup: Concentrate the extract under a gentle stream of nitrogen. Redissolve the residue in a minimal amount of hexane and apply it to a silica gel column for fractionation to remove polar interferences. Elute the alkane fraction with hexane.

  • Final Volume Adjustment: Concentrate the cleaned extract to a final volume of 1 mL in a GC vial.

4.1.3. GC-FID Conditions

ParameterSetting
Gas Chromatograph Agilent 7890A or equivalent
Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injector Temperature 300 °C
Injection Volume 1 µL (splitless mode)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Temperature Program Initial temperature 60 °C (hold for 2 min), ramp at 10 °C/min to 320 °C (hold for 15 min)
Detector Flame Ionization Detector (FID)
Detector Temperature 325 °C

4.1.4. Quantification

Prepare a series of calibration standards containing known concentrations of the target alkanes and a constant concentration of this compound. Analyze the standards and samples under the same GC-FID conditions. Construct a calibration curve by plotting the ratio of the peak area of each analyte to the peak area of this compound against the concentration of the analyte. Determine the concentration of the analytes in the samples from their peak area ratios using the calibration curve.

Application: Quantification of Persistent Organic Pollutants (POPs) by GC-MS

This protocol outlines the use of this compound as an internal standard for the analysis of semi-volatile POPs in environmental matrices like soil or sediment.

4.2.1. Materials and Reagents

  • Tritiated (≥98.0% purity)

  • Hexane (pesticide residue grade)

  • Acetone (pesticide residue grade)

  • Dichloromethane (pesticide residue grade)

  • Anhydrous Sodium Sulfate

  • Florisil® for cleanup

  • Stock solution of this compound (e.g., 50 µg/mL in hexane)

  • Calibration standards of target POPs in hexane

4.2.2. Sample Preparation

  • Extraction: Mix approximately 10 g of the sample with an equal amount of anhydrous sodium sulfate. Extract the sample using pressurized liquid extraction (PLE) with a mixture of hexane and acetone.

  • Internal Standard Spiking: Add a known amount of the this compound stock solution to the collected extract.

  • Cleanup: Concentrate the extract and perform a cleanup step using a Florisil® column to remove interfering compounds. Elute the POPs fraction with a suitable solvent mixture (e.g., hexane/dichloromethane).

  • Solvent Exchange and Concentration: Evaporate the solvent and exchange it to hexane. Concentrate the final extract to 1 mL.

4.2.3. GC-MS Conditions

ParameterSetting
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injector Temperature 280 °C
Injection Volume 1 µL (splitless mode)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature 80 °C (hold for 1 min), ramp at 15 °C/min to 200 °C, then ramp at 5 °C/min to 300 °C (hold for 10 min)
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

4.2.4. Data Analysis

For quantification in SIM mode, select characteristic ions for each target POP and for this compound. Create calibration curves by plotting the ratio of the analyte's quantifier ion peak area to the this compound's quantifier ion peak area against the analyte concentration. Calculate the concentration of the POPs in the samples based on these calibration curves.

Data Presentation

The following tables summarize hypothetical quantitative data to illustrate the application of this compound as an internal standard.

Table 1: Calibration Data for the Analysis of n-Alkanes by GC-FID

AnalyteConcentration (µg/mL)Analyte Peak AreaThis compound Peak Area (IS Conc. = 10 µg/mL)Peak Area Ratio (Analyte/IS)
n-C29H602.0125,480610,2500.206
5.0315,200612,5000.515
10.0628,900611,8001.028
20.01,255,600610,9002.055
n-C31H642.0130,150610,2500.213
5.0328,400612,5000.536
10.0655,300611,8001.071
20.01,311,500610,9002.147

Table 2: Analysis of a Spiked Soil Sample for a Persistent Organic Pollutant (POP) by GC-MS

AnalyteSpiked Concentration (ng/g)Analyte Peak Area (Quantifier Ion)This compound Peak Area (IS Conc. = 50 ng/mL)Peak Area Ratio (Analyte/IS)Calculated Concentration (ng/g)Recovery (%)
Analyte X10.085,340420,1000.2039.898.0
10.087,150425,3000.2059.999.0
10.084,990418,9000.2039.898.0

Visualization of Experimental Workflow

The following diagram illustrates the general experimental workflow for using this compound as an internal standard in a chromatographic analysis.

Experimental Workflow Diagram

G cluster_0 Sample and Standard Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing A Weigh Sample/Prepare Standard B Add this compound (Internal Standard) A->B C Extraction (e.g., Soxhlet, PLE) B->C D Cleanup/Fractionation (e.g., Silica Gel, Florisil®) C->D E Concentration and Solvent Exchange D->E F GC-MS or GC-FID Analysis E->F G Peak Integration F->G H Calculate Peak Area Ratios G->H I Quantification using Calibration Curve H->I

Caption: General workflow for analysis with an internal standard.

Conclusion

Tritiated is a reliable and effective internal standard for the quantitative analysis of a variety of organic compounds by gas chromatography. Its chemical inertness, thermal stability, and distinct retention time make it a valuable tool for researchers, scientists, and drug development professionals seeking to achieve high accuracy and precision in their analytical measurements. The protocols and data presented here provide a solid foundation for the implementation of this compound in various chromatographic applications.

References

Application Notes and Protocols for the Extraction of Tritriacontane from Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tritriacontane (C33H68) is a long-chain n-alkane found in the epicuticular wax of plants, in beeswax, and as a component of certain petroleum products. Its presence and quantification in various complex matrices are of interest in fields ranging from environmental science and agriculture to pharmacology and drug development. Accurate extraction of this compound is a critical first step for its quantification and further analysis. This document provides detailed application notes and protocols for various sample preparation techniques for extracting this compound from complex matrices such as plant materials, beeswax, and environmental samples (soil and sediment).

Overview of Extraction Techniques

The selection of an appropriate extraction technique for this compound depends on the nature of the sample matrix, the concentration of the analyte, and the desired purity of the extract. The primary methods covered in these notes are:

  • Solvent Extraction: Including Soxhlet, Maceration, and Ultrasound-Assisted Extraction (UAE), these methods rely on the solubility of this compound in nonpolar organic solvents.

  • Solid-Phase Extraction (SPE): A chromatographic technique used for sample cleanup and concentration, offering high selectivity.

  • Supercritical Fluid Extraction (SFE): A "green" extraction technique that uses supercritical fluids, most commonly carbon dioxide, as the solvent.

Subsequent analysis for the quantification of this compound is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data Summary

The following table summarizes typical quantitative data for the extraction and analysis of this compound and other long-chain n-alkanes from various matrices. This data is compiled from multiple studies and should be considered as a guideline. Method optimization is recommended for specific sample types.

Extraction TechniqueMatrixAnalyteRecovery Rate (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Linearity (r²)
Soxhlet Extraction Plant Leaves (Herba Leonuri)Total Extract7.25% (n-hexane) - 14.18% (methanol)[1]Not ReportedNot ReportedNot Reported
Ultrasound-Assisted Extraction (UAE) Plant LeavesTotal Phenolic Content-Not ReportedNot ReportedNot Reported
SoilPesticides79 - 105%0.02 - 1.59 mg/kg0.07 - 5.25 mg/kg>0.99
Solid-Phase Extraction (SPE) & GC-MS Beeswaxn-Alkanes (including this compound)>94%Not ReportedNot Reported>0.997
Supercritical Fluid Extraction (SFE) Contaminated SoilTotal Petroleum Hydrocarbonsup to 92.86%Not ReportedNot ReportedNot Reported
GC-MS Analysis Generaln-Alkanes-0.004 - 0.076 µg/mL0.008 - 0.164 µg/mL>0.99

Note: Data for "Total Extract" or other compounds are provided as a reference for the extraction efficiency of the method. Specific recovery rates for this compound may vary.

Experimental Protocols

Solvent Extraction

Solvent extraction is a widely used technique for isolating nonpolar compounds like this compound from solid matrices.

a) Soxhlet Extraction

This method provides a thorough extraction through continuous washing of the sample with a distilled solvent.

Materials:

  • Dried and finely ground plant material (e.g., leaves)

  • n-Hexane (or other suitable nonpolar solvent)

  • Soxhlet apparatus (round-bottom flask, extraction chamber, condenser)

  • Cellulose extraction thimble

  • Heating mantle

  • Rotary evaporator

Protocol:

  • Accurately weigh 5-10 g of the dried, powdered plant material and place it into a cellulose extraction thimble.

  • Place the thimble inside the Soxhlet extraction chamber.

  • Fill the round-bottom flask with approximately 250 mL of n-hexane.

  • Assemble the Soxhlet apparatus and connect the condenser to a water source.

  • Heat the solvent in the flask using a heating mantle to a gentle boil.

  • Allow the extraction to proceed for 6-8 hours, ensuring a consistent cycle of solvent vaporization, condensation, and siphoning.

  • After extraction, allow the apparatus to cool down.

  • Remove the round-bottom flask containing the extract.

  • Concentrate the extract to near dryness using a rotary evaporator.

  • The resulting crude extract can be further purified or directly analyzed by GC-MS.

b) Ultrasound-Assisted Extraction (UAE)

UAE uses acoustic cavitation to disrupt cell walls and enhance solvent penetration, leading to faster extraction times compared to traditional methods.

Materials:

  • Dried and finely ground plant material or soil sample

  • n-Hexane or a mixture of hexane and dichloromethane (9:1)

  • Beaker or flask

  • Ultrasonic bath or probe sonicator

  • Filtration apparatus (e.g., filter paper and funnel)

  • Rotary evaporator

Protocol:

  • Weigh 2-5 g of the prepared sample into a beaker or flask.

  • Add 50 mL of the extraction solvent to the sample.

  • Place the beaker in an ultrasonic bath or insert the probe of a sonicator into the mixture.

  • Sonicate the sample for 30-60 minutes at a controlled temperature (e.g., 25-40°C).

  • After sonication, filter the mixture to separate the extract from the solid residue.

  • Wash the residue with a small amount of fresh solvent to ensure complete recovery.

  • Combine the filtrates and concentrate the extract using a rotary evaporator.

Solid-Phase Extraction (SPE)

SPE is an effective method for sample cleanup and isolation of hydrocarbons from complex matrices like beeswax or crude solvent extracts.

Materials:

  • Crude extract (e.g., from solvent extraction) dissolved in a minimal amount of nonpolar solvent

  • SPE cartridges packed with neutral aluminum oxide or silica gel

  • SPE manifold

  • n-Hexane

  • Collection vials

Protocol:

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5-10 mL of n-hexane through it. Do not allow the cartridge to dry out.

  • Sample Loading: Carefully load the dissolved crude extract onto the conditioned SPE cartridge.

  • Washing (Interference Elution): If necessary, wash the cartridge with a weak nonpolar solvent to remove very nonpolar interferences. For isolating n-alkanes, this step may be omitted.

  • Analyte Elution: Elute the this compound and other n-alkanes from the cartridge by passing 5-10 mL of n-hexane through it. Collect the eluate in a clean vial.

  • Concentration: Concentrate the collected eluate under a gentle stream of nitrogen or using a rotary evaporator to the desired final volume for GC-MS analysis.

Supercritical Fluid Extraction (SFE)

SFE is a green alternative to solvent extraction that utilizes the properties of supercritical fluids, typically CO2, to extract analytes.

Materials:

  • Dried and ground sample material

  • Supercritical Fluid Extractor

  • High-purity CO2

  • Co-solvent (e.g., ethanol or heptane, optional)

  • Collection vial

Protocol:

  • Place the prepared sample into the extraction vessel of the SFE system.

  • Set the extraction parameters. Typical conditions for n-alkane extraction are:

    • Pressure: 200-400 bar

    • Temperature: 40-80°C

    • CO2 flow rate: 1-2 mL/min

    • Extraction time: 30-60 minutes

  • If a co-solvent is used to enhance the extraction of more polar compounds, it is typically added at a low percentage (e.g., 5%). For the nonpolar this compound, pure supercritical CO2 is often sufficient.

  • Initiate the extraction process. The supercritical CO2 will pass through the sample, dissolving the this compound.

  • The extract is depressurized in a collection vial, causing the CO2 to return to a gaseous state and leaving the extracted analytes behind.

  • The collected extract can then be dissolved in a suitable solvent for GC-MS analysis.

Experimental Workflow and Visualization

The following diagram illustrates a general workflow for the extraction and analysis of this compound from a complex matrix.

Tritriacontane_Extraction_Workflow cluster_SamplePrep Sample Preparation cluster_Extraction Extraction cluster_Cleanup Cleanup & Concentration cluster_Analysis Analysis Sample Complex Matrix (e.g., Plant, Soil, Beeswax) Grinding Drying & Grinding Sample->Grinding Solvent_Ext Solvent Extraction (Soxhlet, UAE) Grinding->Solvent_Ext SPE Solid-Phase Extraction Grinding->SPE e.g., Beeswax SFE Supercritical Fluid Extraction Grinding->SFE Crude_Extract Crude Extract Solvent_Ext->Crude_Extract Final_Extract Final Extract SPE->Final_Extract SFE->Crude_Extract Cleanup SPE Cleanup (if needed) Crude_Extract->Cleanup Concentration Concentration Cleanup->Concentration Concentration->Final_Extract GCMS GC-MS Analysis Final_Extract->GCMS Data Data Analysis & Quantification GCMS->Data

General workflow for this compound extraction and analysis.

Conclusion

The successful extraction of this compound from complex matrices is achievable through several well-established techniques. The choice of method should be guided by the specific characteristics of the sample matrix, available equipment, and the analytical objectives. For a robust and reproducible analysis, it is crucial to carefully control the extraction parameters and, where possible, validate the method for the specific matrix of interest. The protocols provided herein offer a solid foundation for developing and implementing effective sample preparation strategies for this compound analysis.

References

Application of Tritriacontane as a Biomarker in Geological and Environmental Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tritriacontane (n-C33 alkane) is a long-chain saturated hydrocarbon that serves as a valuable biomarker in geological and environmental investigations. Its primary origin in these settings is the epicuticular wax of terrestrial higher plants. Due to its chemical stability and resistance to degradation, this compound can be preserved in sediments, soils, and atmospheric dust for extended periods, providing a molecular fossil record of past terrestrial ecosystems and environmental conditions. This document provides detailed application notes and protocols for the use of this compound as a biomarker.

Application Notes

This compound's utility as a biomarker stems from its indicative value for terrestrial organic matter input. In geological studies, particularly paleoenvironmental and paleoclimatological reconstructions, the abundance and distribution of long-chain n-alkanes, including this compound, are used to infer changes in vegetation, climate, and depositional environments.[1] In environmental science, this compound can be used to trace the transport and deposition of soil organic matter and to identify sources of hydrocarbon contamination.

The interpretation of this compound data is often done in conjunction with other long-chain n-alkanes (typically C25-C35) through the calculation of various indices. Two of the most common indices are:

  • Carbon Preference Index (CPI): This index quantifies the predominance of odd-carbon-numbered n-alkanes over even-carbon-numbered n-alkanes. High CPI values (>3-5) are characteristic of recent terrestrial plant input, as plants synthesize long-chain n-alkanes with a strong odd-over-even preference.[2][3][4] As organic matter matures thermally or undergoes microbial degradation, the CPI value approaches 1.

  • Average Chain Length (ACL): This index reflects the weighted average of the chain lengths of a specific range of n-alkanes. Variations in ACL can be linked to changes in the types of terrestrial vegetation (e.g., grasses vs. trees) and can also be influenced by climatic factors such as temperature and aridity.[2]

Formulas for CPI and ACL:

A common formula for calculating the CPI for long-chain n-alkanes is: CPI = 0.5 * [ (Σ(C25 to C33 odd) / Σ(C24 to C32 even)) + (Σ(C25 to C33 odd) / Σ(C26 to C34 even)) ]

A typical formula for calculating the ACL for terrestrial plant-derived n-alkanes is: ACL = (Σ(i * Ci)) / Σ(Ci) where 'i' is the carbon number (e.g., 27, 29, 31, 33) and 'Ci' is the concentration of the respective n-alkane.

Data Presentation

The following table summarizes representative concentrations of this compound found in various environmental samples. This data is intended for comparative purposes.

Sample TypeLocationConcentration of this compoundAnalytical MethodReference
Surface WaterGuanabara Bay Basin, Rio de Janeiro, Brazil0.01 to 0.25 µg/LGC-MS
Urban/Suburban Air ParticulatesGeorgia Tech campus, GA, USA (Summer 2005)0.66 ng/m³GC-MS
Urban/Suburban Air ParticulatesGeorgia Tech campus, GA, USA (Winter 2006)0.88 ng/m³GC-MS
Urban Air ParticulatesPrato, Italy (2002)~5 ng/m³GC-MS
Urban Air Particulates (Summer)Nagoya, Japan (1991)11.4 ng/m³GC-MS
Urban Air Particulates (Winter)Nagoya, Japan (1991)6.9 ng/m³GC-MS

Experimental Protocols

This section provides a detailed methodology for the extraction, separation, and quantification of this compound from geological and environmental samples.

Sample Preparation and Extraction
  • Sample Collection and Storage: Collect sediment or soil samples using appropriate coring or grab sampling techniques. Store samples frozen at -20°C until analysis to minimize microbial alteration.

  • Freeze-Drying and Homogenization: Freeze-dry the samples to remove water and then grind them to a fine, homogeneous powder using a mortar and pestle or a ball mill.

  • Solvent Extraction:

    • Accurately weigh approximately 10-20 g of the dried, homogenized sample into a pre-cleaned cellulose extraction thimble.

    • Add an internal standard (e.g., deuterated n-alkane such as n-C24D50) to each sample for quantification.

    • Perform solvent extraction using a Soxhlet apparatus with a mixture of dichloromethane (DCM) and methanol (MeOH) (9:1 v/v) for 24-48 hours. Alternatively, an Accelerated Solvent Extractor (ASE) can be used with the same solvent mixture at elevated temperature (e.g., 100°C) and pressure (e.g., 1500 psi) for a shorter duration (e.g., 3 cycles of 10 minutes).

    • Concentrate the total lipid extract (TLE) using a rotary evaporator to near dryness.

Fractionation and Purification
  • Saponification (Optional): To remove esters and wax esters, the TLE can be saponified by refluxing with 6% KOH in methanol for 2 hours. After cooling, the neutral lipids are extracted with hexane. This step is often omitted if only n-alkanes are of interest.

  • Column Chromatography:

    • Prepare a chromatography column packed with activated silica gel.

    • Apply the concentrated TLE (or the neutral fraction after saponification) to the top of the column.

    • Elute the aliphatic fraction (containing n-alkanes) with a non-polar solvent such as hexane or a mixture of hexane and DCM (e.g., 9:1 v/v).

    • Elute more polar fractions containing aromatic hydrocarbons and polar compounds with solvents of increasing polarity (e.g., DCM, methanol).

    • Collect the aliphatic fraction and concentrate it under a gentle stream of nitrogen gas to a final volume of approximately 1 mL.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for the separation and quantification of n-alkanes.

  • GC Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m length, 0.25 mm internal diameter, 0.25 µm film thickness), is suitable for separating long-chain n-alkanes.

    • Injector: Use a splitless or on-column injection technique. Set the injector temperature to 280-300°C.

    • Oven Temperature Program:

      • Initial temperature: 60-80°C, hold for 2 minutes.

      • Ramp 1: Increase to 150°C at a rate of 10-15°C/minute.

      • Ramp 2: Increase to 320°C at a rate of 4-6°C/minute.

      • Final hold: Hold at 320°C for 15-20 minutes.

    • Carrier Gas: Use helium as the carrier gas at a constant flow rate of 1.0-1.5 mL/minute.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 600.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Quantification: Identify this compound and other n-alkanes based on their retention times and characteristic mass spectra (prominent fragment ions at m/z 57, 71, 85, etc.). Quantify the concentration of this compound by comparing its peak area to that of the internal standard.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the application of this compound as a biomarker.

biomarker_workflow SampleCollection Sample Collection (Sediment, Soil) FreezeDrying Freeze-Drying & Homogenization SampleCollection->FreezeDrying Extraction Solvent Extraction (Soxhlet or ASE) FreezeDrying->Extraction Fractionation Fractionation (Column Chromatography) Extraction->Fractionation GCMS GC-MS Analysis Fractionation->GCMS Quantification Quantification GCMS->Quantification Indices Calculation of Indices (CPI, ACL) Quantification->Indices Interpretation Paleoenvironmental Interpretation Indices->Interpretation Report Reporting Interpretation->Report

Caption: Experimental workflow for this compound biomarker analysis.

conceptual_diagram cluster_interpretation_details Inferred Environmental Conditions Source Terrestrial Higher Plants (Epicuticular Wax) Biomarker This compound (n-C33) and other long-chain n-alkanes Source->Biomarker produces Transport Transport & Deposition (Wind, Water) Biomarker->Transport Archive Geological/Environmental Archive (Sediment, Soil, Dust) Transport->Archive leads to Analysis Analysis of n-alkane distribution (Concentration, CPI, ACL) Archive->Analysis enables Interpretation Paleoenvironmental Interpretation Analysis->Interpretation informs Veg Vegetation Type Interpretation->Veg Climate Climate Conditions Interpretation->Climate TerrInput Terrestrial Input Interpretation->TerrInput

References

Tritriacontane as a component in the formulation of lubricants and waxes.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tritriacontane, a long-chain n-alkane, as a formulating component in lubricants and waxes. The information is intended to guide researchers and professionals in developing and characterizing formulations containing this high-purity hydrocarbon.

Introduction to this compound

This compound (C₃₃H₆₈) is a saturated hydrocarbon with a linear chain of 33 carbon atoms.[1][2] At room temperature, it is a white, waxy solid.[2] Its notable physical and chemical properties, such as high thermal stability, low volatility, and non-polarity, make it a valuable component in various industrial applications, including the formulation of high-performance lubricants and specialized waxes.[1] this compound is found in nature in the cuticular waxes of many plants.[3]

Key Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₃₃H₆₈
Molecular Weight 464.89 g/mol
CAS Number 630-05-7
Appearance White, waxy solid
Melting Point 71-73 °C
Boiling Point 449 °C
Density ~0.843 g/cm³
Solubility Insoluble in water; Soluble in nonpolar organic solvents like hexane and benzene.
Thermal Stability High

Applications in Lubricant Formulations

The addition of long-chain n-alkanes like this compound to lubricant formulations can significantly influence their rheological and tribological properties.

Effects on Lubricant Properties

The incorporation of this compound into a base oil is expected to:

  • Increase Viscosity: Longer hydrocarbon chains increase the internal friction of the fluid, leading to a higher viscosity. This can be beneficial in applications requiring a thicker lubricant film for enhanced load-bearing capacity.

  • Improve Thermal Stability: The high thermal stability of this compound can extend the operational temperature range of the lubricant.

  • Enhance Boundary Lubrication: Under high-pressure conditions where the lubricant film is thin, the long chains of this compound can form a protective layer on metal surfaces, reducing wear and friction.

Exemplary Performance Data

While specific performance data for this compound is not widely published, Table 2 provides exemplary data based on the known behavior of long-chain n-alkanes in lubricant formulations. These values are illustrative and will vary depending on the base oil and the concentration of this compound.

ParameterBase Oil (e.g., PAO8)Base Oil + 5% this compound (Exemplary)Test Method
Kinematic Viscosity at 100°C (cSt) 7.89.5ASTM D445
Pour Point (°C) -54-45ASTM D97
Wear Scar Diameter (mm) 0.500.42ASTM D4172

Applications in Wax Formulations

This compound can be blended with other waxes to modify their physical properties for a range of applications, from coatings and polishes to specialized materials in drug delivery systems.

Effects on Wax Properties

Adding this compound to a wax blend can:

  • Increase Melting Point: The high melting point of this compound will elevate the overall melting point of the wax blend, which is advantageous for applications requiring thermal resistance.

  • Modify Hardness: The crystalline nature of this compound can increase the hardness and rigidity of softer waxes.

  • Alter Crystalline Structure: The introduction of a long-chain n-alkane can influence the crystal morphology of the wax, affecting its texture, opacity, and mechanical properties.

Exemplary Performance Data

Table 3 presents exemplary data on the effect of this compound on the properties of a paraffin wax blend.

ParameterParaffin WaxParaffin Wax + 10% this compound (Exemplary)Test Method
Melting Point (°C) 6065ASTM D87 / DSC
Shore D Hardness 1015ASTM D2240
Oil Content (%) < 0.5< 0.5ASTM D721

Experimental Protocols

The following are detailed protocols for the formulation and characterization of lubricants and waxes containing this compound.

Protocol 1: Formulation of a Lubricant with this compound

Objective: To prepare a lubricant blend containing a specific concentration of this compound and evaluate its anti-wear properties.

Materials:

  • Base oil (e.g., Polyalphaolefin - PAO 8)

  • This compound (purity >95%)

  • Beaker

  • Hot plate with magnetic stirrer

  • Thermometer

  • Four-ball wear tester

Procedure:

  • Weigh the desired amount of base oil into a beaker.

  • Calculate and weigh the required amount of this compound to achieve the target concentration (e.g., 5% w/w).

  • Heat the base oil to approximately 80°C while stirring.

  • Gradually add the this compound to the heated oil.

  • Continue stirring until the this compound is completely dissolved.

  • Allow the blend to cool to room temperature.

  • Evaluate the anti-wear properties of the formulated lubricant using the ASTM D4172 four-ball wear test method.

G cluster_formulation Lubricant Formulation cluster_testing Anti-Wear Testing weigh_base_oil Weigh Base Oil heat_oil Heat Base Oil to 80°C weigh_base_oil->heat_oil weigh_this compound Weigh this compound add_this compound Add this compound weigh_this compound->add_this compound heat_oil->add_this compound dissolve Stir until Dissolved add_this compound->dissolve cool Cool to Room Temperature dissolve->cool prepare_tester Prepare Four-Ball Tester cool->prepare_tester run_test Run ASTM D4172 Test prepare_tester->run_test measure_scar Measure Wear Scar Diameter run_test->measure_scar analyze Analyze Results measure_scar->analyze

Caption: Workflow for Lubricant Formulation and Anti-Wear Testing.

Protocol 2: Formulation of a Wax Blend with this compound

Objective: To prepare a wax blend with this compound and determine its melting point and hardness.

Materials:

  • Base wax (e.g., paraffin wax)

  • This compound (purity >95%)

  • Beaker

  • Hot plate

  • Molds for casting wax samples

  • Differential Scanning Calorimeter (DSC)

  • Shore D Durometer

Procedure:

  • Weigh the desired amounts of base wax and this compound.

  • Combine the waxes in a beaker and heat on a hot plate until fully molten and homogenized.

  • Pour the molten wax blend into molds and allow to cool completely at room temperature.

  • Determine the melting point of the wax blend using Differential Scanning Calorimetry (DSC) according to ASTM D4419.

  • Measure the hardness of the cast wax samples using a Shore D durometer following the ASTM D2240 standard.

G cluster_preparation Wax Blend Preparation cluster_analysis Property Analysis weigh_waxes Weigh Base Wax and this compound melt_blend Melt and Homogenize weigh_waxes->melt_blend cast_samples Cast into Molds melt_blend->cast_samples cool_samples Cool to Room Temperature cast_samples->cool_samples dsc_analysis Melting Point (DSC - ASTM D4419) cool_samples->dsc_analysis hardness_test Hardness (Shore D - ASTM D2240) cool_samples->hardness_test analyze_data Analyze and Compare Data dsc_analysis->analyze_data hardness_test->analyze_data

Caption: Workflow for Wax Blend Formulation and Characterization.

Protocol 3: Quantitative Analysis of this compound in a Lubricant Matrix

Objective: To determine the concentration of this compound in a lubricant formulation using gas chromatography.

Materials:

  • Lubricant sample containing this compound

  • Solvent (e.g., cyclohexane)

  • Internal standard (e.g., n-hexadecane)

  • Volumetric flasks and pipettes

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • High-temperature capillary column

Procedure:

  • Standard Preparation: Prepare a series of calibration standards containing known concentrations of this compound and a fixed concentration of the internal standard in the chosen solvent.

  • Sample Preparation: Accurately weigh a known amount of the lubricant sample into a volumetric flask. Add a known amount of the internal standard solution and dilute to volume with the solvent.

  • GC-FID Analysis:

    • Set up the GC-FID with a suitable temperature program to resolve the n-alkanes.

    • Inject the calibration standards and the prepared sample.

    • Identify the peaks corresponding to this compound and the internal standard based on their retention times.

  • Quantification:

    • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound for the standards.

    • Calculate the concentration of this compound in the sample using the calibration curve.

G cluster_prep Sample and Standard Preparation cluster_gc GC-FID Analysis cluster_quant Quantification prep_standards Prepare Calibration Standards inject_standards Inject Standards prep_standards->inject_standards prep_sample Prepare Lubricant Sample with Internal Standard inject_sample Inject Sample prep_sample->inject_sample acquire_data Acquire Chromatograms inject_standards->acquire_data inject_sample->acquire_data gen_curve Generate Calibration Curve acquire_data->gen_curve calc_conc Calculate this compound Concentration acquire_data->calc_conc gen_curve->calc_conc

Caption: Workflow for Quantitative Analysis of this compound.

Conclusion

This compound is a promising additive for enhancing the performance of lubricants and waxes. Its long-chain structure and high thermal stability can impart desirable properties such as increased viscosity, improved boundary lubrication, higher melting points, and greater hardness. The provided protocols offer a systematic approach to formulating and characterizing products containing this compound, enabling researchers to explore its full potential in various applications. Further research is encouraged to generate more specific quantitative data on the performance of this compound in a wider range of base materials.

References

Application Notes and Protocols for the Study of Tritriacontane Metabolism in Microorganisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the microbial metabolism of tritriacontane (C₃₃H₆₈), a long-chain n-alkane. The information compiled is based on studies of various microorganisms known to degrade long-chain hydrocarbons, offering valuable insights for research in bioremediation, biofuel production, and the discovery of novel enzymatic pathways.

Introduction to this compound Metabolism

Tritiatedcontane, a saturated hydrocarbon with 33 carbon atoms, is a solid, waxy substance with low water solubility. Its biodegradation is a key process in the environmental fate of heavy crude oils and a subject of interest for various biotechnological applications. Microorganisms capable of utilizing such long-chain n-alkanes as a sole carbon and energy source possess specialized enzymatic machinery to overcome the challenges of substrate uptake and activation. The primary mechanism for aerobic degradation involves the terminal oxidation of the alkane chain, followed by further oxidation and eventual entry into the central metabolism via the β-oxidation pathway.

Key Microorganisms in Long-Chain Alkane Degradation

Several bacterial genera have been identified as potent degraders of long-chain n-alkanes, including those in the range of this compound. These serve as excellent model organisms for studying the metabolism of such recalcitrant molecules.

  • Rhodococcus sp.: Strains of Rhodococcus are well-known for their broad catabolic diversity, including the ability to degrade a wide range of hydrocarbons. Rhodococcus sp. strain CH91, for instance, can utilize n-alkanes from hexadecane (C₁₆) to hexatriacontane (C₃₆).[1][2] This strain possesses multiple alkane hydroxylase genes (alkB) that are induced in the presence of long-chain alkanes.[3][4]

  • Geobacillus sp.: Thermophilic bacteria of the genus Geobacillus are of particular interest for their thermostable enzymes. Geobacillus thermodenitrificans NG80-2 is a thermophilic bacterium capable of degrading n-alkanes up to C₃₆.[5] Its genome contains a long-chain alkane monooxygenase gene (ladA) responsible for the initial oxidation step.

  • Acinetobacter sp.: This genus includes species that are metabolically versatile. Acinetobacter sp. Tol 5 has been shown to possess a wide range of metabolic pathways for utilizing various hydrocarbons, including alkanes.

  • Pseudomonas sp.: Psychrophilic (cold-loving) Pseudomonas species, such as Pseudomonas frederiksbergensis, have been isolated and shown to degrade long-chain alkanes at low temperatures, making them relevant for bioremediation in cold environments.

Aerobic Degradation Pathway of this compound

The aerobic metabolism of this compound and other long-chain n-alkanes generally proceeds through a terminal oxidation pathway. This multi-step enzymatic process converts the inert alkane into a fatty acid, which can then be catabolized by the cell.

Aerobic_Alkane_Degradation Tritiatedcontane Tritiatedcontane (C33) Tritiatedcosanol 1-Tritiatedcosanol Tritiatedcontane->Tritiatedcosanol Alkane Monooxygenase (e.g., AlkB, LadA) Tritiatedcosanal 1-Tritiatedcosanal Tritiatedcosanol->Tritiatedcosanal Alcohol Dehydrogenase Tritiatedcosanoic_Acid Tritiatedcosanoic Acid Tritiatedcosanal->Tritiatedcosanoic_Acid Aldehyde Dehydrogenase Fatty_Acyl_CoA Fatty Acyl-CoA Tritiatedcosanoic_Acid->Fatty_Acyl_CoA Acyl-CoA Synthetase Beta_Oxidation β-Oxidation Pathway Fatty_Acyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Aerobic degradation pathway of this compound.

Experimental Protocols

The following protocols are generalized from studies on long-chain alkane degradation and can be adapted for specific research needs involving this compound.

Protocol 1: Cultivation of Rhodococcus sp. strain CH91 for this compound Degradation

This protocol describes the cultivation of Rhodococcus sp. strain CH91 to assess its ability to degrade this compound.

Materials:

  • Rhodococcus sp. strain CH91

  • MD878 medium

  • Tritiatedcontane (as sole carbon source)

  • Octane (as a solvent for this compound)

  • Sterile culture flasks

  • Incubator shaker

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare the Culture Medium: Prepare MD878 medium and sterilize by autoclaving.

  • Prepare the Carbon Source: Dissolve this compound in a minimal amount of octane. Add the this compound solution to the sterile MD878 medium to a final concentration of 0.1% (w/v). The octane will serve as a carrier and will also be consumed by the bacteria. An un-inoculated control flask should be prepared to monitor abiotic loss of this compound.

  • Inoculation: Inoculate the medium with a fresh culture of Rhodococcus sp. strain CH91.

  • Incubation: Incubate the flasks at 37°C with shaking (e.g., 200 rpm) for a period of 14-21 days.

  • Sampling and Analysis: At regular intervals, withdraw samples from the culture and the control flasks. Extract the residual hydrocarbons using a suitable organic solvent (e.g., n-hexane). Analyze the extracts by GC-MS to quantify the remaining this compound.

  • Data Analysis: Calculate the percentage of this compound degradation by comparing the concentration in the inoculated flasks to the un-inoculated control.

Protocol 2: Analysis of Alkane Hydroxylase Gene Expression using RT-qPCR

This protocol outlines the steps to quantify the expression of alkane hydroxylase genes (alkB) in Rhodococcus sp. strain CH91 when exposed to this compound.

Materials:

  • Rhodococcus sp. strain CH91 cells grown in the presence and absence of this compound (from Protocol 1)

  • RNA extraction kit

  • Reverse transcriptase kit

  • qPCR machine

  • Primers specific for the alkB genes of interest and a housekeeping gene (for normalization)

  • SYBR Green or other fluorescent dye

Procedure:

  • RNA Extraction: Harvest bacterial cells from cultures grown with and without this compound by centrifugation. Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase kit.

  • Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA as a template, specific primers for the alkB genes, and a housekeeping gene.

  • Data Analysis: Analyze the qPCR data to determine the relative expression levels of the alkB genes in cells grown with this compound compared to those grown without. An up-regulation of alkB gene expression in the presence of this compound would indicate their involvement in its metabolism.

Quantitative Data Summary

The following tables summarize quantitative data from studies on the degradation of long-chain n-alkanes by various microorganisms. This data can serve as a reference for designing and interpreting experiments with this compound.

Table 1: Degradation of Long-Chain n-Alkanes by Rhodococcus sp. strain CH91

n-AlkaneDegradation (%) after 21 days
C₂₄~60
C₂₈~55
C₃₂~50
C₃₆~45

(Data adapted from studies on Rhodococcus sp. strain CH91, which showed degradation of a range of long-chain alkanes up to C₃₆)

Table 2: Optimal Growth Conditions for Long-Chain Alkane Degrading Microorganisms

MicroorganismOptimal Temperature (°C)Optimal pH
Rhodococcus sp. strain CH9137Not specified
Geobacillus thermodenitrificans NG80-260-65Not specified
Pseudomonas frederiksbergensis157.0

(Data compiled from various sources)

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for studying this compound metabolism in a selected microorganism.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experimentation cluster_analysis Analysis cluster_results Results Strain_Selection Microorganism Selection Media_Preparation Culture Media Preparation Strain_Selection->Media_Preparation Substrate_Preparation Tritiatedcontane (Substrate) Preparation Media_Preparation->Substrate_Preparation Cultivation Cultivation with Tritiatedcontane Substrate_Preparation->Cultivation Sampling Time-course Sampling Cultivation->Sampling Extraction Hydrocarbon Extraction Sampling->Extraction RNA_Extraction RNA Extraction Sampling->RNA_Extraction GCMS_Analysis GC-MS Analysis (Degradation) Extraction->GCMS_Analysis Data_Interpretation Data Interpretation & Conclusion GCMS_Analysis->Data_Interpretation RT_qPCR RT-qPCR (Gene Expression) RNA_Extraction->RT_qPCR RT_qPCR->Data_Interpretation

Workflow for studying this compound metabolism.

Conclusion

The study of this compound metabolism in microorganisms provides a window into the complex enzymatic systems that have evolved to break down highly recalcitrant hydrocarbons. The protocols and data presented here, derived from research on potent long-chain alkane-degrading bacteria, offer a solid foundation for researchers to design and execute experiments in this field. Such research is crucial for advancing biotechnological applications in bioremediation and for the discovery of novel biocatalysts.

References

Application Notes and Protocols for the Quantification of Tritriacontane in Plant Leaf Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tritiaccosane (C33H68) is a very-long-chain alkane found in the epicuticular wax of many plants. This waxy layer serves as a protective barrier against various environmental stresses, including water loss, UV radiation, and pathogen attack. The composition and quantity of epicuticular waxes, including tritriacontane, can vary significantly between plant species and in response to environmental conditions. Accurate quantification of this compound is crucial for understanding its physiological roles, for chemotaxonomic studies, and for evaluating the quality and origin of plant-derived products.

These application notes provide a detailed protocol for the extraction, identification, and quantification of this compound from plant leaf extracts using Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation

The concentration of this compound and other n-alkanes can vary widely among different plant species. The following table summarizes the relative abundance of alkanes in the epicuticular wax of selected plant leaves. It is important to note that comprehensive quantitative data for this compound specifically is not always available in the literature, with many studies reporting it as a present but unquantified component.

Plant SpeciesAlkane Fraction (% of total wax)Major Alkanes IdentifiedThis compound PresenceReference
Rosa caninaHighC27, C29, C31Present[1]
Quercus suber6.1%C25, C27, C29Present[2]
Ligustrum vulgareHighHomologous series of very-long-chain aliphaticsPresent[3]
Morettia phillaeana74.15%Tetracontane, Octacosane, PentacosaneNot specified[4]
Cassia alataNot specifiedPalmitic acid, Stearic acid, (E)-9-Octadecadienoic acidNot specified[5]

Experimental Protocols

This section details the methodology for the quantification of this compound in plant leaf extracts, from sample preparation to GC-MS analysis.

Epicuticular Wax Extraction

The extraction method is crucial for isolating surface lipids with minimal contamination from internal cellular lipids. Solvent immersion is a rapid and effective technique.

  • Materials:

    • Fresh plant leaves

    • n-Hexane or Chloroform (analytical grade)

    • Glass beakers

    • Forceps

    • Scintillation vials with PTFE-lined caps

    • Internal Standard (e.g., n-Tetracosane or n-Hexatriacontane)

    • Rotary evaporator or nitrogen stream evaporator

  • Procedure:

    • Select healthy, mature leaves from the plant of interest. If quantification per unit area is desired, measure the surface area of the leaves before extraction.

    • Prepare a solution of the internal standard in the chosen extraction solvent at a known concentration.

    • Using forceps, briefly immerse the leaf (or a set number of leaves) in a beaker containing the extraction solvent (e.g., n-hexane) for 30-60 seconds with gentle agitation. This short duration minimizes the extraction of intracellular lipids.

    • Remove the leaf from the solvent and allow any excess solvent to drip back into the beaker.

    • Transfer the solvent extract to a pre-weighed scintillation vial.

    • Add a known volume of the internal standard solution to the extract.

    • Evaporate the solvent to dryness using a rotary evaporator or a gentle stream of nitrogen.

    • The remaining residue is the epicuticular wax extract. Record the dry weight of the wax.

    • Store the dried extract at -20°C until GC-MS analysis.

Sample Preparation for GC-MS Analysis
  • Procedure:

    • Re-dissolve the dried wax extract in a known volume of n-hexane (e.g., 1 mL).

    • Vortex the sample to ensure the wax is fully dissolved.

    • Transfer the solution to a GC vial for analysis.

GC-MS Analysis

Gas Chromatography-Mass Spectrometry is the preferred method for the separation and quantification of n-alkanes due to its high resolution and sensitivity.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890A or equivalent.

    • Mass Spectrometer: Agilent 5975C or equivalent.

    • Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl/95% dimethylpolysiloxane phase.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp 1: Increase to 180 °C at a rate of 5 °C/min.

      • Ramp 2: Increase to 270 °C at a rate of 20 °C/min.

      • Hold at 270 °C for 5 minutes.

    • MS Conditions:

      • Ion Source Temperature: 230 °C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Scan Range: m/z 40-500 amu.

      • Solvent Delay: 5 minutes.

Quantification
  • Procedure:

    • Identification: Identify the this compound peak in the chromatogram based on its retention time and mass spectrum. The mass spectrum of this compound will show characteristic fragment ions.

    • Calibration Curve: Prepare a series of standard solutions of authentic this compound of known concentrations, each containing the same concentration of the internal standard. Analyze these standards using the same GC-MS method to generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

    • Calculation: Determine the concentration of this compound in the plant extract by using the peak area ratio from the sample chromatogram and the equation of the line from the calibration curve. The amount of this compound can then be expressed as mass per unit of leaf surface area or per unit of dry leaf weight.

Visualizations

Experimental Workflow

experimental_workflow A Plant Leaf Sample Collection B Surface Area Measurement (Optional) A->B C Epicuticular Wax Extraction (Solvent Immersion: n-Hexane, 30-60s) B->C D Addition of Internal Standard C->D E Solvent Evaporation D->E F Dried Wax Extract E->F G Reconstitution in Solvent F->G H GC-MS Analysis G->H I Data Analysis and Quantification H->I

Caption: Workflow for the quantification of this compound in plant leaf extracts.

Very-Long-Chain Alkane Biosynthesis Pathway

vlc_alkane_biosynthesis cluster_ER Endoplasmic Reticulum cluster_alkane Alkane-Forming Pathway cluster_alcohol Alcohol-Forming Pathway VLCFA Very-Long-Chain Fatty Acids (VLCFAs) (C26-C32) Aldehyde VLC-Aldehydes VLCFA->Aldehyde Acyl-CoA Reductase Alcohol VLC-Primary Alcohols VLCFA->Alcohol Acyl-CoA Reductase Alkane VLC-Alkanes (e.g., this compound) Aldehyde->Alkane Aldehyde Decarbonylase (CER1/CER3 complex) Ester Wax Esters Alcohol->Ester

Caption: Simplified biosynthesis pathway of very-long-chain alkanes in plants.

References

Application of Tritriacontane in Material Science and Polymer Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tritiacontane (n-C33H68) is a long-chain saturated hydrocarbon with properties that make it a valuable material for a range of applications in material science and polymer chemistry. Its well-defined melting point, hydrophobicity, and chemical stability are key characteristics that are being leveraged in the development of advanced materials. This document provides detailed application notes and experimental protocols for the use of tritriacontane in phase change materials for thermal energy storage, as a component in hydrophobic coatings, and as a processing additive in polymer blends.

Physical and Chemical Properties of this compound

A thorough understanding of the fundamental properties of this compound is essential for its effective application.

PropertyValueReference
Molecular FormulaC₃₃H₆₈[1]
Molecular Weight464.9 g/mol [1]
Melting Point71.2 °C (344.35 K)[1]
Enthalpy of Fusion~230-240 J/g
AppearanceWhite, waxy solid/orthorhombic crystals[1]
SolubilityInsoluble in water; Soluble in nonpolar organic solvents like benzene and ether.
StabilityStable under recommended storage conditions.[1]

Application 1: Phase Change Material for Thermal Energy Storage

Long-chain n-alkanes like this compound are excellent candidates for phase change materials (PCMs) due to their high latent heat of fusion and a distinct, stable melting point. They can store and release large amounts of thermal energy at a nearly constant temperature, making them suitable for applications such as solar energy storage, thermal management of electronics, and smart textiles.

Experimental Protocol: Characterization of this compound as a Phase Change Material

Objective: To determine the thermal properties of this compound for its application as a phase change material.

Materials:

  • Tritiacontane (98% purity or higher)

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

  • Aluminum DSC pans and lids

  • Nitrogen gas (high purity)

Procedure:

1. Differential Scanning Calorimetry (DSC) Analysis:

  • Accurately weigh 5-10 mg of this compound into an aluminum DSC pan and hermetically seal it.
  • Place the sample pan and an empty, sealed reference pan into the DSC instrument.
  • Purge the DSC cell with nitrogen at a flow rate of 50 mL/min.
  • Equilibrate the sample at 25 °C.
  • Heat the sample from 25 °C to 100 °C at a heating rate of 10 °C/min to erase any prior thermal history.
  • Hold at 100 °C for 5 minutes.
  • Cool the sample to 25 °C at a rate of 10 °C/min.
  • Heat the sample again from 25 °C to 100 °C at a heating rate of 10 °C/min. The data from this second heating scan is used for analysis.
  • Data Analysis: Determine the onset temperature of the melting peak (melting point) and integrate the peak area to calculate the latent heat of fusion (enthalpy).

2. Thermogravimetric Analysis (TGA):

  • Place 10-15 mg of this compound into a TGA sample pan.
  • Place the pan in the TGA furnace.
  • Purge with nitrogen at a flow rate of 50 mL/min.
  • Heat the sample from 30 °C to 600 °C at a heating rate of 10 °C/min.
  • Data Analysis: Plot the percentage weight loss as a function of temperature to determine the onset of thermal decomposition, which indicates the upper limit of its working temperature range.

Logical Workflow for PCM Characterization

PCM_Characterization_Workflow cluster_DSC Differential Scanning Calorimetry (DSC) cluster_TGA Thermogravimetric Analysis (TGA) cluster_Results Thermal Properties DSC_Sample Prepare DSC Sample (5-10 mg) DSC_Run Run DSC Cycle: - Heat to 100°C - Cool to 25°C - Reheat to 100°C DSC_Sample->DSC_Run DSC_Analysis Analyze Second Heating Curve DSC_Run->DSC_Analysis Melting_Point Melting Point DSC_Analysis->Melting_Point Latent_Heat Latent Heat of Fusion DSC_Analysis->Latent_Heat TGA_Sample Prepare TGA Sample (10-15 mg) TGA_Run Run TGA: - Heat to 600°C TGA_Sample->TGA_Run TGA_Analysis Analyze Weight Loss Curve TGA_Run->TGA_Analysis Decomposition_Temp Decomposition Temperature TGA_Analysis->Decomposition_Temp

Caption: Workflow for thermal characterization of this compound.

Application 2: Hydrophobic Surface Coatings

The nonpolar, long-chain structure of this compound makes it an effective agent for creating hydrophobic surfaces. Such coatings are desirable in applications requiring water repellency, self-cleaning properties, and anti-corrosion.

Experimental Protocol: Preparation of a this compound-Based Hydrophobic Coating

Objective: To prepare a hydrophobic coating on a glass substrate using a solution-based method.

Materials:

  • Tritiacontane

  • Toluene (or other suitable nonpolar solvent)

  • Glass slides

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

  • Deionized water

  • Nitrogen gas

  • Spin coater or dip coater

  • Oven

Procedure:

1. Substrate Preparation (Hydroxylation):

  • Clean glass slides by sonicating in deionized water, followed by acetone and isopropanol.
  • Dry the slides under a stream of nitrogen.
  • Immerse the cleaned slides in piranha solution for 30 minutes to introduce hydroxyl groups on the surface. (Safety note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
  • Rinse the slides thoroughly with deionized water and dry with nitrogen.

2. Coating Application:

  • Prepare a 1% (w/v) solution of this compound in toluene.
  • Dip Coating: Immerse the hydroxylated glass slide into the this compound solution for 1 minute. Withdraw the slide at a constant rate (e.g., 10 mm/min).
  • Spin Coating: Alternatively, place the slide on the spin coater, dispense the this compound solution to cover the surface, and spin at 2000 rpm for 60 seconds.
  • Dry the coated slides in an oven at 80 °C for 30 minutes to evaporate the solvent and promote adhesion.

3. Characterization:

  • Contact Angle Measurement: Measure the static water contact angle on the coated surface to quantify its hydrophobicity. A contact angle greater than 90° indicates a hydrophobic surface.
  • Surface Morphology: Analyze the surface topography using Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM).

Experimental Workflow for Hydrophobic Coating

Hydrophobic_Coating_Workflow Start Start Substrate_Prep Substrate Preparation: - Cleaning - Piranha Treatment - Drying Start->Substrate_Prep Coating Coating Application: - Dip Coating or - Spin Coating Substrate_Prep->Coating Solution_Prep Prepare 1% this compound in Toluene Solution Solution_Prep->Coating Drying Oven Drying at 80°C Coating->Drying Characterization Characterization: - Contact Angle - AFM/SEM Drying->Characterization End End Characterization->End

Caption: Workflow for creating a hydrophobic coating.

Application 3: Processing Additive in Polymer Blends

Tritiacontane can potentially be used as a lubricant or processing aid in polymer extrusion and molding. Its waxy nature can reduce melt viscosity and friction between the polymer melt and the processing equipment, leading to improved processability and surface finish of the final product.

Experimental Protocol: Evaluation of this compound as a Processing Aid in Polypropylene

Objective: To investigate the effect of this compound on the processing properties of polypropylene (PP).

Materials:

  • Polypropylene (pellets)

  • Tritiacontane (powder)

  • Twin-screw extruder

  • Injection molding machine

  • Melt flow indexer (MFI)

  • Capillary rheometer

Procedure:

1. Blend Preparation:

  • Dry the PP pellets at 80 °C for 4 hours.
  • Prepare blends of PP with varying concentrations of this compound (e.g., 0.5, 1.0, and 2.0 wt%).
  • Physically mix the PP pellets and this compound powder.
  • Melt-blend the mixture using a twin-screw extruder with a temperature profile of 180-210 °C from hopper to die.
  • Pelletize the extruded strands.

2. Characterization of Processing Properties:

  • Melt Flow Index (MFI): Measure the MFI of the pure PP and the PP/tritriacontane blends according to ASTM D1238 at 230 °C with a 2.16 kg load. An increase in MFI indicates a reduction in melt viscosity.
  • Rheological Analysis: Use a capillary rheometer to determine the shear viscosity of the blends at different shear rates and temperatures.

3. Mechanical Property Evaluation:

  • Injection mold the pellets into standard tensile test specimens.
  • Perform tensile tests according to ASTM D638 to evaluate the effect of this compound on the mechanical properties (tensile strength, modulus, elongation at break) of PP.

Logical Relationship of this compound as a Processing Aid

Processing_Aid_Logic cluster_effects Effects on Polymer Processing cluster_outcomes Potential Outcomes This compound Tritiacontane (Long-Chain Alkane) Melt_Blending Melt Blending (Extrusion) This compound->Melt_Blending Polymer_Matrix Polymer Matrix (e.g., Polypropylene) Polymer_Matrix->Melt_Blending Reduced_Viscosity Reduced Melt Viscosity Melt_Blending->Reduced_Viscosity Reduced_Friction Reduced Friction at Die Wall Melt_Blending->Reduced_Friction Altered_Mechanical Altered Mechanical Properties Melt_Blending->Altered_Mechanical Improved_Flow Improved Flowability Reduced_Viscosity->Improved_Flow Reduced_Friction->Improved_Flow Easier_Processing Easier Processing (Lower Energy Consumption) Improved_Flow->Easier_Processing Improved_Surface Improved Surface Finish Improved_Flow->Improved_Surface

Caption: Logical flow of using this compound as a processing aid.

While the direct application of this compound in the synthesis of novel polymers or as a primary component in drug delivery systems is not yet widely documented, its utility as a phase change material, in hydrophobic coatings, and as a polymer processing modifier presents significant opportunities for research and development in material science. The protocols provided herein offer a foundational framework for exploring these applications.

References

Troubleshooting & Optimization

Overcoming poor solubility of Tritriacontane in polar solvents.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor solubility of tritriacontane in polar solvents.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to dissolve in polar solvents?

A1: this compound (C₃₃H₆₈) is a long-chain alkane, which is a type of hydrocarbon. Its chemical structure is a long, nonpolar chain of carbon and hydrogen atoms.[1] Polar solvents, like water, have molecules with partial positive and negative charges, creating a strong network of intermolecular forces, such as hydrogen bonds.

The principle of "like dissolves like" governs solubility.[2][3] For this compound to dissolve in a polar solvent, the energy required to break the strong intermolecular forces within the solvent (e.g., hydrogen bonds in water) and the van der Waals forces between the long this compound molecules must be overcome by the energy released from new solute-solvent interactions. The interactions between nonpolar this compound and polar solvent molecules are very weak and do not release enough energy to make dissolution favorable.[4]

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in nonpolar organic solvents.[1] Good examples of such solvents include hexane, octane, benzene, and toluene. The solubility in these solvents generally increases with temperature.

Q3: How does temperature affect the solubility of this compound?

A3: Increasing the temperature generally increases the solubility of this compound in a given solvent. Higher temperatures provide the necessary energy to overcome the strong intermolecular forces holding the solid, waxy this compound molecules together in their crystal lattice, allowing them to dissolve more readily in a suitable solvent.

Troubleshooting Guides

Issue 1: this compound precipitates from the solution upon cooling.

Cause: This is a common issue, especially when trying to incorporate this compound into a system with a polar component. As the temperature of a saturated or near-saturated solution decreases, the solubility of the this compound also decreases, leading to its precipitation out of the solution.

Solutions:

  • Maintain Elevated Temperature: If your experimental setup allows, maintain the solution at an elevated temperature where this compound remains soluble.

  • Use a Co-solvent System: Introduce a nonpolar co-solvent that is miscible with your primary polar solvent. This can increase the overall nonpolar character of the solvent system, enhancing the solubility of this compound even at lower temperatures.

  • Employ Surfactants: Surfactants can form micelles that encapsulate the nonpolar this compound molecules, allowing them to be dispersed in a polar solvent.

  • Formulate a Nanoemulsion: For aqueous systems, creating a nanoemulsion can keep the this compound dispersed in a stable form.

Issue 2: The chosen nonpolar solvent is not compatible with my downstream application (e.g., cell culture).

Cause: Many nonpolar organic solvents are toxic to biological systems.

Solutions:

  • Co-solvent Strategy: Use a less toxic, water-miscible organic solvent (a co-solvent) like ethanol or isopropanol in combination with your aqueous medium. While this compound has low solubility in pure ethanol, a heated mixture might provide sufficient solubility for some applications.

  • Surfactant-based Formulation: Create an aqueous dispersion of this compound using a biocompatible surfactant. The surfactant will form micelles that carry the this compound.

  • Nanoemulsion Formulation: Prepare a nanoemulsion where this compound is in the oil phase. This can be a highly effective way to introduce a lipophilic substance into an aqueous environment for drug delivery applications.

Data Presentation: Solubility of Long-Chain Alkanes

While specific quantitative solubility data for this compound in mixed polar/nonpolar solvents is scarce, the following table provides a general overview of the solubility behavior of long-chain alkanes (LCA), which is representative of this compound.

Solvent SystemPolarityExpected Solubility of LCARationale
WaterHighInsolubleStrong hydrogen bonding in water prevents nonpolar alkanes from dissolving.
EthanolMediumVery LowThe polar hydroxyl group of ethanol limits the dissolution of long nonpolar chains.
HexaneLowSoluble"Like dissolves like"; both are nonpolar and interact via van der Waals forces.
TolueneLowSolubleA nonpolar aromatic solvent that can effectively dissolve long-chain alkanes.
Ethanol/Water MixturesHigh to MediumVery Low to InsolubleThe high polarity of the mixture makes it a poor solvent for nonpolar compounds.
Hexane/Ethanol MixturesLow to MediumModerately to Highly SolubleThe presence of hexane significantly increases the solubility of alkanes.

Experimental Protocols

Method 1: Co-solvent System for Enhanced Solubility

This protocol describes how to use a co-solvent to increase the solubility of this compound in a system containing a polar solvent.

Methodology:

  • Select a Co-solvent: Choose a nonpolar or moderately polar solvent that is miscible with your primary polar solvent (e.g., using ethanol as a co-solvent with water).

  • Initial Dissolution: Dissolve the this compound in the pure co-solvent at an elevated temperature (e.g., 50-60°C) with stirring until the solution is clear.

  • Blending: While maintaining the temperature and stirring, slowly add the polar solvent to the this compound-co-solvent mixture.

  • Observation: Monitor the solution for any signs of precipitation. The goal is to find the highest ratio of polar solvent to co-solvent that keeps the this compound in solution at the desired final temperature.

  • Cooling (Optional): If the final application is at a lower temperature, cool the solution slowly while observing for the cloud point (the temperature at which precipitation begins).

Diagram of Co-solvent Workflow

CoSolvent_Workflow cluster_prep Preparation cluster_process Process cluster_output Output This compound This compound (Solid) Dissolve Dissolve this compound in heated Co-solvent This compound->Dissolve CoSolvent Co-solvent (e.g., Ethanol) CoSolvent->Dissolve PolarSolvent Polar Solvent (e.g., Water) Mix Slowly add Polar Solvent while hot and stirring PolarSolvent->Mix Dissolve->Mix Heated Solution Observe Observe for Precipitation Mix->Observe FinalSolution Final Solution Observe->FinalSolution Stable Solution

Caption: Workflow for the co-solvent method to dissolve this compound.

Method 2: Surfactant-Mediated Dispersion

This protocol outlines the use of surfactants to create a stable dispersion of this compound in a polar solvent.

Methodology:

  • Melt this compound: Heat the this compound above its melting point (approximately 71-73°C) to form a clear liquid.

  • Prepare Surfactant Solution: In a separate container, dissolve a suitable surfactant (e.g., Tween 80, a biocompatible non-ionic surfactant) in the polar solvent (e.g., water) with gentle heating and stirring.

  • Emulsification: While vigorously stirring the aqueous surfactant solution, slowly add the molten this compound. A high-shear mixer is recommended for this step to create a fine emulsion.

  • Cooling: Allow the emulsion to cool to room temperature with continuous, gentle stirring. The surfactant molecules will stabilize the small droplets of this compound, preventing them from coalescing and precipitating.

  • Characterization: The resulting dispersion can be characterized by particle size analysis to ensure a stable formulation has been achieved.

Diagram of Surfactant Dispersion Workflow

Surfactant_Workflow Melt Melt this compound (>73°C) Emulsify High-Shear Mixing Melt->Emulsify Molten Alkane PrepSurfactant Prepare Aqueous Surfactant Solution PrepSurfactant->Emulsify Aqueous Phase Cool Cool with Gentle Stirring Emulsify->Cool FinalDispersion Stable Dispersion Cool->FinalDispersion

Caption: Workflow for creating a surfactant-stabilized dispersion of this compound.

Method 3: Preparation of a this compound Nanoemulsion

This protocol describes the formation of a nanoemulsion, which is a highly stable system for delivering lipophilic compounds in an aqueous phase.

Methodology:

  • Prepare the Oil Phase: Dissolve the this compound in a suitable, biocompatible oil (e.g., medium-chain triglycerides) by heating and stirring until a clear solution is formed. This is your oil phase.

  • Prepare the Aqueous Phase: In a separate vessel, dissolve a surfactant and optionally a co-surfactant (e.g., Tween 80 and Span 80) in water. This is your aqueous phase.

  • Pre-emulsion Formation: Heat both the oil and aqueous phases to the same temperature (e.g., 60-70°C). Slowly add the oil phase to the aqueous phase while mixing with a high-shear homogenizer to form a coarse pre-emulsion.

  • Homogenization: Subject the pre-emulsion to high-pressure homogenization or sonication to reduce the droplet size to the nanometer range.

  • Cooling and Characterization: Cool the nanoemulsion to room temperature. Characterize the final product for particle size, polydispersity index, and stability over time.

Diagram of Nanoemulsion Preparation Workflow

Nanoemulsion_Workflow cluster_phases Phase Preparation OilPhase Oil Phase: This compound in Carrier Oil (Heated) PreEmulsion Form Pre-emulsion (High-Shear Mixing) OilPhase->PreEmulsion AqueousPhase Aqueous Phase: Water + Surfactant(s) (Heated) AqueousPhase->PreEmulsion Homogenize High-Pressure Homogenization or Sonication PreEmulsion->Homogenize Cooling Cool to Room Temperature Homogenize->Cooling FinalNanoemulsion Nanoemulsion Cooling->FinalNanoemulsion

Caption: Workflow for the preparation of a this compound-loaded nanoemulsion.

References

Technical Support Center: Optimizing GC-MS for Tritriacontane Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to aid researchers, scientists, and drug development professionals in the sensitive detection of tritriacontane (C33H68) using Gas Chromatography-Mass Spectrometry (GC-MS).

Troubleshooting Guides

This section addresses specific issues you may encounter during your GC-MS analysis of this compound in a question-and-answer format.

Issue 1: Poor Peak Shape (Broadening or Tailing)

Question: My chromatogram for this compound shows broad and/or tailing peaks. What are the potential causes and how can I resolve this?

Answer:

Broad or tailing peaks for high-boiling point compounds like this compound are common and can stem from several factors. Here’s a systematic approach to troubleshoot this issue:

  • Inadequate Vaporization: this compound has a high boiling point, and incomplete vaporization in the injector is a frequent cause of peak tailing.

    • Solution: Optimize the injector temperature. A starting point of 300°C is recommended for long-chain alkanes.[1][2] You may need to experiment with even higher temperatures, but be mindful of the maximum operating temperature of your GC column to avoid stationary phase degradation.[1][2]

  • Active Sites in the System: Active sites within the injector liner, at the column inlet, or elsewhere in the sample path can interact with analytes, leading to peak tailing.[2]

    • Solution: Regularly maintain your GC system. This includes replacing the injector liner and septum, and trimming the first 10-20 cm of the column from the inlet side to remove accumulated non-volatile residues and active sites. Using a deactivated glass wool liner can also help trap non-volatile materials.

  • Improper Injection Technique: For splitless injections, the splitless hold time is critical. If it's too long, it can cause a wide initial sample band; if too short, it may result in incomplete transfer of this compound to the column.

    • Solution: Optimize the splitless hold time. A good starting point is a duration that allows the carrier gas to sweep the liner volume 1.5 to 2 times.

  • Low Carrier Gas Flow Rate: A carrier gas flow rate that is too low can increase the time the analyte spends in the column, leading to diffusion and peak broadening.

    • Solution: Optimize the carrier gas flow rate. A typical starting point is 1-2 mL/min. Hydrogen is often preferred over helium as it allows for faster analysis and can minimize band broadening.

Issue 2: Low Signal Intensity or Poor Sensitivity

Question: I am observing a very low signal for this compound. How can I improve the sensitivity of my analysis?

Answer:

Low sensitivity for high molecular weight alkanes like this compound can be a challenge. Consider the following optimization strategies:

  • Incomplete Vaporization: As mentioned for poor peak shape, ensuring complete vaporization is crucial for sensitivity.

    • Solution: Increase the injector temperature. Temperatures between 275°C and 300°C have been shown to improve the response for long-chain alkanes.

  • Mass Spectrometer (MS) Parameters: The settings of your mass spectrometer play a significant role in sensitivity.

    • Solution: For Selected Ion Monitoring (SIM) mode, which is recommended for target analysis to improve sensitivity, minimize the number of ions per group and optimize the dwell time. For this compound, characteristic fragment ions such as m/z 57, 71, and 85 are prominent and suitable for SIM analysis.

  • Column Bleed: High column bleed can increase background noise, which in turn decreases the signal-to-noise ratio and lowers sensitivity.

    • Solution: Use a low-bleed ("MS" designated) column. Properly condition the column before use and ensure you are operating within its specified temperature limits.

  • Dirty Ion Source: A contaminated ion source can lead to a significant drop in sensitivity.

    • Solution: If you observe a general loss of sensitivity for all compounds, an ion source cleaning may be necessary.

Issue 3: Poor Separation of this compound from Other Alkanes

Question: this compound is co-eluting with other long-chain alkanes in my sample. How can I improve the resolution?

Answer:

Improving the separation between closely eluting long-chain alkanes requires optimization of the chromatographic conditions:

  • Oven Temperature Program: The temperature program is a powerful tool for improving resolution.

    • Solution: Decrease the ramp rate of your oven temperature program. A slower ramp rate will increase the retention time and provide better separation between adjacent alkanes. For example, a ramp rate of 5°C/min can be effective.

  • Column Selection: The choice of GC column is fundamental for achieving good separation.

    • Solution: For separating a series of n-alkanes, a longer column will provide better resolution. A 60-meter column is a good choice for complex mixtures of long-chain alkanes. A non-polar stationary phase, such as 100% dimethylpolysiloxane or 5% phenyl polysiloxane, is ideal for these non-polar compounds.

  • Carrier Gas Flow Rate: The flow rate of the carrier gas affects column efficiency.

    • Solution: Optimize the carrier gas flow rate to achieve the best separation efficiency. This can be done by performing a van Deemter plot analysis or by systematically varying the flow rate and observing the effect on resolution.

Frequently Asked Questions (FAQs)

Q1: Do I need to derivatize this compound for GC-MS analysis?

A1: No, long-chain alkanes like this compound are volatile and generally do not require derivatization for GC-MS analysis. Derivatization is typically employed for compounds with polar functional groups (e.g., -OH, -COOH) to increase their volatility and thermal stability.

Q2: What are the characteristic mass fragments of this compound in an electron ionization (EI) mass spectrum?

A2: In an EI-MS spectrum, this compound will undergo extensive fragmentation. You will typically not observe a prominent molecular ion. The characteristic fragmentation pattern for long-chain alkanes consists of a series of alkyl fragments separated by 14 Da (a CH2 group). The most prominent ions are typically found at m/z 57, 71, and 85.

Q3: What is a suitable GC column for this compound analysis?

A3: A non-polar capillary GC column is recommended. A good choice would be a column with a 100% dimethylpolysiloxane or a 5% phenyl polysiloxane stationary phase (e.g., DB-1ms, HP-5MS). For complex samples with many long-chain alkanes, a longer column (e.g., 60 m) is preferable to achieve better resolution. A standard internal diameter of 0.25 mm and a film thickness of 0.25 µm are common choices.

Q4: What is an appropriate oven temperature program for analyzing this compound?

A4: A temperature program is essential for analyzing samples containing a range of compounds with different boiling points. A typical program for long-chain alkanes would start at a lower temperature to separate more volatile components and then ramp up to a higher temperature to elute the high-boiling compounds like this compound. An example program could be:

  • Initial temperature: 60°C, hold for 1 minute.

  • Ramp 1: Increase to 210°C at a rate of 5°C/min.

  • Ramp 2: Increase to 320°C at a rate of 10°C/min, hold for 10 minutes.

Data Presentation

Table 1: Recommended GC-MS Parameters for this compound Analysis

ParameterRecommended ValueRationale
GC System
Injector TypeSplit/SplitlessVersatility for different sample concentrations. Splitless is preferred for trace analysis.
Inlet Temperature300°CEnsures complete vaporization of the high-boiling point this compound.
Injection Volume1 µLA standard volume to avoid column overloading.
Splitless Time1-2 minutesOptimize to ensure complete transfer of the analyte to the column.
Carrier GasHelium or HydrogenHydrogen can provide faster analysis times.
Flow Rate1-2 mL/minA good starting point for optimization to achieve good column efficiency.
GC Column
Stationary Phase100% Dimethylpolysiloxane or 5% Phenyl PolysiloxaneGood selectivity for non-polar alkanes.
Dimensions30-60 m x 0.25 mm ID x 0.25 µm film thicknessLonger columns provide better resolution for complex mixtures.
Oven Program
Initial Temperature60-150°CLower initial temperature helps to focus the analytes at the head of the column.
Ramp Rate5-20°C/minSlower ramps improve resolution.
Final Temperature320°CSufficient to elute this compound in a reasonable time.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard ionization technique for alkanes.
Scan Rangem/z 50-550Covers the characteristic fragment ions of long-chain alkanes.
SIM Ionsm/z 57, 71, 85For targeted, sensitive detection of this compound.

Experimental Protocols

Protocol 1: Sample Preparation

For the analysis of this compound, a simple dilution in a suitable organic solvent is typically sufficient.

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a high-purity solvent such as hexane or dichloromethane to a final concentration appropriate for your instrument's sensitivity (e.g., in the low µg/mL range).

  • Vortex the solution to ensure it is homogeneous.

  • If necessary, filter the sample through a 0.22 µm PTFE syringe filter to remove any particulate matter before injection.

  • Transfer the final solution to a 2 mL autosampler vial.

Protocol 2: GC-MS Analysis

This protocol provides a starting point for the GC-MS analysis of this compound. Optimization may be required based on your specific instrumentation and sample matrix.

  • GC-MS System: An Agilent 6890N GC coupled to a 5973N MS, or a similar system, is suitable.

  • GC Conditions:

    • Column: Agilent DB-1ms (60 m x 0.25 mm ID x 0.25 µm film thickness).

    • Inlet: Split/splitless injector at 300°C.

    • Injection Mode: Splitless for 2 minutes.

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Oven Program:

      • Start at 150°C.

      • Ramp at 40°C/min to 320°C and hold for 10 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Energy: 70 eV.

    • Acquisition Mode: Full scan (m/z 50-550) for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis, monitoring ions m/z 57, 71, and 85.

  • Data Analysis:

    • Identify this compound based on its retention time and characteristic mass spectrum.

    • For quantitative analysis, integrate the peak area of one of the characteristic ions (e.g., m/z 57) and compare it to a calibration curve prepared from this compound standards.

Mandatory Visualization

GCMS_Troubleshooting_Workflow cluster_symptom Observed Problem cluster_investigation Troubleshooting Steps cluster_solution Potential Solutions Symptom Poor Sensitivity or Peak Shape for this compound Check_Injector 1. Check Injector Parameters Symptom->Check_Injector Check_Column 2. Evaluate GC Column Condition Symptom->Check_Column Check_Oven 3. Optimize Oven Temperature Program Symptom->Check_Oven Check_MS 4. Verify MS Parameters Symptom->Check_MS Sol_Injector Increase Inlet Temp (e.g., 300°C) Optimize Splitless Time Check_Injector->Sol_Injector Incomplete Vaporization or Improper Injection Sol_Column Trim Column Inlet Replace Liner/Septum Use Low-Bleed Column Check_Column->Sol_Column Active Sites or High Bleed Sol_Oven Decrease Ramp Rate Ensure High Final Temp Check_Oven->Sol_Oven Poor Resolution or Long Elution Sol_MS Clean Ion Source Optimize SIM Parameters (Dwell Time, Ions) Check_MS->Sol_MS Low Signal or High Noise

Caption: Troubleshooting workflow for GC-MS analysis of this compound.

GC_Parameter_Optimization cluster_gc GC Parameters cluster_ms MS Parameters cluster_outcome Desired Outcome Inlet_Temp Inlet Temperature Sensitivity High Sensitivity Inlet_Temp->Sensitivity Peak_Shape Symmetrical Peaks Inlet_Temp->Peak_Shape Oven_Program Oven Program Resolution Good Resolution Oven_Program->Resolution Column Column Column->Resolution Column->Peak_Shape Carrier_Gas Carrier Gas Carrier_Gas->Resolution Carrier_Gas->Peak_Shape Ion_Source Ion Source Ion_Source->Sensitivity SIM SIM Mode SIM->Sensitivity

Caption: Key parameter relationships for optimizing this compound detection.

References

Technical Support Center: Isolating Tritriacontane from Complex Lipid Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for lipid analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the resolution of tritriacontane from other lipid components during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound from other lipids?

A1: this compound (C33H68) is a long-chain, nonpolar alkane. The main challenges in its separation from other lipids, such as fatty acids, sterols, and phospholipids, arise from:

  • Similar Polarity: Many lipids are nonpolar, leading to co-elution in chromatographic methods.

  • Complex Matrices: Natural lipid extracts are complex mixtures containing numerous compounds with overlapping physicochemical properties.

  • Low Abundance: this compound may be a minor component in the total lipid extract, making its isolation challenging.

Q2: Which analytical techniques are most suitable for separating this compound?

A2: The most common and effective techniques are:

  • Gas Chromatography (GC): Ideal for separating volatile and semi-volatile compounds like long-chain alkanes. Coupling with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) allows for quantification and identification.[1][2]

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for lipid class separation. Normal-phase HPLC can effectively separate nonpolar alkanes from more polar lipids.[3][4][5]

  • Column Chromatography: A classic technique using a stationary phase like silica gel to separate lipid classes based on polarity.

  • Fractional Crystallization: This technique exploits differences in solubility and melting points to selectively crystallize and purify components from a mixture.

Q3: How can I improve the peak shape for this compound in my GC analysis?

A3: Poor peak shape (e.g., tailing or fronting) for long-chain alkanes is a common issue. To address this:

  • Optimize Injector Temperature: Ensure the injector temperature is high enough (e.g., 300-350°C) to ensure complete vaporization of the high-boiling point this compound.

  • Use a Deactivated Inlet Liner: Active sites in the liner can cause peak tailing. A deactivated liner minimizes these interactions.

  • Check for Column Contamination: Buildup of non-volatile residues can degrade peak shape. Trimming the first few centimeters of the column can help.

  • Adjust Carrier Gas Flow Rate: Ensure the carrier gas flow rate is optimal for your column dimensions to minimize band broadening.

Troubleshooting Guides

Gas Chromatography (GC) Troubleshooting

Issue 1: Poor Resolution and Co-elution of this compound with Other Lipids

  • Potential Cause: The GC column's stationary phase is not providing adequate selectivity.

    • Solution: Use a non-polar column (e.g., DB-5ms) which separates compounds primarily by boiling point. For complex mixtures, a column with a different selectivity, such as a phenyl-substituted column, may provide better resolution.

  • Potential Cause: The temperature program is not optimized.

    • Solution: Decrease the temperature ramp rate (e.g., from 10°C/min to 5°C/min). This increases the interaction time of the analytes with the stationary phase, improving separation.

  • Potential Cause: The column dimensions are not suitable for the separation.

    • Solution: Increase the column length to increase the number of theoretical plates and improve resolution. A narrower internal diameter column can also enhance separation efficiency.

Issue 2: Peak Tailing for this compound

  • Potential Cause: Active sites in the GC system (liner, column).

    • Solution: Replace the liner with a fresh, deactivated one. If the problem persists, trim 10-20 cm from the front of the column to remove any active sites that have developed.

  • Potential Cause: Improper column installation.

    • Solution: Ensure the column is cut cleanly at a 90° angle and installed at the correct height in the injector as per the manufacturer's guidelines.

HPLC Troubleshooting

Issue: this compound Co-elutes with Other Neutral Lipids in Normal-Phase HPLC

  • Potential Cause: The mobile phase composition is not optimized for separating nonpolar lipid classes.

    • Solution: Adjust the solvent gradient. For normal-phase HPLC on a silica column, a gradient starting with a nonpolar solvent like hexane and gradually increasing the polarity with a solvent like isopropanol or ethyl acetate can effectively separate neutral lipid classes. A shallow gradient will improve the resolution of closely eluting compounds.

  • Potential Cause: The stationary phase is not providing sufficient selectivity.

    • Solution: Consider a different normal-phase column, such as one with a diol or cyano bonded phase, which may offer different selectivity for neutral lipids compared to a standard silica column.

Data Presentation

Table 1: Comparison of Separation Techniques for this compound Isolation

TechniquePrincipleTypical PurityTypical YieldAdvantagesDisadvantages
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase.>99% (analytical)N/A (analytical)High resolution, sensitive, quantitative.Requires derivatization for some lipids, not suitable for preparative scale.
High-Performance Liquid Chromatography (HPLC) Separation based on polarity and interaction with stationary and mobile phases.95-99%80-95%Versatile, applicable to a wide range of lipids, scalable.Can be complex to optimize, may require specialized detectors.
Column Chromatography Separation of lipid classes based on polarity using a solid stationary phase.90-98%70-90%Simple, inexpensive, good for initial fractionation.Lower resolution than HPLC, can be time-consuming.
Fractional Crystallization Separation based on differential solubility and melting points.>98%60-85%Can achieve high purity, suitable for large scale.Yield can be lower, requires careful optimization of solvent and temperature.

Experimental Protocols

Protocol 1: Lipid Extraction and Fractionation by Column Chromatography
  • Lipid Extraction:

    • Homogenize the sample (e.g., plant leaf tissue) in a chloroform:methanol (2:1, v/v) mixture.

    • Filter the mixture to remove solid debris.

    • Add water to the filtrate to induce phase separation.

    • Collect the lower chloroform phase containing the total lipid extract.

    • Dry the extract under a stream of nitrogen.

  • Column Chromatography:

    • Prepare a silica gel column by making a slurry of silica gel in hexane and pouring it into a glass column.

    • Dissolve the dried lipid extract in a minimal amount of hexane and load it onto the column.

    • Elute the column with solvents of increasing polarity:

      • Fraction 1 (Alkanes): Elute with 100% hexane. This fraction will contain this compound.

      • Fraction 2 (Esters and Ketones): Elute with a mixture of hexane and diethyl ether (e.g., 95:5, v/v).

      • Fraction 3 (Fatty Alcohols and Sterols): Elute with a higher concentration of diethyl ether in hexane (e.g., 80:20, v/v).

      • Fraction 4 (Polar Lipids): Elute with methanol.

    • Collect the fractions and analyze them by GC-MS or TLC to confirm the presence and purity of this compound.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Alkanes
  • Sample Preparation:

    • Take an aliquot of the alkane fraction from column chromatography (Protocol 1) and evaporate the solvent.

    • Re-dissolve the sample in a known volume of hexane.

  • GC-MS Parameters:

    • GC System: Agilent 6890N or similar.

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 320°C.

    • Injection Mode: Splitless.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp 1: Increase to 200°C at 15°C/min.

      • Ramp 2: Increase to 320°C at 5°C/min, hold for 10 minutes.

    • MS Detector: Agilent 5973N or similar.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-600.

  • Data Analysis:

    • Identify this compound by its retention time and characteristic mass spectrum.

    • Quantify using an internal standard (e.g., a deuterated alkane) and a calibration curve.

Mandatory Visualization

Troubleshooting_GC_CoElution Start Poor Resolution / Co-elution Observed Check_Column Is the column appropriate? (e.g., non-polar for alkanes) Start->Check_Column Change_Column Select a column with different selectivity. Check_Column->Change_Column No Optimize_Temp Optimize Temperature Program Check_Column->Optimize_Temp Yes Change_Column->Optimize_Temp Check_Dimensions Are column dimensions adequate? Optimize_Temp->Check_Dimensions No Improvement Resolved Resolution Improved Optimize_Temp->Resolved Improved Decrease_Ramp Decrease ramp rate (e.g., 10°C/min to 5°C/min) Decrease_Ramp->Resolved Increase_Length Increase column length or decrease internal diameter. Check_Dimensions->Increase_Length No Check_Dimensions->Resolved Yes Increase_Length->Resolved

Caption: Troubleshooting workflow for poor resolution in GC.

Lipid_Fractionation_Workflow Start Total Lipid Extract Column_Chromatography Silica Gel Column Chromatography Start->Column_Chromatography Elute_Hexane Elute with 100% Hexane Column_Chromatography->Elute_Hexane Elute_Hex_Ether Elute with Hexane:Diethyl Ether Column_Chromatography->Elute_Hex_Ether Elute_Methanol Elute with Methanol Column_Chromatography->Elute_Methanol Alkane_Fraction Alkane Fraction (Contains this compound) Elute_Hexane->Alkane_Fraction Analysis Analyze Alkane Fraction (GC-MS, TLC) Alkane_Fraction->Analysis Neutral_Lipid_Fraction Neutral Lipid Fraction (Esters, Sterols, etc.) Elute_Hex_Ether->Neutral_Lipid_Fraction Polar_Lipid_Fraction Polar Lipid Fraction (Phospholipids, etc.) Elute_Methanol->Polar_Lipid_Fraction

Caption: Workflow for isolating alkanes from a total lipid extract.

References

Addressing matrix effects in the quantification of Tritriacontane.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of Tritriacontane.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound analysis?

A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix.[1] This interference can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the mass spectrometry (MS) signal, resulting in inaccurate quantification.[1][2] For a non-polar, long-chain alkane like this compound, matrix effects often arise from complex sample backgrounds such as plant waxes, soil extracts, or biological tissues.[1]

Q2: What are the common sources of matrix effects in this compound analysis?

A2: Common sources of matrix interference for this compound include:

  • From Plant Matrices: Other long-chain hydrocarbons, fatty acids, sterols, and pigments.[1]

  • From Soil Matrices: Humic acids and other organic matter.

  • From Biological Fluids/Tissues: Lipids, cholesterol, and other endogenous molecules.

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: You can assess the presence of matrix effects by comparing the slope of a calibration curve prepared in a pure solvent with the slope of a calibration curve prepared in a sample matrix extract (matrix-matched calibration). A significant difference in the slopes indicates the presence of matrix effects. Another method is the post-extraction spike, where a known amount of this compound is added to a blank matrix extract, and the response is compared to the same concentration in a neat solvent.

Q4: What are the primary strategies to mitigate matrix effects for this compound?

A4: The main strategies can be categorized as follows:

  • Advanced Sample Preparation: To remove interfering matrix components before GC-MS analysis.

  • Calibration Strategies: To compensate for the matrix effects during data analysis.

  • Use of Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for compensating for matrix effects.

Troubleshooting Guide

Issue 1: Poor reproducibility of this compound quantification.

  • Question: My quantitative results for this compound vary significantly between injections of the same sample. What could be the cause?

  • Answer: Inconsistent results are a common symptom of matrix effects. Co-eluting compounds from the sample matrix can interfere with the ionization of this compound in the MS source, leading to either signal enhancement or suppression. This effect can be variable if the matrix composition is not perfectly homogenous.

Issue 2: Lower than expected recovery of this compound.

  • Question: I'm observing a consistently low recovery of this compound from my spiked samples. Why is this happening?

  • Answer: This is likely due to ion suppression, a type of matrix effect where other compounds co-eluting with this compound hinder its ionization, leading to a reduced signal. It could also be related to inefficient extraction from the sample matrix.

Issue 3: Unusually high signal for this compound.

  • Question: My calculated concentration of this compound is unexpectedly high, even in samples where it should be low. What could explain this?

  • Answer: This phenomenon, known as ion enhancement, is another form of matrix effect. In GC-MS, non-volatile matrix components can accumulate in the inlet, masking active sites where the analyte might otherwise degrade, leading to an artificially inflated signal.

Data Presentation: Comparison of Matrix Effect Mitigation Strategies

The following table provides an illustrative comparison of different calibration strategies for the quantification of this compound in a complex matrix (e.g., plant wax extract). The data demonstrates the potential impact of matrix effects and the effectiveness of corrective measures.

Calibration MethodSpike Level (ng/mL)Measured Concentration (ng/mL)Recovery (%)Relative Standard Deviation (RSD, n=5) (%)
External Calibration (in pure solvent) 5035.270.415.2
10072.172.114.8
200148.574.313.5
Matrix-Matched Calibration 5048.997.84.5
10099.299.23.8
200203.1101.63.2
Standard Addition 5050.8101.63.1
100101.1101.12.5
200198.999.52.8

This data is illustrative and based on typical results for long-chain hydrocarbons in complex matrices.

Experimental Protocols

1. Sample Preparation for this compound Analysis from Plant Material

This protocol outlines a general procedure for extracting this compound from a plant matrix.

  • Drying and Grinding: Dry the plant material in an oven at 40-60°C or by freeze-drying to remove moisture. Grind the dried sample into a fine powder.

  • Extraction: Accurately weigh approximately 0.5-1.0 g of the powdered sample. Add a known amount of internal standard solution. Extract the sample with a suitable organic solvent (e.g., hexane or a mixture of dichloromethane and methanol).

  • Cleanup (Optional but Recommended): To remove interferences, pass the extract through a solid-phase extraction (SPE) cartridge (e.g., silica gel or C18).

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.

2. Matrix-Matched Calibration Protocol

  • Prepare Blank Matrix Extract: Follow the sample preparation protocol using a sample matrix that is known to be free of this compound.

  • Prepare Calibration Standards: Prepare a series of this compound standard solutions in the blank matrix extract at various concentration levels.

  • Analysis: Analyze the matrix-matched calibration standards using the same GC-MS method as for the samples.

  • Quantification: Construct a calibration curve using the matrix-matched standards to quantify this compound in the unknown samples.

3. Standard Addition Protocol

The standard addition method is a robust technique to compensate for matrix effects.

  • Sample Preparation: Prepare at least four aliquots of the sample extract.

  • Spiking: Leave one aliquot unspiked. Spike the remaining aliquots with increasing, known concentrations of a this compound standard.

  • Analysis: Analyze all prepared samples using the established GC-MS method.

  • Data Analysis: Create a calibration curve by plotting the peak area of this compound (y-axis) against the concentration of the added standard (x-axis). Perform a linear regression on the data points. The absolute value of the x-intercept represents the concentration of this compound in the original sample.

Visualizations

MatrixEffect_Troubleshooting start Inaccurate this compound Quantification issue Observe Results: - Poor Reproducibility? - Low Recovery? - High Signal? start->issue reproducibility Poor Reproducibility issue->reproducibility Yes low_recovery Low Recovery (Ion Suppression) issue->low_recovery Yes high_signal High Signal (Ion Enhancement) issue->high_signal Yes cause Potential Cause: Matrix Effects reproducibility->cause low_recovery->cause high_signal->cause solution Implement Mitigation Strategy cause->solution sample_prep Improve Sample Cleanup (SPE, LLE) solution->sample_prep Option 1 calibration Use Advanced Calibration Method solution->calibration Option 2 end Accurate Quantification sample_prep->end matrix_matched Matrix-Matched Calibration calibration->matrix_matched std_addition Standard Addition calibration->std_addition sil_is Stable Isotope-Labeled Internal Standard calibration->sil_is matrix_matched->end std_addition->end sil_is->end

Caption: Troubleshooting workflow for addressing matrix effects in this compound quantification.

StandardAddition_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis & Data Processing sample_extract Prepare Sample Extract aliquots Create Multiple Aliquots of Sample Extract sample_extract->aliquots spike Spike Aliquots with Increasing Known Concentrations of This compound Standard aliquots->spike unspiked Leave One Aliquot Unspiked aliquots->unspiked gcms_analysis Analyze All Aliquots by GC-MS spike->gcms_analysis unspiked->gcms_analysis plot Plot Peak Area vs. Added Concentration gcms_analysis->plot regression Perform Linear Regression plot->regression extrapolate Extrapolate to Zero Response (y=0) regression->extrapolate result Determine this compound Concentration from X-Intercept extrapolate->result

Caption: Experimental workflow for the standard addition method.

MatrixMatched_Workflow cluster_prep Preparation of Calibration Standards cluster_analysis Analysis & Quantification blank_matrix Select a Blank Matrix (Free of this compound) extract_blank Extract Blank Matrix Using the Same Protocol as Samples blank_matrix->extract_blank spike_standards Spike Blank Matrix Extract with Known Concentrations of this compound extract_blank->spike_standards analyze_standards Analyze Matrix-Matched Standards by GC-MS spike_standards->analyze_standards calibration_curve Construct Calibration Curve analyze_standards->calibration_curve quantify Quantify this compound in Samples Using the Matrix-Matched Calibration Curve calibration_curve->quantify analyze_samples Analyze Unknown Samples by GC-MS analyze_samples->quantify

Caption: Experimental workflow for matrix-matched calibration.

References

Technical Support Center: Strategies for the Derivatization of Long-Chain Alkanes for Enhanced Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the derivatization of long-chain alkanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to enhancing the detection of long-chain alkanes and their functionalized counterparts through derivatization.

Introduction to Derivatization for Long-Chain Alkanes

While long-chain alkanes themselves are generally volatile and can be analyzed by gas chromatography (GC), their functionalized forms, such as long-chain fatty acids and alcohols, often exhibit poor chromatographic performance due to their polar functional groups (-COOH and -OH).[1] Derivatization is a chemical modification process that converts these polar functional groups into less polar, more volatile, and more thermally stable derivatives, thereby improving separation and detection by techniques like GC-Mass Spectrometry (GC-MS).[1][2] The most common derivatization strategies for functionalized long-chain alkanes are silylation and esterification.[1]

Frequently Asked Questions (FAQs)

Q1: Why is my derivatization reaction incomplete, resulting in a low yield of the desired derivative?

A1: Incomplete derivatization is a common issue and can be attributed to several factors:

  • Presence of Moisture: Water can hydrolyze silylation reagents and the resulting derivatives, leading to an incomplete reaction or no reaction at all.[3] It is crucial to ensure that the sample extract, solvents, and reagents are anhydrous. Drying the sample under a stream of nitrogen before adding the derivatization reagent is a recommended step.

  • Suboptimal Reagent Concentration: An insufficient amount of the derivatizing agent can lead to an incomplete reaction. A molar excess of the derivatizing reagent is often recommended to drive the reaction to completion. For instance, a 2:1 molar ratio of silylating reagent to active hydrogens is a good starting point.

  • Inadequate Reaction Time and Temperature: Derivatization reactions may require specific temperatures and durations to proceed to completion. For example, silylation of sterically hindered groups may require heating at 60-70°C for 30 minutes. It is important to optimize these parameters for your specific analyte.

  • Improper Solvent Choice: The solvent can significantly impact the reaction rate. Polar, aprotic solvents like pyridine, acetonitrile, or N,N-dimethylformamide (DMF) are generally suitable for silylation reactions. Polar, protic solvents can slow down the reaction.

Q2: I'm observing unexpected peaks in my chromatogram after derivatization. What could be the cause?

A2: Extraneous peaks can originate from several sources:

  • Reagent Artifacts: Excess derivatizing reagent or byproducts of the derivatization reaction can appear as peaks in the chromatogram. It is advisable to analyze a "reagent blank" (all reagents without the analyte) to identify these peaks.

  • Side Reactions: The derivatizing reagent may react with other components in the sample matrix, leading to the formation of unexpected derivatives.

  • Contaminated Glassware: The surface of laboratory glassware can adsorb analytes, particularly at low concentrations. Silanizing the glassware by treating it with a solution of dimethyldichlorosilane (DMDCS) can prevent sample loss through adsorption.

Q3: My silylated derivatives seem to be unstable and degrade before or during analysis. How can I improve their stability?

A3: The stability of silyl derivatives can be a concern, especially in the presence of moisture.

  • Prompt Analysis: Analyze the derivatized samples as soon as possible after preparation.

  • Anhydrous Conditions: Store the derivatized samples under strictly anhydrous conditions to prevent hydrolysis.

  • Choice of Silylating Reagent: Different silylating reagents produce derivatives with varying stability. For example, tert-butyldimethylsilyl (TBDMS) derivatives are generally more stable to hydrolysis than trimethylsilyl (TMS) derivatives.

Q4: How do I choose the right derivatization reagent for my long-chain alkane derivative?

A4: The choice of reagent depends on the functional group present in your analyte and the analytical technique being used.

  • For Carboxylic Acids (Fatty Acids): Esterification to form fatty acid methyl esters (FAMEs) is a common and effective method. Reagents like 14% Boron trifluoride in methanol (BF₃-MeOH) are widely used.

  • For Alcohols (Fatty Alcohols) and Carboxylic Acids: Silylation is a versatile technique that can derivatize both hydroxyl and carboxyl groups simultaneously. A common reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.

  • For Enhanced Detection with Electron Capture Detection (ECD): Reagents that introduce electrophoric groups, such as pentafluorobenzyl bromide (PFBBr), can significantly enhance the detector response.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Derivative Peak 1. Incomplete reaction due to moisture. 2. Insufficient reagent. 3. Suboptimal reaction time/temperature. 4. Incorrect solvent.1. Ensure all reagents, solvents, and samples are anhydrous. 2. Use a molar excess of the derivatizing reagent. 3. Optimize reaction conditions by increasing time and/or temperature. 4. Use a polar, aprotic solvent.
Peak Tailing 1. Presence of underivatized polar analytes. 2. Active sites in the GC inlet or column.1. Ensure the derivatization reaction has gone to completion. 2. Use a deactivated GC liner and column. Consider silanizing the glassware.
Multiple Derivative Peaks for a Single Analyte 1. Incomplete derivatization leading to partially derivatized products. 2. Isomerization during derivatization.1. Optimize reaction conditions to drive the reaction to completion. 2. Use milder reaction conditions if possible.
Derivative is Unstable 1. Hydrolysis of the derivative due to moisture. 2. Thermal degradation in the GC inlet.1. Analyze samples promptly and maintain anhydrous conditions. 2. Lower the inlet temperature if possible.
Extraneous Peaks in Chromatogram 1. Reagent byproducts or excess reagent. 2. Contamination from solvents or glassware.1. Prepare and analyze a reagent blank to identify artifact peaks. 2. Use high-purity solvents and clean, silanized glassware.

Data Presentation: Comparison of Derivatization Methods

The following table summarizes quantitative data for common derivatization methods for functionalized long-chain alkanes, providing a basis for method selection.

Derivatization MethodReagentDerivatization EfficiencyRelative Standard Deviation (RSD)AdvantagesDisadvantages
Esterification (for fatty acids) 14% Boron trifluoride in methanol (BF₃-MeOH)High< 15%Robust and widely used for FAMEs analysis.Not suitable for alcohols.
Trimethylsilylation (for acids and alcohols) N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)High< 10%Derivatizes both acids and alcohols, effective for multi-analyte screening.Derivatives can be sensitive to moisture; potential for reagent artifacts.

Experimental Protocols

Protocol 1: Esterification of Long-Chain Fatty Acids to FAMEs

This protocol describes the conversion of long-chain fatty acids to their corresponding fatty acid methyl esters (FAMEs).

Materials:

  • Sample containing long-chain fatty acids (1-25 mg)

  • 14% Boron trifluoride in methanol (BF₃-MeOH)

  • Hexane (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Micro-reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Weigh 1-25 mg of the sample into a micro-reaction vial.

  • Add 1 mL of 14% BF₃-MeOH solution to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60°C for 10-15 minutes in a heating block or water bath.

  • Cool the vial to room temperature.

  • Add 1 mL of hexane and 0.5 mL of saturated NaCl solution to the vial.

  • Cap the vial and vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.

  • The sample is now ready for GC-MS analysis.

Protocol 2: Silylation of Long-Chain Fatty Alcohols and Acids using BSTFA

This protocol is suitable for the simultaneous derivatization of long-chain fatty alcohols and acids to their trimethylsilyl (TMS) ethers and esters, respectively.

Materials:

  • Dried sample extract containing fatty alcohols and/or acids

  • Anhydrous pyridine (or other suitable aprotic solvent)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)

  • Micro-reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Ensure the sample extract is completely dry, as moisture will deactivate the silylating reagent. This can be achieved by evaporation under a stream of nitrogen.

  • Add 100 µL of anhydrous pyridine to the dried sample in a micro-reaction vial to dissolve the analytes.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60-70°C for 30 minutes in a heating block or oven.

  • Cool the vial to room temperature.

  • The sample is now ready for GC-MS analysis. No extraction or work-up is typically required.

Visualizations

Esterification_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_extraction Extraction cluster_final Final Step Sample 1. Weigh Sample (1-25 mg) Add_BF3 2. Add 1 mL BF3-MeOH Sample->Add_BF3 Vortex_1 3. Vortex (30s) Add_BF3->Vortex_1 Heat 4. Heat (60°C, 10-15 min) Vortex_1->Heat Cool_1 5. Cool to RT Heat->Cool_1 Add_Hex_NaCl 6. Add Hexane & NaCl Cool_1->Add_Hex_NaCl Vortex_2 7. Vortex (1 min) Add_Hex_NaCl->Vortex_2 Separate 8. Allow Layers to Separate Vortex_2->Separate Transfer 9. Transfer Hexane Layer Separate->Transfer GCMS 10. Ready for GC-MS Transfer->GCMS

Caption: Workflow for the esterification of long-chain fatty acids.

Silylation_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_final Final Step Dry_Sample 1. Dry Sample (N2 stream) Add_Pyridine 2. Add 100 µL Pyridine Dry_Sample->Add_Pyridine Add_BSTFA 3. Add 100 µL BSTFA + 1% TMCS Add_Pyridine->Add_BSTFA Vortex 4. Vortex (30s) Add_BSTFA->Vortex Heat 5. Heat (60-70°C, 30 min) Vortex->Heat Cool 6. Cool to RT Heat->Cool GCMS 7. Ready for GC-MS Cool->GCMS

Caption: Workflow for the silylation of long-chain fatty alcohols and acids.

Derivatization_Troubleshooting Start Low/No Derivative Peak Check_Moisture Is the system anhydrous? Start->Check_Moisture Check_Reagent Is reagent in excess? Check_Moisture->Check_Reagent Yes Solution_Moisture Dry sample, solvents, and reagents. Check_Moisture->Solution_Moisture No Check_Conditions Are reaction conditions optimal? Check_Reagent->Check_Conditions Yes Solution_Reagent Increase reagent concentration. Check_Reagent->Solution_Reagent No Solution_Conditions Increase reaction time/temperature. Check_Conditions->Solution_Conditions No Success Problem Resolved Solution_Moisture->Success Solution_Reagent->Success Solution_Conditions->Success

Caption: Troubleshooting logic for incomplete derivatization.

References

Best practices for the storage and handling of Tritriacontane standards.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the proper storage and handling of Tritriacontane (C33H68) standards. It is intended for researchers, scientists, and drug development professionals utilizing these standards in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

A1: this compound is a long-chain alkane with the chemical formula C33H68.[1][2] It is a nonpolar, waxy solid at room temperature and is characterized by its low volatility and high thermal stability.[1] Due to its nonpolar nature, it is insoluble in water but soluble in nonpolar organic solvents such as hexane, octane, and benzene.[3]

Q2: What are the recommended storage conditions for this compound standards?

A2: this compound standards should be stored in a cool, dry, and well-ventilated place, away from heat and direct sunlight.[2] The container should be tightly sealed to prevent contamination. For long-term storage, refrigeration at 2-8°C is recommended.

Q3: What type of container is best for storing this compound standards?

A3: Amber glass vials with PTFE-lined caps are ideal for storing this compound standards. The amber glass protects the compound from light, and the PTFE liner provides a chemically inert seal, preventing contamination and solvent evaporation.

Q4: What is the shelf life of a this compound standard?

A4: The shelf life of a this compound standard can vary depending on the supplier and storage conditions. Always refer to the manufacturer's certificate of analysis for the specific expiration date. Once opened, the stability of the standard may be compromised, so it is best to use it within a reasonable timeframe.

Q5: In which solvents should I dissolve my this compound standard?

A5: this compound is soluble in nonpolar organic solvents. For gas chromatography (GC) applications, high-purity hexane, isooctane, or toluene are commonly used. The solubility can be enhanced by a slight increase in temperature.

Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments with this compound standards.

Issue 1: Difficulty Dissolving the this compound Standard

Question: I am having trouble completely dissolving the crystalline this compound standard in my solvent at room temperature. What should I do?

Answer: This is a common issue due to the high molecular weight and waxy nature of this compound. Here are a few steps to resolve this:

  • Gentle Warming: Warm the solution in a water bath at a temperature slightly above ambient (e.g., 30-40°C). This will increase the solubility of the this compound.

  • Sonication: Use an ultrasonic bath to aid in the dissolution process. The cavitation energy can help break up the solid particles and enhance solvation.

  • Solvent Choice: Ensure you are using a high-purity, nonpolar solvent like hexane, heptane, or toluene.

  • Vortexing: After warming, vortex the solution for 1-2 minutes to ensure homogeneity.

Issue 2: Poor Chromatographic Peak Shape (Peak Tailing) in GC Analysis

Question: My this compound standard is showing significant peak tailing in my gas chromatogram. What could be the cause and how can I fix it?

Answer: Peak tailing for high-boiling point compounds like this compound is often due to active sites in the GC system or suboptimal analytical conditions.

  • Active Sites: Active sites in the injector liner, the initial part of the GC column, or connectors can cause unwanted interactions with the analyte.

    • Solution: Use a deactivated injector liner and trim the first 10-20 cm of the GC column from the inlet side. Regularly condition your column as per the manufacturer's instructions.

  • Column Overloading: Injecting too much of the standard can saturate the column, leading to peak broadening and tailing.

    • Solution: Dilute your standard to a lower concentration or reduce the injection volume.

  • Inadequate Vaporization: The injector temperature may be too low for the complete and rapid vaporization of this compound.

    • Solution: Increase the injector temperature. A starting point of 280-300°C is recommended for long-chain alkanes. However, be cautious of excessively high temperatures that could lead to thermal degradation.

Issue 3: Low Signal Intensity or No Peak Detected

Question: I am injecting my this compound standard, but I am seeing a very low signal or no peak at all. What are the potential reasons?

Answer: This issue can arise from several factors, from sample preparation to instrument settings.

  • Incomplete Dissolution: As mentioned in Issue 1, if the standard is not fully dissolved, the injected solution will have a lower concentration than intended.

    • Solution: Ensure the standard is completely dissolved before injection using the techniques described above.

  • Thermal Degradation in the Injector: While this compound is thermally stable, very high injector temperatures can cause degradation, leading to a reduced or absent parent peak.

    • Solution: Optimize the injector temperature. While it needs to be high enough for vaporization, excessively high temperatures should be avoided. A temperature ramp in the injector (if available) can also be beneficial.

  • Leaks in the GC System: A leak in the injection port septum, fittings, or column connections can lead to sample loss.

    • Solution: Regularly check for leaks using an electronic leak detector and replace the septum and ferrules as needed.

  • Detector Issues: The detector may not be functioning correctly.

    • Solution: Check the detector parameters (e.g., flame ignition for an FID) and perform routine maintenance as per the instrument manual.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical Formula C33H68
Molecular Weight 464.89 g/mol
Appearance White, waxy solid
Melting Point 71-73 °C
Boiling Point ~474-475 °C (estimated)
Solubility in Water Insoluble
Solubility in Organic Solvents Soluble in nonpolar solvents (e.g., hexane, benzene)

Experimental Protocols

Protocol 1: Preparation of a this compound Standard Stock Solution for GC Analysis

Objective: To prepare a 1000 µg/mL stock solution of this compound in hexane.

Materials:

  • This compound standard (crystalline solid)

  • High-purity hexane (GC grade)

  • 10 mL volumetric flask (Class A)

  • Analytical balance

  • Spatula

  • Weighing paper

  • Pipettes

  • Ultrasonic bath

  • Water bath

Procedure:

  • Accurately weigh approximately 10 mg of the this compound standard onto a piece of weighing paper using an analytical balance.

  • Carefully transfer the weighed this compound into a 10 mL volumetric flask.

  • Add approximately 7-8 mL of hexane to the volumetric flask.

  • Gently warm the flask in a water bath (30-40°C) for 5-10 minutes to aid dissolution.

  • Place the flask in an ultrasonic bath for 10-15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature.

  • Add hexane to the volumetric flask until the meniscus reaches the calibration mark.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Transfer the stock solution to an amber glass vial with a PTFE-lined cap for storage.

  • Label the vial clearly with the compound name, concentration, solvent, and preparation date.

Protocol 2: GC-MS Analysis of a this compound Standard

Objective: To perform a qualitative and quantitative analysis of a this compound standard using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Injector: Split/Splitless

  • Injection Mode: Splitless

  • Injector Temperature: 280°C

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute

    • Ramp: 10°C/min to 320°C

    • Hold: 10 minutes at 320°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-550

Procedure:

  • Prepare a working standard solution of this compound (e.g., 10 µg/mL) by diluting the stock solution from Protocol 1 with hexane.

  • Set up the GC-MS instrument with the parameters listed above.

  • Inject 1 µL of the working standard solution into the GC-MS.

  • Acquire the data.

  • Analyze the resulting chromatogram and mass spectrum to confirm the identity and purity of the this compound standard. The mass spectrum should show characteristic alkane fragmentation patterns.

Mandatory Visualizations

Storage_Handling_Workflow cluster_storage Storage cluster_handling Handling storage_conditions Store in Cool, Dry, Dark Place (2-8°C Recommended) container Amber Glass Vial with PTFE-lined Cap storage_conditions->container Use Appropriate Container dissolution Dissolve in Nonpolar Solvent (e.g., Hexane) container->dissolution Prepare for Use warming Gentle Warming (30-40°C) dissolution->warming sonication Sonication dissolution->sonication analysis GC-MS Analysis warming->analysis sonication->analysis GC_Troubleshooting_Logic start GC Analysis Issue peak_tailing Peak Tailing? start->peak_tailing low_signal Low/No Signal? start->low_signal peak_tailing->low_signal No active_sites Check for Active Sites (Liner, Column) peak_tailing->active_sites Yes dissolution_check Ensure Complete Dissolution low_signal->dissolution_check Yes column_overload Reduce Injection Volume or Concentration active_sites->column_overload inadequate_vaporization Increase Injector Temperature column_overload->inadequate_vaporization degradation_check Optimize Injector Temperature dissolution_check->degradation_check leak_check Check for System Leaks degradation_check->leak_check

References

Calibrating instrument response for accurate quantification of Tritriacontane.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in the accurate quantification of Tritriacontane using Gas Chromatography-Mass Spectrometry (GC-MS).

Troubleshooting Guides & FAQs

This section addresses specific issues users may encounter during the analysis of this compound and other long-chain alkanes.

Question 1: Why are the chromatographic peaks for my this compound standards broad?

Answer: Peak broadening for high molecular weight compounds like this compound is a common issue in GC analysis. Several factors can contribute to this problem:

  • Inadequate Vaporization: Due to its high boiling point, this compound may not vaporize completely or quickly in the injector, leading to a slow introduction of the sample onto the column.

  • Column Contamination: Accumulation of non-volatile residues at the head of the GC column can interact with the analyte, causing peak broadening.[1]

  • Sub-optimal Temperature Program: A slow temperature ramp may not be sufficient to elute a high-boiling point compound like this compound in a sharp band.

Solutions:

  • Optimize Injector Temperature: Increase the injector temperature to ensure complete and rapid vaporization. A starting point is typically 250-300°C.

  • Column Maintenance: Regularly bake out the column at a high temperature to remove contaminants. If the problem persists, trimming the first few centimeters of the column or replacing it may be necessary.

  • Adjust Temperature Program: Employ a temperature program that ramps up to a sufficiently high final temperature to ensure the timely elution of this compound.[1]

Question 2: I'm observing significant peak tailing for my this compound peaks. What is the cause and how can I fix it?

Answer: Peak tailing is often a sign of active sites within the GC system that interact with the analyte.[1]

  • Active Sites: These can be present in the injector liner, at the column inlet, or on the stationary phase itself.

  • Column Overloading: Injecting a sample that is too concentrated can saturate the column, leading to peak tailing.

Solutions:

  • Use a Deactivated Liner: Employ a deactivated injector liner to minimize interactions with the analyte.

  • Column Conditioning: Properly condition the GC column according to the manufacturer's instructions to passivate active sites.

  • Reduce Sample Concentration: Dilute your sample or decrease the injection volume to avoid overloading the column.

Question 3: The signal intensity for my higher concentration this compound standards is lower than expected, or the response is not linear. What could be the issue?

Answer: A non-linear response or decreased signal at higher concentrations can be attributed to several factors:

  • Detector Saturation: The mass spectrometer detector has a limited dynamic range, and a high concentration of the analyte can lead to saturation.

  • Matrix Effects: In complex biological samples, other co-eluting compounds can suppress the ionization of this compound in the MS source.

  • Incomplete Vaporization: As mentioned earlier, this can disproportionately affect higher concentration standards.

Solutions:

  • Dilute Samples: Ensure that the concentration of your highest standard is within the linear dynamic range of the detector.

  • Sample Preparation: Utilize a robust sample preparation method, such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), to remove interfering matrix components.

  • Use an Internal Standard: Incorporating a suitable internal standard can help to correct for variations in injection volume and matrix effects.

Experimental Protocols

Protocol 1: Quantification of this compound in Biological Samples by GC-MS

This protocol provides a general method for the analysis of this compound. Optimization may be required for specific matrices and instrumentation.

1. Sample Preparation: Salt-Assisted Liquid-Liquid Extraction (SALLE)

This method is suitable for extracting hydrophobic compounds like this compound from aqueous biological matrices such as plasma or serum.

  • To 100 µL of the biological sample in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., 10 µg/mL of Deuterated Tetracosane in hexane).

  • Add 200 µL of acetonitrile (ACN) to precipitate proteins.

  • Add 20 mg of magnesium sulfate (MgSO₄) to induce phase separation.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer (hexane) to a clean GC vial for analysis.

2. Calibration Curve Preparation

A calibration curve is essential for accurate quantification and is constructed by analyzing a series of standard solutions with known concentrations of this compound.

  • Prepare a stock solution of this compound in a suitable solvent like hexane.

  • Perform serial dilutions to create a series of calibration standards at different concentrations.

  • Spike each calibration standard with the same constant concentration of the internal standard.

3. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Injector Temperature: 300°C

    • Oven Program: Start at 150°C, hold for 1 minute, then ramp to 320°C at 10°C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic fragment ions of this compound (e.g., m/z 57, 71).

Data Presentation

Table 1: Example Calibration Curve Data for this compound Quantification

Standard Concentration (ng/mL)Peak Area of this compoundPeak Area of Internal StandardResponse Ratio (Analyte Area / IS Area)
115,234150,1230.101
576,170151,5670.503
10153,890152,3451.010
25380,567149,8762.539
50755,432150,5435.018
1001,510,876151,11210.00

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Biological Sample is_add Add Internal Standard sample->is_add extract Liquid-Liquid Extraction is_add->extract gcms GC-MS Analysis extract->gcms cal_standards Prepare Calibration Standards is_add_cal Add Internal Standard to Standards cal_standards->is_add_cal is_add_cal->gcms peak_integration Peak Integration gcms->peak_integration cal_curve Construct Calibration Curve peak_integration->cal_curve quantification Quantify this compound in Samples cal_curve->quantification

Caption: Experimental workflow for this compound quantification.

troubleshooting_flowchart cluster_shape Peak Shape Issues cluster_intensity Intensity & Linearity Issues cluster_resolution Resolution Issues start Problem with this compound Peak peak_shape Broad or Tailing Peak? start->peak_shape intensity Low Signal or Non-Linearity? start->intensity resolution Poor Separation? start->resolution check_temp Optimize Injector & Oven Temp. peak_shape->check_temp check_liner Use Deactivated Liner peak_shape->check_liner check_column Column Maintenance/Replacement peak_shape->check_column end Problem Resolved check_temp->end check_liner->end check_column->end check_conc Dilute Sample/Standards intensity->check_conc check_matrix Improve Sample Cleanup intensity->check_matrix use_is Use Internal Standard intensity->use_is check_conc->end check_matrix->end use_is->end optimize_flow Optimize Carrier Gas Flow resolution->optimize_flow optimize_ramp Adjust Temperature Ramp Rate resolution->optimize_ramp optimize_flow->end optimize_ramp->end

References

Technical Support Center: Deconvolution of Co-eluting Peaks in Complex Hydrocarbon Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the deconvolution of co-eluting peaks in the gas chromatography-mass spectrometry (GC-MS) analysis of complex hydrocarbon mixtures.

Frequently Asked Questions (FAQs)

Q1: What is peak co-elution in the context of hydrocarbon analysis?

A1: Peak co-elution occurs when two or more hydrocarbon compounds are not fully separated by the gas chromatography (GC) column and elute at or near the same retention time.[1] This results in overlapping or merged chromatographic peaks, which complicates the accurate identification and quantification of the individual components.[2] This is a frequent challenge in analyzing complex mixtures like petroleum, environmental extracts, or biological samples, which can contain hundreds or thousands of compounds, including many structural isomers with very similar chemical properties.[1][3]

Q2: What is the difference between improving chromatographic resolution and mathematical deconvolution?

A2: Improving chromatographic resolution involves physically separating the co-eluting compounds within the GC system. This is achieved by optimizing analytical parameters like the temperature program, column dimensions, or stationary phase chemistry to increase the spacing between peaks.[4] Mathematical deconvolution is a data processing technique applied after data acquisition. It uses specialized algorithms to analyze the mass spectral data across an overlapping peak to digitally separate the signals based on their unique mass spectra, even if the compounds were not physically separated on the column.

Q3: When should I focus on improving chromatography versus using deconvolution software?

A3: The best practice is to always achieve the best chromatographic separation possible first. Sharp, well-defined Gaussian peaks provide the highest quality data for any subsequent processing. Deconvolution should be used when chromatographic optimization is insufficient to resolve the peaks, which is common in highly complex hydrocarbon mixtures. If you have slight peak overlap or shoulder peaks, optimizing your GC method is a good first step. If you are dealing with an unresolved complex mixture (UCM) or a "hump" of co-eluting compounds, a combination of advanced chromatography (like GCxGC) and mathematical deconvolution is often necessary.

Q4: What is Comprehensive Two-Dimensional Gas Chromatography (GCxGC) and how does it help with co-elution?

A4: Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful technique that uses two different chromatography columns in tandem (a primary and a secondary column) connected by a modulator. This provides a much greater separation capacity than conventional single-column GC. The mixture is first separated on the primary column (typically by volatility), and then fractions are systematically sent to the secondary column for a second, fast separation based on a different property, like polarity. This spreads the peaks across a two-dimensional plane, resolving many components that would co-elute in a single-dimension analysis.

Troubleshooting Guide

Q5: My chromatogram shows a broad "hump" of unresolved peaks. What are my options?

A5: An unresolved complex mixture (UCM) or "hump" indicates severe co-elution.

  • Initial Step: Ensure your current GC method is optimized. Check that your temperature program is slow enough to allow for maximum separation and that your carrier gas flow rate is optimal.

  • Advanced Chromatography: This is an ideal scenario for implementing GCxGC. The enhanced peak capacity of a two-dimensional separation is specifically designed to resolve these types of complex mixtures.

  • Deconvolution Software: Even with GCxGC, deconvolution is often necessary. Automated mass spectral deconvolution software can process the data to identify individual components within the separated blobs on the 2D plot.

Q6: I see a peak with a significant shoulder. How can I confirm it's a co-elution and resolve it?

A6: A shoulder peak is a classic sign of co-elution.

  • Confirmation: The most effective way to confirm co-elution is by examining the mass spectra at different points across the peak (the leading edge, the apex, and the tailing edge). If the mass spectra change, it indicates the presence of more than one compound. Many software packages have a "peak purity" function that does this automatically.

  • Resolution (Chromatographic):

    • Lower Temperature: Decrease the initial oven temperature or reduce the ramp rate. This increases the interaction time with the stationary phase and can often separate the shoulder from the main peak.

    • Change Column: If temperature changes don't work, the compounds may have very similar boiling points but different polarities. Switching to a column with a different stationary phase (altering selectivity) is the next logical step.

  • Resolution (Deconvolution): If chromatographic changes are unsuccessful, deconvolution software can be used. The algorithm will detect the different mass spectra across the peak and generate a pure spectrum for each component.

Q7: My deconvolution software is producing poor results, either missing components or identifying too many. What should I check?

A7: The quality of deconvolution is highly dependent on the quality of the raw data and the software parameters.

  • Data Quality:

    • Peak Shape: Ensure your peaks are as sharp and symmetrical (Gaussian) as possible. Tailing or fronting can confuse algorithms.

    • Data Points: You need a sufficient number of data points across the peak. A typical recommendation is 8-10 points across the peak at half-height for a single peak, and potentially more (20-25) for co-eluting peaks. Too few points will prevent the algorithm from accurately modeling the peak, while too many can introduce noise.

  • Software Parameters:

    • Peak Detection Settings: Check the signal-to-noise (S/N) threshold and peak width parameters. If the S/N is too high, small peaks will be missed. If it's too low, noise may be identified as peaks.

    • Model Fit: Some algorithms require you to assume a peak shape model (e.g., Gaussian). Ensure the chosen model fits your actual peak shapes.

  • Total Co-elution: Deconvolution algorithms require some difference in either retention time or mass spectra. If two isomers have identical mass spectra and elute at the exact same time, they cannot be resolved by deconvolution alone.

Q8: I've tried to improve my separation, but my peaks are still broad. What could be the cause?

A8: Broad peaks indicate a loss of chromatographic efficiency.

  • Flow Rate: Check that the carrier gas flow rate is set correctly for your column dimensions and carrier gas type.

  • Column Issues: The column may be overloaded, contaminated, or damaged. Try injecting a smaller volume or a more dilute sample. If the problem persists, you may need to trim the front end of the column (cut 5-10 cm from the inlet side) or replace it entirely.

  • System Leaks: A leak in the injector can cause peak broadening, especially for early eluting compounds. Perform a leak check.

Methodology & Experimental Protocols
General Workflow for Analyzing Complex Samples

This workflow provides a logical progression from initial analysis to final data processing for samples with co-eluting peaks.

cluster_0 Phase 1: Analysis & Initial Assessment cluster_1 Phase 2: Optimization / Advanced Methods cluster_2 Phase 3: Data Processing A 1. Initial GC-MS Analysis (Standard Method) B 2. Assess Chromatogram (Identify Co-elution) A->B C Decision: Resolution Sufficient? B->C D 3a. Optimize GC Method (Temp, Flow, etc.) C->D No (Minor Co-elution) E 3b. Employ GCxGC for Highly Complex Samples C->E No (Major Co-elution / UCM) I END: Final Report C->I Yes F 4. Re-analyze Sample D->F E->F G 5. Apply Deconvolution Algorithm F->G H 6. Identify & Quantify Components G->H H->I

Caption: A workflow for addressing co-eluting peaks in complex hydrocarbon analysis.

Protocol 1: Sample Preparation for Hydrocarbon Analysis

This is a general protocol for extracting hydrocarbons from solid samples like soil or sediment. The choice of solvent and specific conditions may need optimization based on the sample matrix.

  • Sample Preparation: Weigh approximately 10-20 g of a homogenized solid sample. Mix with an equal amount of anhydrous sodium sulfate to remove moisture.

  • Soxhlet Extraction:

    • Place the sample mixture into a cellulose extraction thimble and place the thimble in the Soxhlet extractor.

    • Add a suitable solvent (e.g., a 1:1 mixture of hexane and acetone) to the boiling flask.

    • Assemble the apparatus and heat the solvent to a boil. Allow the extraction to proceed for at least 6-8 hours, ensuring continuous cycling of the solvent.

  • Concentration: After extraction, allow the apparatus to cool. Concentrate the extract down to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Cleanup (Optional): For complex matrices, a cleanup step using a solid-phase extraction (SPE) silica gel cartridge may be necessary to remove polar interfering compounds. The saturated hydrocarbons can be eluted with a non-polar solvent like hexane.

  • Analysis: The final extract is ready for GC-MS analysis.

Protocol 2: GCxGC-TOFMS for Complex Hydrocarbon Mixtures

The following parameters are a starting point for the analysis of complex hydrocarbon samples, such as isoparaffinic mixtures, using GCxGC coupled with a Time-of-Flight Mass Spectrometer (TOFMS).

  • Columns:

    • 1st Dimension: Rtx-Wax (30 m x 0.25 mm ID, 0.25 µm film)

    • 2nd Dimension: Rtx-5 (1.2 m x 0.1 mm ID, 0.1 µm film)

  • Oven Program:

    • Primary Oven: Start at 40°C for 1 min, then ramp at 2°C/min to 140°C.

    • Secondary Oven: Start at 65°C for 1 min, then ramp at 2°C/min to 165°C.

  • Modulation:

    • Modulation Period: 5 seconds

    • Temperature Offset: +40°C relative to the primary oven

  • MS Detector (TOFMS):

    • Acquisition Rate: 100 spectra/s

    • Mass Range: 45 to 450 m/z

    • Source Temperature: 225°C

Quantitative Data & Performance Metrics
Deconvolution Logic

The diagram below illustrates the fundamental principle of mass spectral deconvolution. A single chromatographic peak containing two co-eluting compounds is analyzed. The software detects that the mass spectrum changes across the peak, allowing it to mathematically extract two pure, distinct spectra corresponding to each compound.

cluster_scans Mass Spectral Scans Across the Peak cluster_results Deconvoluted Output A Overlapping Chromatographic Peak (Total Ion Chromatogram) S1 Scan 1 (Leading Edge) Spectrum A is dominant S2 Scan 2 (Apex) Spectrum A + B S3 Scan 3 (Tailing Edge) Spectrum B is dominant B Deconvolution Algorithm (Analyzes spectral variance over time) S1->B S2->B S3->B C1 Pure Spectrum A (Compound 1) B->C1 C2 Pure Spectrum B (Compound 2) B->C2

Caption: Logical process of separating co-eluting peaks using deconvolution software.

Table 1: Impact of GC Parameter Adjustments on Peak Resolution

This table summarizes how common GC parameter changes affect peak resolution and analysis time.

Parameter ChangeEffect on ResolutionEffect on Analysis TimePrimary Principle AffectedNotes
Decrease Oven Temperature / Ramp Rate Increases IncreasesRetention (Capacity Factor)Very effective for early eluting peaks; increases interaction with the stationary phase.
Increase Column Length Increases IncreasesEfficiencyDoubling column length can increase resolution by about 40%.
Decrease Column Internal Diameter Increases Can be fasterEfficiencyProduces sharper, narrower peaks, but has lower sample capacity.
Decrease Stationary Phase Film Thickness Increases DecreasesEfficiencyReduces mass transfer resistance, but also reduces retention. Best for late-eluting peaks.
Optimize Carrier Gas Flow Rate Increases VariesEfficiencyAn optimal flow rate minimizes peak broadening. Too high or too low a flow will decrease resolution.
Change Stationary Phase↑↑ Can Dramatically Increase VariesSelectivityMost powerful way to separate compounds with similar boiling points but different chemical structures.
Table 2: Example Ion Ratios for Deconvolution of C27 Sterane Isomers

In complex hydrocarbon mixtures like crude oil, isomers such as 5α- and 5β-steranes often co-elute. By monitoring specific, distinguishing ions using Selected Ion Monitoring (SIM), their relative proportions can be determined even with chromatographic overlap. The table below shows example ion ratios that can be used to build calibration curves for quantification.

Ion Ratio (m/z)Change with Increasing 5β IsomerChange with Increasing 5α IsomerUtility in Deconvolution
149 / 151IncreasesDecreasesGood selectivity for differentiating the isomers.
151 / 372IncreasesDecreasesUseful for confirming 5β isomer presence.
149 / 217DecreasesIncreasesGood selectivity for differentiating the isomers.
151 / 217IncreasesDecreasesProvides complementary information to other ratios.

References

Validation & Comparative

A Comparative Guide on the Validation of Tritriacontane as an Internal Standard for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of accurate and reliable quantitative analysis, particularly in chromatographic methods such as Gas Chromatography (GC), the choice of a suitable internal standard is paramount. An internal standard is a compound of known concentration added to a sample to correct for variations during the analytical process, including sample preparation, injection volume, and instrument response. This guide provides a comprehensive comparison of tritriacontane, a long-chain hydrocarbon, as an internal standard against other common alternatives, supported by representative experimental data and detailed protocols.

Tritiacontane (C33H68) is a saturated hydrocarbon that offers several advantages as an internal standard. Its chemical inertness, high boiling point, and distinct retention time in many GC applications make it a cost-effective and stable choice. However, as a compound that is structurally dissimilar to many analyte classes, its ability to compensate for extraction and matrix effects must be carefully validated.

Performance Comparison of Internal Standards

The ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible. The "gold standard" in many applications, especially in mass spectrometry, is the use of stable isotope-labeled (e.g., deuterated) analogues of the analyte. These standards co-elute with the analyte and experience nearly identical extraction recovery and ionization efficiencies, providing the most accurate correction.

Long-chain hydrocarbons like this compound represent a practical and economical alternative, particularly for the analysis of other non-polar compounds like fatty acids or other alkanes. While they exhibit good chromatographic behavior, their different chemical properties may not perfectly compensate for variations in the recovery of more polar or structurally different analytes during sample preparation.

The following table summarizes the expected performance characteristics for a quantitative method using a long-chain hydrocarbon internal standard, based on a validation study of a rapid offline SPE-GC-FID method for the determination of endogenous n-alkanes in vegetable oils. It is important to note that while specific validation data for this compound was not found in publicly available literature, the data presented for similar long-chain alkanes provides a strong indication of the expected performance.[1][2]

Table 1: Performance Characteristics of a GC-FID Method Using a Long-Chain Alkane Internal Standard

Validation ParameterPerformance MetricTypical ValueSource
Linearity Coefficient of Determination (R²)> 0.999[1][2]
Accuracy RecoveryAverage 94%[1]
Precision Repeatability (RSD)< 11.9%

Experimental Protocols

A thorough validation of an analytical method is crucial to ensure its reliability. The following is a generalized protocol for the validation of a GC-based method using this compound as an internal standard for the quantification of non-polar analytes such as fatty acid methyl esters (FAMEs) or other long-chain hydrocarbons.

Preparation of Standard Solutions
  • Stock Solution of this compound (Internal Standard): Accurately weigh a known amount of high-purity this compound and dissolve it in a suitable non-polar solvent (e.g., hexane, isooctane) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Analyte Stock Solutions: Prepare individual stock solutions of the target analytes in the same solvent.

  • Calibration Standards: Prepare a series of calibration standards by spiking a constant volume of the this compound stock solution into varying known concentrations of the analyte solutions. This ensures a constant internal standard concentration across all calibration levels.

Sample Preparation and Extraction
  • To a known volume or weight of the sample, add a precise amount of the this compound internal standard stock solution.

  • Perform the sample extraction using a validated procedure appropriate for the analytes and matrix (e.g., liquid-liquid extraction, solid-phase extraction).

  • The extracted sample, now containing both the analytes and the internal standard, is then concentrated or diluted as necessary for GC analysis.

Gas Chromatography (GC) Conditions
  • Injector: Split/splitless injector, with the mode and temperature optimized for the analytes.

  • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5) is typically used for the analysis of hydrocarbons.

  • Oven Temperature Program: An optimized temperature program is essential to achieve good separation between the analytes, the internal standard, and any matrix components. A typical program might start at a lower temperature, ramp up to a high temperature, and hold for a period to ensure all components elute.

  • Detector: A Flame Ionization Detector (FID) is commonly used for hydrocarbon analysis due to its excellent response to these compounds. Mass Spectrometry (MS) can also be used for enhanced selectivity and identification.

Method Validation Parameters

The following parameters should be assessed to validate the analytical method:

  • Specificity/Selectivity: The ability to detect the analytes and internal standard without interference from the matrix. This is assessed by analyzing blank matrix samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing the calibration standards and plotting the response ratio (analyte peak area / internal standard peak area) against the analyte concentration. A linear regression should be performed, and the coefficient of determination (R²) should be close to 1.

  • Accuracy: The closeness of the measured value to the true value. This is typically assessed by analyzing spiked samples at different concentration levels and calculating the percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is evaluated at two levels:

    • Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-day precision): The precision obtained within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Visualizing the Workflow and Logic

To better understand the processes involved, the following diagrams illustrate the experimental workflow and the logical relationships in method validation.

G cluster_workflow Experimental Workflow Sample Sample Collection Add_IS Addition of this compound (IS) Sample->Add_IS Extraction Sample Extraction Add_IS->Extraction GC_Analysis GC-FID/MS Analysis Extraction->GC_Analysis Data_Processing Data Processing GC_Analysis->Data_Processing Quantification Quantification Data_Processing->Quantification

Experimental workflow for quantitative analysis using an internal standard.

Logical relationships of key method validation parameters.

References

Comparing the efficacy of different extraction methods for Tritriacontane.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of four common extraction methods for the long-chain alkane Tritriacontane: Soxhlet extraction, Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE). The objective is to furnish researchers, scientists, and drug development professionals with the necessary data and methodologies to select the most appropriate extraction technique for their specific research and development needs.

This compound, a saturated hydrocarbon with the chemical formula C33H68, is a component of various plant cuticular waxes and has garnered interest for its potential applications. The efficiency of its extraction is paramount for downstream analysis and utilization. This guide presents a comparative analysis based on extraction yield, processing time, solvent consumption, and the purity of the resulting extract.

Data Presentation: A Quantitative Comparison

The following table summarizes the typical performance of each extraction method for obtaining this compound, primarily from plant-based matrices. The data presented is a synthesis of reported values for long-chain n-alkane and cuticular wax extractions.

ParameterSoxhlet ExtractionUltrasound-Assisted Extraction (UAE)Microwave-Assisted Extraction (MAE)Supercritical Fluid Extraction (SFE)
Extraction Yield HighModerate to HighHighHigh and Selective
Purity of Extract ModerateModerateModerate to HighVery High
Extraction Time 16 - 24 hours[1]10 - 60 minutes[2]5 - 30 minutes[3][4]30 - 120 minutes
Solvent Consumption High (300-500 mL per sample)[5]Low to Moderate (20-100 mL per sample)Low (30-50 mL per sample)Minimal (CO2 is recycled)
Operating Temperature Boiling point of solventRoom temperature to moderate heat (e.g., 35°C)Elevated (e.g., 80-115°C)Near-critical/Supercritical temperature of CO2 (e.g., 40-60°C)
Environmental Impact HighLowLowVery Low

Experimental Workflows and Signaling Pathways

The following diagram illustrates a generalized workflow for the extraction of this compound from a plant matrix, applicable to all the discussed methods with variations in the core extraction step.

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction Processing cluster_output Output Start Plant Material (e.g., Leaves) Drying Drying (Air-dried or Freeze-dried) Start->Drying Grinding Grinding to Fine Powder Drying->Grinding Soxhlet Soxhlet Extraction Grinding->Soxhlet Add to thimble UAE Ultrasound-Assisted Extraction Grinding->UAE Mix with solvent MAE Microwave-Assisted Extraction Grinding->MAE Mix with solvent SFE Supercritical Fluid Extraction Grinding->SFE Load into extraction vessel Concentration Solvent Evaporation (Rotary Evaporator) Soxhlet->Concentration Filtration Filtration/Centrifugation UAE->Filtration MAE->Filtration SFE->Concentration Depressurization Filtration->Concentration Purification Purification (e.g., Column Chromatography) Concentration->Purification Analysis Analysis (GC-MS) Purification->Analysis FinalProduct Pure this compound Analysis->FinalProduct

Figure 1: Generalized workflow for the extraction and analysis of this compound from plant material.

Experimental Protocols

Detailed methodologies for each extraction technique are provided below. These protocols are designed for the extraction of this compound from dried and powdered plant leaves.

Soxhlet Extraction Protocol

Soxhlet extraction is a classic and exhaustive method that ensures intimate and repeated contact of the sample with fresh, heated solvent.

Materials:

  • Dried, powdered plant material (10-30 g)

  • Soxhlet extractor apparatus (500-mL round-bottom flask, extraction chamber, condenser)

  • Cellulose extraction thimble

  • Heating mantle

  • n-Hexane (300 mL)

  • Rotary evaporator

  • Glass wool

Procedure:

  • Accurately weigh 10-30 g of the dried, powdered plant material and place it into a cellulose extraction thimble. A small plug of glass wool can be placed on top of the sample to prevent it from dispersing.

  • Place the thimble inside the Soxhlet extraction chamber.

  • Add 300 mL of n-hexane and a few boiling chips to the round-bottom flask.

  • Assemble the Soxhlet apparatus and connect the condenser to a cold water supply.

  • Heat the solvent using the heating mantle to a gentle boil. The solvent vapor will travel up the side arm, condense, and drip onto the sample in the thimble.

  • Continue the extraction for 16-24 hours, ensuring a cycle rate of 4-6 cycles per hour.

  • After extraction, allow the apparatus to cool to room temperature.

  • Concentrate the extract in the round-bottom flask using a rotary evaporator to remove the n-hexane.

  • The resulting residue contains the extracted this compound and other lipids.

Ultrasound-Assisted Extraction (UAE) Protocol

UAE utilizes acoustic cavitation to disrupt cell walls and enhance mass transfer, leading to a more rapid extraction process.

Materials:

  • Dried, powdered plant material (2 g)

  • n-Hexane (50 mL)

  • Ultrasonic probe or bath (20-40 kHz)

  • Beaker (100 mL)

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

Procedure:

  • Weigh 2 g of the dried, powdered plant material and place it in a 100-mL beaker.

  • Add 50 mL of n-hexane to the beaker.

  • Immerse the ultrasonic probe into the solvent-sample mixture or place the beaker in an ultrasonic bath.

  • Sonicate the mixture for 20-30 minutes at a controlled temperature (e.g., 35°C).

  • After sonication, transfer the mixture to centrifuge tubes and centrifuge at 4000 rpm for 10 minutes to separate the solid residue.

  • Decant the supernatant (the n-hexane extract).

  • The extraction can be repeated on the residue to increase the yield.

  • Combine the supernatants and concentrate the extract using a rotary evaporator.

Microwave-Assisted Extraction (MAE) Protocol

MAE uses microwave energy to heat the solvent and sample, which accelerates the extraction process by causing cell rupture due to increased internal pressure.

Materials:

  • Dried, powdered plant material (1 g)

  • n-Hexane (30 mL)

  • Microwave extraction system with closed vessels

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

Procedure:

  • Weigh 1 g of the dried, powdered plant material and place it into a microwave extraction vessel.

  • Add 30 mL of n-hexane to the vessel.

  • Seal the vessel and place it in the microwave extractor.

  • Set the extraction parameters: microwave power (e.g., 500 W), temperature (e.g., 90°C), and time (e.g., 15 minutes).

  • After the extraction is complete, allow the vessel to cool to a safe temperature before opening.

  • Transfer the mixture to a centrifuge tube and centrifuge at 4000 rpm for 10 minutes.

  • Collect the supernatant.

  • Concentrate the extract using a rotary evaporator.

Supercritical Fluid Extraction (SFE) Protocol

SFE employs a supercritical fluid, typically carbon dioxide, as the extraction solvent. By manipulating temperature and pressure, the solvating power of the fluid can be tuned for selective extraction.

Materials:

  • Dried, powdered plant material (10 g)

  • Supercritical fluid extractor

  • High-purity carbon dioxide (CO2)

  • Collection vial

Procedure:

  • Weigh 10 g of the dried, powdered plant material and load it into the extraction vessel of the SFE system.

  • Seal the extraction vessel.

  • Set the extraction parameters: pressure (e.g., 200 bar), temperature (e.g., 50°C), and CO2 flow rate (e.g., 2 mL/min).

  • Pump supercritical CO2 through the extraction vessel for a specified time (e.g., 90 minutes).

  • The extracted material is carried by the supercritical CO2 to a separator where the pressure is reduced, causing the this compound to precipitate and be collected in a vial.

  • The CO2 can be recompressed and recycled.

  • After the extraction, the collected residue is the this compound extract.

Purity Analysis

The purity of the this compound extract obtained from each method can be determined using Gas Chromatography-Mass Spectrometry (GC-MS). The sample is dissolved in a suitable solvent (e.g., n-hexane) and injected into the GC-MS. The resulting chromatogram will show peaks corresponding to the different compounds in the extract. The peak corresponding to this compound can be identified by its retention time and mass spectrum, which can be compared to a known standard. The purity is then calculated as the percentage of the peak area of this compound relative to the total peak area of all compounds in the chromatogram.

Concluding Remarks

The choice of an extraction method for this compound is a critical decision that depends on the specific goals of the research or application.

  • Soxhlet extraction , while time and solvent-intensive, provides a high yield and is a well-established, robust method.

  • Ultrasound-Assisted Extraction offers a significant reduction in extraction time and solvent consumption with good yields, making it a more environmentally friendly option than Soxhlet.

  • Microwave-Assisted Extraction is even faster than UAE and generally provides high yields with low solvent usage.

  • Supercritical Fluid Extraction stands out for its ability to produce highly pure extracts with no residual organic solvent, making it ideal for applications in the pharmaceutical and food industries where purity is paramount.

Researchers and professionals should carefully consider the trade-offs between extraction yield, purity, time, cost, and environmental impact when selecting the most suitable method for their needs.

References

Comparative analysis of Tritriacontane content in different plant species.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of tritriacontane content in various plant species, offering a resource for researchers investigating the distribution and potential applications of this long-chain alkane. The information is compiled from publicly available scientific literature and is intended to facilitate further research and development.

This compound (n-C33) is a saturated hydrocarbon found in the cuticular wax of many plants, where it plays a crucial role in protecting the plant from environmental stressors such as water loss and UV radiation. While research on the specific biological activities of this compound is ongoing, its presence in various medicinal plants suggests potential pharmacological relevance.

Quantitative Data Summary

The following table summarizes the available data on this compound content in different plant species. It is important to note that direct quantitative comparisons can be challenging due to variations in extraction methods, analytical techniques, and the plant part analyzed in different studies.

Plant SpeciesFamilyPlant Part AnalyzedThis compound ContentReference
Nyctanthes arbor-tristisOleaceaeMature Leaves (Epicuticular Wax)Identified as a dominant n-alkane constituent.[1][1]
Kalimeris indicaAsteraceaeWhole PlantIsolated and identified as a chemical constituent.[2][2]
Vitex negundoLamiaceaeNot specifiedListed as a phytochemical present in the plant.[3]
Euphorbia piscatoriaEuphorbiaceaeNot specifiedReported to contain this compound.
Vanilla madagascariensisOrchidaceaeNot specifiedReported to contain this compound.

Note: "Dominant constituent" implies a high relative abundance compared to other n-alkanes in the epicuticular wax, but specific quantitative values were not provided in the cited literature. Further research is needed to establish precise quantitative data for a comprehensive comparative analysis.

Experimental Protocols

The following sections detail the methodologies for the extraction and quantification of this compound from plant materials, based on established protocols for n-alkane analysis.

Epicuticular Wax Extraction

This protocol describes the extraction of epicuticular waxes, which are the outermost layer of the plant cuticle and rich in long-chain alkanes like this compound.

Materials:

  • Fresh plant material (e.g., leaves)

  • Chloroform or hexane (analytical grade)

  • Glass beakers

  • Forceps

  • Glass vials with Teflon-lined caps

  • Internal standard (e.g., n-tetracosane)

  • Nitrogen gas stream or rotary evaporator

Procedure:

  • Carefully excise fresh plant material, avoiding damage to the surface.

  • Accurately weigh the fresh plant material.

  • Briefly immerse the plant material (e.g., for 30-60 seconds) in a beaker containing a known volume of chloroform or hexane. Gentle agitation can aid in the dissolution of the epicuticular wax.

  • Remove the plant material from the solvent.

  • Transfer the solvent extract to a clean glass vial.

  • Add a known amount of an internal standard (e.g., n-tetracosane) to the extract. This is crucial for accurate quantification.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature below 40°C to prevent the loss of volatile components.

  • The resulting residue contains the epicuticular wax and is ready for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the most common and reliable method for the separation and quantification of n-alkanes.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms or equivalent)

Procedure:

  • Sample Preparation: Re-dissolve the dried wax extract in a known volume of hexane or chloroform.

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC injector port.

  • GC Separation: The different components of the wax extract are separated based on their boiling points and interaction with the stationary phase of the capillary column. A typical temperature program starts at a low temperature (e.g., 50-70°C), holds for a few minutes, and then ramps up to a high temperature (e.g., 300-320°C) to elute all the n-alkanes.

  • MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer then detects the mass-to-charge ratio of the fragments.

  • Identification: this compound is identified by its characteristic retention time and mass spectrum, which will show a molecular ion peak (m/z 464.9) and a series of fragment ions differing by 14 atomic mass units (the mass of a CH2 group).

  • Quantification: The amount of this compound in the sample is determined by comparing the peak area of this compound to the peak area of the internal standard. A calibration curve prepared with known concentrations of a this compound standard and the internal standard is used for accurate quantification.

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and analysis of this compound from plant materials.

experimental_workflow cluster_extraction Extraction cluster_analysis Analysis plant_material Plant Material Collection solvent_extraction Epicuticular Wax Extraction (Chloroform/Hexane) plant_material->solvent_extraction concentration Solvent Evaporation solvent_extraction->concentration gcms_analysis GC-MS Analysis concentration->gcms_analysis Wax Extract identification Identification by Retention Time & Mass Spectra gcms_analysis->identification quantification Quantification using Internal Standard gcms_analysis->quantification final_result final_result quantification->final_result This compound Content

Workflow for this compound Analysis

References

Differentiating Biogenic and Anthropogenic Tritriacontane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tritriacontane (n-C33H68), a long-chain n-alkane, is ubiquitous in the environment, originating from both natural (biogenic) and human-made (anthropogenic) sources. Distinguishing between these sources is critical in various fields, including environmental forensics, geochemistry, and the analysis of natural products in drug development. This guide provides a comparative overview of the key analytical methods used to differentiate biogenic and anthropogenic this compound, supported by experimental data and detailed protocols.

Key Differentiating Parameters

The primary methods for source apportionment of this compound rely on the analysis of its distribution pattern relative to other n-alkanes, its stable isotopic composition, and the presence of specific molecular markers.

N-Alkane Distribution: The Carbon Preference Index (CPI)

Biogenic sources, particularly the epicuticular waxes of higher plants, synthesize long-chain n-alkanes with a strong preference for odd carbon numbers. In contrast, anthropogenic sources like petroleum and its derivatives, formed under high temperature and pressure over geological timescales, exhibit a near-equal distribution of odd and even carbon-numbered n-alkanes. The Carbon Preference Index (CPI) quantifies this relationship.

A high CPI value is a strong indicator of a biogenic origin, while a CPI value close to 1 suggests an anthropogenic source.[1][2][3] For example, hydrocarbons found in uncontaminated wooded soils have been characterized by CPI values between 8 and 15, whereas soils spiked with diesel fuel or mineral oil show CPI values between 1 and 2.[1] Vascular plants typically demonstrate CPI values ranging from 3 to 6.[2]

Stable Isotope Analysis

Compound-Specific Stable Isotope Analysis (CSIA) of carbon (δ¹³C) and hydrogen (δD) in this compound provides another powerful tool for source differentiation. The isotopic composition of biogenic n-alkanes is influenced by the photosynthetic pathway of the source organism (C3, C4, or CAM) and environmental factors. Anthropogenic sources also have distinct isotopic signatures related to their origin and thermal history.

Leaf wax n-alkanes from C3 plants, which include trees, shrubs, and cool-climate grasses, have δ¹³C values for long-chain n-alkanes (like this compound) that are typically more depleted in ¹³C than those from C4 plants, which are mainly tropical grasses and sedges. For instance, averaged δ¹³C values for n-C27 to n-C35 alkanes from savanna C3 plants are around -33.5 ± 2.8‰, while those from rain forest C3 plants are approximately -36.9 ± 2.5‰. In contrast, n-alkanes from C4 vegetation typically have δ¹³C values ranging from -14‰ to -26‰. Petroleum-derived n-alkanes often exhibit δ¹³C values in the range of -25‰ to -35‰, which can overlap with C3 plants, making additional analytical methods necessary for unambiguous source apportionment. However, the δD values of n-alkanes in petroleum can vary significantly, for example from -80‰ to -140‰, providing an additional dimension for differentiation.

Biomarkers: Hopanes and Steranes

Certain organic molecules, known as biomarkers, are indicative of specific origins. Hopanes and steranes are complex cyclic alkanes that are abundant in petroleum but are generally absent in recent biogenic materials. Their presence in a sample containing this compound is a definitive marker of an anthropogenic (petroleum) contribution.

Comparative Data Summary

The following table summarizes the key quantitative parameters used to differentiate between biogenic and anthropogenic sources of this compound.

Parameter Biogenic Sources (e.g., Higher Plant Wax) Anthropogenic Sources (e.g., Petroleum)
Carbon Preference Index (CPI) > 3 (Typically 3-10, can be higher)≈ 1 (e.g., 0.99 - 1.0 for mature crude oils)
δ¹³C of long-chain n-alkanes (‰ vs VPDB) C3 Plants: -26‰ to -42‰; C4 Plants: -14‰ to -26‰Typically -25‰ to -35‰
δD of long-chain n-alkanes (‰ vs VSMOW) Variable depending on source water and plant type.Typically -80‰ to -140‰
Biomarkers (Hopanes & Steranes) AbsentPresent

Experimental Protocols

N-Alkane and Biomarker Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used to determine the distribution of n-alkanes (for CPI calculation) and to identify the presence of biomarkers like hopanes and steranes.

a. Sample Preparation (Solid-Liquid Extraction):

  • Weigh a known amount of the dried and homogenized sample into an extraction thimble.

  • Add an internal standard (e.g., deuterated n-alkane) for quantification.

  • Perform automated solid-liquid extraction using an accelerated solvent extractor with an appropriate solvent mixture (e.g., dichloromethane:methanol 9:1 v/v) at elevated temperature and pressure.

  • Concentrate the extract under a gentle stream of nitrogen.

b. Fractionation (Clean-up):

  • Prepare a silica gel chromatography column.

  • Apply the concentrated extract to the top of the column.

  • Elute the aliphatic fraction (containing n-alkanes, hopanes, and steranes) with a non-polar solvent like hexane.

  • Elute the aromatic fraction with a more polar solvent mixture (e.g., hexane:dichloromethane).

  • Concentrate the aliphatic fraction for GC-MS analysis.

c. GC-MS Analysis:

  • Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column (e.g., DB-5ms, 60 m x 0.25 mm ID x 0.25 µm film thickness).

  • Injection: Inject a small volume (e.g., 1 µL) of the aliphatic fraction in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 50°C (hold for 1 min).

    • Ramp to 120°C at 10°C/min.

    • Ramp to 310°C at 5°C/min (hold for 40 min).

  • Mass Spectrometer:

    • Operate in both full scan mode (to identify a wide range of compounds) and selected ion monitoring (SIM) mode.

    • For n-alkanes, monitor characteristic fragment ions such as m/z 57 and 71.

    • For hopanes, monitor m/z 191.

    • For steranes, monitor m/z 217.

  • Data Analysis:

    • Identify n-alkanes based on their retention times and mass spectra.

    • Calculate the CPI using the concentrations of odd and even n-alkanes in the C23-C35 range.

    • Identify hopanes and steranes by their characteristic fragmentation patterns and retention times in the respective SIM chromatograms.

Compound-Specific Stable Isotope Analysis (CSIA)

This method determines the δ¹³C and δD values of individual n-alkanes, including this compound.

a. Sample Preparation:

  • Follow the same extraction and fractionation procedures as for GC-MS analysis to isolate the aliphatic fraction.

b. GC-Isotope Ratio Mass Spectrometry (GC-IRMS) Analysis:

  • Instrument: Gas chromatograph coupled to a combustion or pyrolysis interface, which is then connected to an isotope ratio mass spectrometer (GC-IRMS).

  • GC Conditions: Use the same GC column and temperature program as for the n-alkane analysis to achieve chromatographic separation of the individual n-alkanes.

  • For δ¹³C Analysis:

    • The GC eluent is passed through a combustion reactor (e.g., a ceramic tube with CuO/NiO wires at ~1000°C) to convert each n-alkane into CO₂ gas.

    • Water is removed using a Nafion dryer.

    • The CO₂ gas is introduced into the IRMS, which measures the ratio of ¹³CO₂ to ¹²CO₂.

  • For δD Analysis:

    • The GC eluent is passed through a high-temperature thermal conversion reactor (e.g., a ceramic tube with glassy carbon at ~1450°C) to convert each n-alkane into H₂ gas.

    • The H₂ gas is introduced into the IRMS, which measures the ratio of HD to H₂.

  • Calibration:

    • Calibrate the system using a reference mixture of n-alkanes with known isotopic compositions. Isotopic values are reported in delta notation (δ) in per mil (‰) relative to international standards (VPDB for carbon, VSMOW for hydrogen).

Logical Workflow for Source Differentiation

The following diagram illustrates a logical workflow for differentiating between biogenic and anthropogenic sources of this compound using the described analytical techniques.

SourceDifferentiation Sample Sample containing this compound Extraction Solvent Extraction & Fractionation Sample->Extraction GCMS_Analysis GC-MS Analysis (n-Alkanes & Biomarkers) Extraction->GCMS_Analysis CSIA_Analysis CSIA by GC-IRMS (δ¹³C & δD) Extraction->CSIA_Analysis CPI_Calc Calculate Carbon Preference Index (CPI) GCMS_Analysis->CPI_Calc Biomarker_Check Check for Hopanes & Steranes GCMS_Analysis->Biomarker_Check Isotope_Analysis Determine δ¹³C and δD values CSIA_Analysis->Isotope_Analysis Decision1 CPI > 3? CPI_Calc->Decision1 Decision2 Biomarkers Present? Biomarker_Check->Decision2 Decision3 Isotopic Signature Match? Isotope_Analysis->Decision3 Decision1->Decision2 No (CPI ≈ 1) Biogenic Predominantly Biogenic Source Decision1->Biogenic Yes Decision2->Decision3 No Anthropogenic Predominantly Anthropogenic Source Decision2->Anthropogenic Yes Decision3->Biogenic Matches Plant Wax Signatures Decision3->Anthropogenic Matches Petroleum Signatures Mixed Mixed Biogenic & Anthropogenic Sources Decision3->Mixed Ambiguous/Overlapping Signatures

Caption: Workflow for this compound source differentiation.

This comprehensive approach, combining n-alkane distribution, stable isotope analysis, and biomarker identification, provides a robust framework for accurately differentiating between biogenic and anthropogenic sources of this compound in a variety of sample matrices.

References

Isotopic Fingerprinting of Tritriacontane: A Comparative Guide for Source Apportionment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The long-chain n-alkane, tritriacontane (C33), is a valuable biomarker in environmental and geological studies for tracing the origin of organic matter. Its ubiquity in plant waxes and persistence in sediments and aerosols makes it an ideal candidate for source apportionment. This guide provides a comparative overview of the isotopic analysis of this compound, offering insights into its characteristic isotopic signatures from various sources and the experimental protocols for their determination.

Performance Comparison: Isotopic Signatures of this compound

The stable isotopic composition of this compound, specifically the ratios of carbon-13 to carbon-12 (δ¹³C) and deuterium to hydrogen (δ²H), varies depending on its source. These variations arise from the different photosynthetic pathways of plants and the geological and thermal history of fossil fuels. The following tables summarize typical isotopic values for this compound from major sources. Where direct data for this compound is limited, values for similar long-chain n-alkanes (n-C29, n-C31) are provided as a proxy, reflecting the general isotopic trends for terrestrial plant waxes.

Table 1: Comparative δ¹³C Values of this compound and a Proxy from Various Sources

Source CategorySpecific Source TypeTypical δ¹³C Range (‰, VPDB)Notes
Terrestrial Plants (Primary Source) C3 Plants (e.g., trees, shrubs, cool-climate grasses)-30.0 to -38.0Reflects the Calvin cycle photosynthetic pathway.[1][2][3]
C4 Plants (e.g., warm-climate grasses like maize, sugarcane)-18.0 to -25.0Reflects the Hatch-Slack cycle photosynthetic pathway.[1][2]
Fossil Fuels Crude Oil (Marine Algal/Bacterial Origin)-25.0 to -35.0Isotopic composition depends on the original organic matter and thermal maturity.
Crude Oil (Terrestrial Plant Origin)-22.0 to -30.0Tends to be slightly more enriched in ¹³C compared to marine-derived oils.
Coal-22.0 to -28.0Varies with coal rank and the type of precursor plant material.
Biomass Burning Burning of C3 Vegetation-28.0 to -36.0Isotopic signature is generally similar to the source material but can be slightly altered by combustion conditions.
Burning of C4 Vegetation-16.0 to -23.0Isotopic signature is generally similar to the source material.
Sediments & Soils Mixed Terrestrial Input-25.0 to -35.0Represents a mixture of C3 and C4 plant-derived organic matter. The exact value depends on the local vegetation.

Table 2: Comparative δ²H Values of a Proxy for this compound from Terrestrial Plants

Source CategorySpecific Source TypeTypical δ²H Range (‰, VSMOW)Notes
Terrestrial Plants C3 Plants-150 to -200δ²H values in plant waxes are influenced by the isotopic composition of local precipitation and plant physiology.
C4 Plants-120 to -160Generally less depleted in ²H compared to C3 plants grown in the same environment.

Experimental Protocols

The determination of the isotopic composition of this compound involves several key steps, from sample preparation to analysis by Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS).

1. Sample Collection and Preparation:

  • Soils and Sediments: Samples are dried (freeze-dried or oven-dried at low temperatures) and homogenized.

  • Aerosols: Particulate matter is collected on filters (e.g., quartz fiber filters).

  • Plant and Fossil Fuel Samples: Samples are cleaned to remove any surface contamination and homogenized.

2. Lipid Extraction:

  • Total lipids are extracted from the prepared samples using an organic solvent mixture, commonly dichloromethane:methanol (2:1 v/v), via ultrasonication or a Soxhlet apparatus.

3. Fractionation and Isolation of n-Alkanes:

  • The total lipid extract is fractionated using column chromatography with silica gel.

  • A non-polar solvent (e.g., hexane) is used to elute the aliphatic hydrocarbon fraction, which contains the n-alkanes.

  • Further purification to isolate the n-alkanes from branched and cyclic hydrocarbons can be achieved using urea adduction or molecular sieves.

4. Isotopic Analysis by GC-IRMS:

  • The purified n-alkane fraction is injected into a gas chromatograph (GC) to separate the individual compounds.

  • The separated compounds are then introduced into an isotope ratio mass spectrometer (IRMS).

  • For δ¹³C analysis, the compounds are combusted to CO₂ in an oxidation reactor.

  • For δ²H analysis, the compounds are pyrolyzed to H₂ gas in a high-temperature reactor.

  • The IRMS measures the isotopic ratios of the resulting gases, which are then reported in delta notation (δ) in per mil (‰) relative to international standards (VPDB for carbon, VSMOW for hydrogen).

Visualizing the Workflow

The following diagram illustrates the typical workflow for a source apportionment study using the isotopic analysis of this compound.

SourceApportionmentWorkflow cluster_sample_prep 1. Sample Preparation cluster_extraction 2. Chemical Processing cluster_analysis 3. Isotopic Analysis cluster_interpretation 4. Data Interpretation SampleCollection Sample Collection (Soil, Sediment, Aerosol, Plant) Drying Drying & Homogenization SampleCollection->Drying LipidExtraction Total Lipid Extraction Drying->LipidExtraction Fractionation Column Chromatography (Isolation of n-alkanes) LipidExtraction->Fractionation GC_IRMS GC-IRMS Analysis (δ¹³C and δ²H) Fractionation->GC_IRMS IsotopicData Isotopic Data (δ¹³C, δ²H values) GC_IRMS->IsotopicData SourceApportionment Source Apportionment Modeling IsotopicData->SourceApportionment

References

Comparison of Tritriacontane with other long-chain alkanes as biomarkers.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Tritriacontane and Other Long-Chain Alkanes as Biomarkers for Researchers, Scientists, and Drug Development Professionals.

Introduction

Long-chain alkanes (LCAs), primarily derived from the epicuticular waxes of plants, are valuable biomarkers in various scientific disciplines. Their chemical stability allows them to be preserved in geological records, making them excellent tools for paleoenvironmental and paleoclimatological reconstructions. Furthermore, the distribution patterns of different LCAs can provide insights into the chemotaxonomy of plants. This guide provides a comparative analysis of tritriacacontane (C33) and other significant long-chain alkanes, including n-heptacosane (C27), n-nonacosane (C29), n-hentriacontane (C31), and n-pentatriacontane (C35), as biomarkers. The guide is intended for researchers, scientists, and drug development professionals who are interested in the application of these molecules in their respective fields. While the primary focus is on their role as biomarkers, we will also touch upon their known biological activities.

Data Presentation: Quantitative Comparison of Long-Chain Alkanes

The utility of long-chain alkanes as biomarkers is rooted in their differential distribution among various plant groups. Generally, the chain length of these lipids can offer insights into the dominant types of vegetation[1]. The following tables summarize the relative abundance of this compound and other key LCAs in different plant types. It is important to note that the distribution of n-alkanes can be highly variable within plant groups, which can make chemotaxonomic distinctions challenging[2].

BiomarkerPrimary AssociationNotes
n-Heptacosane (C27) Trees and shrubs (dicots)[3]Often dominant in woody plants alongside C29.
n-Nonacosane (C29) Trees and shrubs (dicots)[3]Another key biomarker for woody vegetation.
n-Hentriacontane (C31) Grasses (monocots)[3]A primary indicator for the presence of grasses.
This compound (C33) Grasses and herbsOften found in conjunction with C31 in grasses. In some African ecosystems, C33 and C35 can help distinguish grasses from some woody plants.
n-Pentatriacontane (C35) GrassesCan also be an indicator of graminoids.

Table 1: General Association of Long-Chain Alkanes with Plant Types

Plant Typen-C27n-C29n-C31n-C33n-C35Reference
Grasses (Poaceae) LowModerateHighModerate-HighLow-Moderate
Deciduous Trees & Shrubs HighHighLowLowLow
Sphagnum Mosses LowLowLowLowLow

Table 2: Relative Abundance of Key Long-Chain Alkanes in Major Plant Groups

Experimental Protocols

The accurate analysis of long-chain alkanes as biomarkers relies on robust and standardized experimental protocols. Below are detailed methodologies for the extraction and analysis of these compounds from plant materials.

Protocol 1: Extraction of Epicuticular Waxes

This protocol is suitable for the extraction of n-alkanes from fresh or dried plant leaves.

Materials:

  • Fresh or dried plant leaves

  • n-hexane or chloroform

  • Glass beakers

  • Forceps

  • Glass vials with PTFE-lined caps

  • Internal standard solution (e.g., tetracosane (C24) in hexane)

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • If quantifying per unit area, measure the surface area of the leaves.

  • Add a known amount of the internal standard to a clean glass vial.

  • Using forceps, immerse the plant material (e.g., a single leaf) into a beaker containing the extraction solvent (n-hexane or chloroform) for 30-60 seconds with gentle agitation.

  • Remove the plant material and transfer the solvent extract to the vial containing the internal standard.

  • Evaporate the solvent to dryness using a rotary evaporator or a gentle stream of nitrogen.

  • The remaining residue is the extracted epicuticular wax. Store the sample at -20°C until analysis.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines the typical parameters for the analysis of long-chain alkanes.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for hydrocarbon analysis (e.g., HP-5ms)

GC Conditions:

  • Injector Temperature: 300-350°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 3 minutes

    • Ramp to 320°C at a rate of 15°C/min

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 50-550

Quantification: The quantification of individual n-alkanes is performed by comparing the peak area of each analyte to the peak area of the internal standard.

Visualization of Workflows and Concepts

Experimental Workflow for n-Alkane Biomarker Analysis

experimental_workflow sample Plant Material (Leaves) extraction Epicuticular Wax Extraction (Solvent Immersion) sample->extraction concentration Solvent Evaporation extraction->concentration analysis GC-MS Analysis concentration->analysis data Data Processing and Quantification analysis->data

Caption: A simplified workflow for the analysis of n-alkane biomarkers from plant materials.

Conceptual Diagram of n-Alkane Sources

n_alkane_sources cluster_plants Terrestrial Higher Plants cluster_alkanes Predominant Long-Chain Alkanes grasses Grasses (Monocots) C31_C33 n-C31, n-C33 grasses->C31_C33 produces trees Trees & Shrubs (Dicots) C27_C29 n-C27, n-C29 trees->C27_C29 produces

Caption: Association of predominant long-chain alkanes with major plant functional types.

Biological Activity and Signaling Pathways

While the primary application of long-chain alkanes is in the realm of ecological and geochemical biomarkers, there is emerging interest in their biological activities, particularly for an audience in drug development.

Most alkanes are considered to have low biological activity in mammals. However, some long-chain alkanes play crucial roles in the natural world, serving as protective waxes in plants and fungi and as pheromones in certain insects.

A study on rice revealed that very long-chain alkanes, specifically C25 and C27, are essential for pollen adhesion and hydration, highlighting a critical biological function in plant reproduction. In the context of mammalian health, a case report has described the accumulation of long-chain n-alkanes, including this compound, in human visceral tissues, leading to the formation of granulomas. Similarly, "paraffin liver" has been observed in cows, suggesting that while these compounds have low toxicity, they can bioaccumulate over time.

At the cellular level, alkanes have been shown to play a role in stabilizing cell membranes, particularly in response to extreme temperatures. This property is attributed to their ability to intercalate into the lipid bilayer, thereby modulating its fluidity and structural integrity.

The degradation of long-chain n-alkanes is primarily carried out by microorganisms through the action of alkane hydroxylases. In bacteria, the metabolism of these compounds is a source of carbon and energy.

Currently, there is a significant gap in the understanding of specific signaling pathways in mammalian cells that are directly modulated by this compound or other long-chain alkanes. The existing literature does not provide clear evidence of these molecules acting as ligands for specific receptors or directly activating known intracellular signaling cascades in the way that, for example, steroid hormones do. Further research is needed to elucidate any potential roles of these compounds in mammalian cell signaling and their implications for drug development.

Microbial Degradation Pathway of Long-Chain Alkanes

degradation_pathway alkane Long-Chain n-Alkane hydroxylase Alkane Hydroxylase alkane->hydroxylase alcohol Primary Alcohol hydroxylase->alcohol aldehyde Fatty Aldehyde alcohol->aldehyde acid Fatty Acid aldehyde->acid beta_oxidation β-Oxidation Pathway acid->beta_oxidation acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa

Caption: Simplified pathway of aerobic microbial degradation of long-chain n-alkanes.

Conclusion

This compound and other long-chain alkanes are powerful biomarkers for paleoenvironmental and chemotaxonomic studies. Their distribution patterns, particularly the varying abundances of C27, C29, C31, and C33, can effectively differentiate between major plant functional groups like grasses and woody plants. The analytical methods for their quantification are well-established, relying on gas chromatography-mass spectrometry.

From a biological perspective, while long-chain alkanes are fundamental components of plant and insect cuticles, their direct role in mammalian cell signaling remains largely unexplored. The current evidence points towards low direct toxicity but a potential for bioaccumulation. For drug development professionals, the most relevant aspect of long-chain alkanes may lie in their microbial degradation pathways, which could be targets for bioremediation or other biotechnological applications. Further research is warranted to investigate the potential subtle biological effects and signaling roles of these ubiquitous natural compounds in mammalian systems.

References

A Guide to Inter-Laboratory Comparison of Tritriacontane Measurement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison (ILC) for the measurement of tritriacontane (n-C33H68), a long-chain alkane relevant in various fields including environmental science, geology, and biomedical research. Given the absence of publicly available, formal proficiency testing data for this compound, this document outlines a standardized protocol and data evaluation method to enable laboratories to assess and compare their analytical performance. Adherence to such a protocol is crucial for ensuring data reliability and comparability across different research sites and studies.

An inter-laboratory comparison is a vital tool for quality assurance and method validation.[1][2][3] It allows participating laboratories to evaluate their performance against their peers and a consensus value, thereby identifying potential systematic errors or areas for methodological improvement.[1] Performance in such studies is often assessed using a Z-score, a statistical measure that quantifies the deviation of a laboratory's result from the consensus value.[1]

Data Presentation: A Template for Comparison

To facilitate a clear and objective comparison of results, all quantitative data from participating laboratories should be summarized in a structured format. The following tables present hypothetical results from an ILC for the determination of this compound in a prepared sample.

Table 1: Hypothetical Inter-Laboratory Comparison Data for this compound Measurement

Assigned Value (Consensus Concentration): 25.0 µg/mL

Laboratory IDReported Concentration (µg/mL)Standard Deviation (µg/mL)Z-ScorePerformance Assessment
Lab 0124.51.2-0.5Satisfactory
Lab 0226.21.51.2Satisfactory
Lab 0328.11.83.1Unsatisfactory
Lab 0423.91.1-1.1Satisfactory
Lab 0521.51.4-3.5Unsatisfactory
Lab 0625.31.30.3Satisfactory

Note: The data presented in this table is hypothetical and serves as an example for reporting purposes. Z-scores are calculated based on the consensus value and a predetermined standard deviation for proficiency assessment. A Z-score between -2.0 and +2.0 is generally considered satisfactory.

Table 2: Inter-laboratory Performance Metrics for this compound Quantification

Laboratory IDAnalytical MethodLimit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Accuracy (% Recovery)Precision (% RSD)
Lab 01GC-MS0.050.1598.54.9
Lab 02GC-MS/MS0.020.08101.23.5
Lab 03GC-FID0.100.30112.46.4
Lab 04GC-MS0.040.1296.24.6
Lab 05GC-MS0.060.1886.06.5
Lab 06GC-MS/MS0.030.09100.53.1

Note: This data is hypothetical and for illustrative purposes. The performance metrics provide additional insight into the capabilities of each laboratory's analytical method.

Experimental Protocols

A detailed and harmonized experimental protocol is fundamental to the success of an inter-laboratory comparison. The following protocol outlines a recommended methodology for the analysis of this compound.

Sample Preparation

A standardized sample should be prepared by a coordinating laboratory and distributed to all participants. This could be a solution of this compound in a common solvent (e.g., hexane or isooctane) or a spiked matrix relevant to the intended application (e.g., synthetic biological fluid or environmental extract).

For a Spiked Biological Matrix (e.g., Plasma):

  • Protein Precipitation: To 1 mL of plasma, add 3 mL of cold acetone or acetonitrile. Vortex thoroughly for 1 minute.

  • Centrifugation: Centrifuge the mixture at 4,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of hexane. The sample is now ready for cleanup or direct analysis.

For an Environmental Matrix (e.g., Sediment):

  • Extraction: A known mass of the dried sediment sample is subjected to extraction, for example, using an accelerated solvent extractor with a solvent like dichloromethane.

  • Cleanup: The resulting extract often contains interfering compounds. Cleanup is performed to isolate the aliphatic fraction containing this compound. This can be achieved using solid-phase extraction (SPE) cartridges packed with silica gel or alumina.

  • Concentration: The cleaned extract is concentrated under a gentle stream of nitrogen to a final volume (e.g., 1 mL) before instrumental analysis.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective technique for the quantification of n-alkanes like this compound.

  • Instrumentation: Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

  • Capillary Column: A non-polar column, such as a DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), with dimensions of 30 m x 0.25 mm ID, 0.25 µm film thickness is recommended.

  • Injector:

    • Temperature: 280-300°C

    • Mode: Splitless

    • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 1 minute.

    • Ramp: 10°C/min to 320°C.

    • Hold: Hold at 320°C for 10 minutes.

  • Mass Spectrometer:

    • Transfer Line Temperature: 290°C

    • Ion Source Temperature: 230°C

    • Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic fragment ions for alkanes (e.g., m/z 57, 71, 85). Full scan mode (e.g., m/z 50-550) can be used for qualitative confirmation.

Quality Control and Calibration
  • Internal Standard: An internal standard (e.g., a deuterated alkane or an alkane not present in the sample like squalane) should be added to all samples and calibration standards to correct for variations in injection volume and instrument response.

  • Calibration Curve: A multi-point calibration curve (minimum of 5 points) should be prepared using a certified reference standard of this compound. The coefficient of determination (r²) should be ≥ 0.99.

  • Quality Control Samples: Low, medium, and high concentration QC samples should be analyzed with each batch to ensure the accuracy and precision of the run.

Mandatory Visualizations

The following diagrams illustrate the key workflows for the inter-laboratory comparison and the analytical procedure.

G cluster_prep Phase 1: Preparation & Distribution cluster_analysis Phase 2: Sample Analysis cluster_eval Phase 3: Data Evaluation P1 Coordinating Lab Prepares Homogeneous ILC Sample P2 Sample Characterization (Homogeneity & Stability Testing) P1->P2 P3 Distribution to Participating Laboratories P2->P3 A1 Labs Receive Sample & Follow Standardized Protocol P3->A1 A2 Instrumental Analysis (e.g., GC-MS) A1->A2 A3 Data Acquisition & Quantification A2->A3 E1 Labs Submit Results to Coordinating Body A3->E1 E2 Statistical Analysis (Consensus Value, Z-Scores) E1->E2 E3 Issuance of Performance Report E2->E3 G cluster_sample_prep Sample Preparation cluster_instrument GC-MS Analysis cluster_data Data Processing Sample Receive Sample Spike Add Internal Standard Sample->Spike Extract Extraction / Cleanup (e.g., LLE, SPE) Spike->Extract Concentrate Concentrate to Final Volume Extract->Concentrate Inject Inject 1 µL into GC Concentrate->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (SIM/Scan) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Quantify using Calibration Curve Integrate->Calibrate Report Final Report Calibrate->Report

References

A Researcher's Guide to Assessing the Purity of Commercial Tritriacontane Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity of chemical standards is paramount to achieving accurate and reproducible experimental results. Tritriacontane (C₃₃H₆₈), a long-chain alkane, is utilized in various research applications, from a biomarker in environmental studies to a component in materials science. This guide provides an objective comparison of commercially available this compound standards and details the experimental protocols necessary to verify their purity independently.

Comparison of Commercial this compound Standards

Sourcing high-purity this compound is the first step in rigorous scientific work. Several chemical suppliers offer this compound standards with varying stated purities. The primary method cited by manufacturers for purity analysis is Gas Chromatography (GC).[1][2]

Table 1: Summary of Commercially Available this compound Standards

SupplierProduct ExampleStated PurityAnalytical Method for Certification
Sigma-Aldrich This compound, analytical standard≥97.0%Gas Chromatography (GC)
TCI America This compound>95.0%Gas Chromatography (GC)[2]
Santa Cruz Biotechnology This compound≥98%Not specified
LGC Standards n-Tritriacontane(Certified Reference Material)Multiple advanced analytical techniques[3]
MedchemExpress This compound(Not specified as a graded standard)Not specified

Note: The information in this table is based on publicly available data from supplier websites and may be subject to change. Researchers should always consult the most current Certificate of Analysis (CoA) for specific lot information.

Experimental Protocols for Purity Verification

Independent verification of a standard's purity is a critical component of quality control in the laboratory. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for analyzing long-chain alkanes due to its high resolution and definitive identification capabilities.[4]

Key Experiment: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the procedure for quantifying the purity of a this compound standard and identifying potential impurities.

1. Objective: To separate, identify, and quantify this compound and any contaminants in a commercial standard using GC-MS.

2. Materials and Reagents:

  • This compound standard sample

  • High-purity solvent (e.g., Hexane or Dichloromethane, HPLC or GC grade)

  • Internal Standard (IS) (e.g., n-Tetracosane-d₅₀ or another long-chain deuterated alkane)

  • Autosampler vials with inserts

  • Gas Chromatograph with Mass Spectrometer detector (GC-MS)

  • Fused silica capillary column suitable for high-temperature analysis (e.g., HP-5MS, 30 m x 0.25 mm id, 0.25 µm film thickness)

  • High-purity helium carrier gas

3. Standard and Sample Preparation:

  • Stock Standard Solution: Accurately weigh approximately 10 mg of the this compound standard and dissolve it in 10 mL of hexane to create a 1 mg/mL stock solution.

  • Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of the chosen internal standard in hexane.

  • Calibration Standards: Create a series of calibration standards by performing serial dilutions of the this compound stock solution. Spike each calibration level with a fixed concentration of the internal standard.

  • Sample Preparation: Prepare the "as-received" commercial standard for analysis by dissolving a precisely weighed amount in hexane to a concentration within the calibration range. Add the internal standard at the same concentration used for the calibration curve.

4. GC-MS Instrumental Parameters:

  • Injection Mode: Cool on-column or Splitless.

  • Injector Temperature: 300°C (for splitless).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: 10°C/min to 320°C.

    • Hold: 15 minutes at 320°C.

  • MS Transfer Line Temperature: 320°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-600.

5. Data Analysis and Purity Calculation:

  • Identification: Confirm the identity of the main peak as this compound by comparing its retention time to that of a known standard and its mass spectrum to a reference library (e.g., NIST). The mass spectrum should show a characteristic molecular ion peak at m/z 464 and a fragmentation pattern typical of long-chain alkanes.

  • Quantification: Calculate the area of the this compound peak and all impurity peaks in the chromatogram.

  • Purity Calculation (Area Percent):

    • Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

  • This provides a percent purity based on the response of the detector to all eluted compounds. For higher accuracy, a calibrated method using the internal standard should be employed.

Visualizations of Experimental and Logical Workflows

Diagrams are essential for visualizing the logical flow of the assessment process and the detailed steps of the analytical methodology.

Purity_Assessment_Workflow start_end start_end process process decision decision data data result result start Start: Receive Commercial Standard review_coa Review Certificate of Analysis (CoA) start->review_coa prep_sample Prepare Sample for Analysis review_coa->prep_sample run_gcms Perform GC-MS Analysis prep_sample->run_gcms process_data Process Chromatographic Data run_gcms->process_data compare_purity Purity Meets Requirement? process_data->compare_purity accept Accept Standard for Use compare_purity->accept  Yes reject Reject Standard or Consult Supplier compare_purity->reject  No finish End accept->finish reject->finish

Caption: General workflow for the purity verification of a commercial chemical standard.

GC_MS_Analysis_Workflow instrument instrument process process data data output output sample_inj Sample Injection Cool On-Column or Splitless gc_column GC Column Separation Based on Volatility & Polarity sample_inj->gc_column Carrier Gas (He) ms_ion MS Ionization Electron Impact (EI) gc_column->ms_ion Eluted Analytes ms_detect Mass Analyzer & Detector Separates Ions by m/z ms_ion->ms_detect data_acq Data Acquisition Chromatogram & Mass Spectra ms_detect->data_acq analysis Data Analysis Peak Integration Library Search data_acq->analysis report Final Report Purity (%) Impurity Profile analysis->report

Caption: Detailed workflow for GC-MS analysis of a this compound sample.

References

Safety Operating Guide

Proper Disposal of Tritriacontane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical compounds are critical for ensuring laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of tritriacontane (C₃₃H₆₈), a long-chain alkane.

Immediate Safety and Logistical Information

While this compound is not classified as a hazardous substance under Regulation (EC) No 1272/2008 or the OSHA Hazard Communication Standard, it is imperative to handle it with care in a laboratory setting.[1][2][3] Adherence to standard chemical handling protocols minimizes risk and ensures a safe environment.

Hazard Assessment:

  • Primary Hazards: Not classified as hazardous.[1][2] However, like many higher alkanes, it may cause mild skin and eye irritation. In solid form, it presents a low risk, but dust formation should be avoided.

  • Combustibility: The product is not flammable and does not present an explosion hazard. When burning, it can produce fumes containing carbon monoxide and carbon dioxide.

Personal Protective Equipment (PPE): When handling this compound, especially during disposal procedures, the following PPE is recommended:

  • Eye Protection: Wear safety glasses with side shields or chemical safety goggles.

  • Skin Protection: Use suitable protective gloves (e.g., nitrile) and a lab coat.

  • Respiratory Protection: Not typically required under normal use with adequate ventilation. If dust is generated, an N95 (US) or P1 (EN 143) dust mask is recommended.

Quantitative Data Summary

The following table summarizes key data for this compound, essential for risk assessment and proper handling.

PropertyValue
CAS Number 630-05-7
Molecular Formula C₃₃H₆₈
Molecular Weight 464.9 g/mol
Appearance Solid (Waxy)
Melting Point 71-73 °C
GHS Hazard Classification Not Classified
Water Solubility Insoluble

Operational Disposal Plan

The required method for disposing of this compound is through your institution's official chemical waste program. This ensures compliance with local, regional, and national regulations. Do not dispose of this compound in the regular trash or down the drain without explicit approval from your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Procedure
  • Waste Segregation:

    • Collect waste this compound separately from other chemical waste streams.

    • Specifically, keep it in a container designated for non-halogenated solid organic waste. Do not mix it with liquid, reactive, or hazardous chemical waste.

  • Containerization:

    • Place the waste this compound into a chemically compatible, sealable container. A high-density polyethylene (HDPE) container or the original product container is ideal.

    • Ensure the container is in good condition, free from cracks or leaks, and can be securely closed to prevent spills.

  • Labeling:

    • Clearly label the waste container. The label should include:

      • The full chemical name: "Waste this compound". Do not use abbreviations.

      • The date the waste was first added to the container.

      • The name of the principal investigator or laboratory contact.

    • Attach a hazardous waste tag if required by your institution, even if the chemical itself is not classified as hazardous.

  • Storage:

    • Store the sealed and labeled waste container in a designated and secure Satellite Accumulation Area (SAA) within your laboratory.

    • This area should be at or near the point of generation and away from incompatible materials.

  • Arranging for Disposal:

    • Once the container is full or ready for removal, contact your institution's EHS department or licensed chemical waste contractor to schedule a pickup.

    • Follow all institutional procedures for waste collection and hand-off.

Protocols for Spills and Contamination

Detailed procedures for managing accidental releases are crucial for maintaining laboratory safety.

Small Spill Containment Protocol
  • Ensure Safety and Ventilation: Make sure the area is well-ventilated. Wear the appropriate PPE as described above.

  • Contain the Spill: For solid spills, carefully sweep up the material. Avoid any actions that could generate dust.

  • Collect Material: Place the swept-up this compound and any contaminated cleaning materials (e.g., wipes, absorbent pads) into a designated chemical waste container.

  • Clean the Area: Thoroughly clean the contaminated surface.

  • Dispose of Waste: Seal, label, and store the container for disposal following the operational plan outlined above.

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

TritriacontaneDisposal start Waste this compound Generated assess Assess Contamination (Is it mixed with hazardous waste?) start->assess container_nh 1. Containerize (Chemically compatible, sealed container) assess->container_nh No container_h 1. Containerize (Appropriate Hazardous Waste Container) assess->container_h Yes label_nh 2. Label Container ('Waste this compound', Date, PI Name) container_nh->label_nh store_nh 3. Store in SAA (Designated Non-Hazardous Solid Waste) label_nh->store_nh pickup 4. Schedule Pickup (Contact EHS or Licensed Contractor) store_nh->pickup label_h 2. Label Container (List all constituents, attach hazard tag) container_h->label_h store_h 3. Store in SAA (Segregate based on hazard class) label_h->store_h store_h->pickup disposal Proper Disposal pickup->disposal

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling Tritriacontane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling of Tritriacontane (CAS No. 630-05-7). The following procedural guidance is designed to ensure safe operational use and disposal in a laboratory setting.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is a long-chain alkane that is not classified as a hazardous substance according to Regulation (EC) No 1272/2008.[1] However, adherence to good industrial hygiene and safety practices is essential.[2]

1.1 Health and Safety Data

Hazard ClassificationDataReference
Acute Toxicity Based on available data, the classification criteria are not met.[1]
Skin Corrosion/Irritation The product does not generally irritate the skin.[1]
Serious Eye Damage/Irritation Based on available data, the classification criteria are not met.[1]
Respiratory or Skin Sensitisation Based on available data, the classification criteria are not met.
Carcinogenicity No carcinogenic effects have been reported for this product.
PBT and vPvB Assessment This substance is not considered to be persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB).

1.2 Recommended Personal Protective Equipment (PPE)

While this compound is not classified as hazardous, the following PPE is recommended to minimize exposure and ensure safe handling, particularly when dealing with the substance in powdered form to avoid dust formation.

PPE CategoryItemRationale
Eye/Face Protection Safety glasses with side shields or gogglesProtects against accidental splashes or dust particles entering the eyes.
Skin Protection Laboratory coatPrevents contamination of personal clothing.
Hand Protection Nitrile glovesEnsures good hygiene and prevents direct skin contact.
Respiratory Protection Not generally required under normal use with adequate ventilation. A dust mask (e.g., N95) may be used if handling generates significant dust.

Operational Procedures

2.1 Handling and Storage

  • Handling : Handle in accordance with good industrial hygiene and safety practices. Avoid creating dust. Keep the container tightly closed when not in use.

  • Storage : Store in a dry, cool, and well-ventilated area. The recommended storage temperature is room temperature.

2.2 Spill Management

In the event of a spill, follow these procedures:

  • Containment : Prevent further spillage if it is safe to do so. For powder spills, cover with a plastic sheet to minimize dust.

  • Clean-up :

    • Small spills : Can be wiped up with a cloth. The area can then be flushed with water.

    • Large spills : Cover with an inert absorbent material like sand or earth. Mechanically collect the material into a suitable container for disposal.

  • Ventilation : Ensure adequate ventilation during clean-up.

Disposal Plan

This compound is not classified as hazardous waste. However, disposal methods must comply with local, state, and federal regulations.

  • Small Quantities : May be disposed of with household waste, where local regulations permit.

  • Large Quantities : Offer surplus and non-recyclable solutions to a licensed disposal company.

  • Packaging : Contaminated packaging should be disposed of as unused product.

  • Environmental Precautions : Avoid discharge into sewers or waterways.

First Aid Measures

While no special measures are generally required, the following are recommended as precautionary actions.

Exposure RouteFirst Aid Procedure
Inhalation If fumes from heated product are inhaled, move the person to fresh air. If symptoms persist, consult a physician.
Skin Contact Wash skin with soap and water. Generally, the product does not irritate the skin.
Eye Contact Rinse the eye thoroughly with water for several minutes. If symptoms occur, consult a physician.
Ingestion Clean mouth with water. Ingestion of large amounts may cause nausea and vomiting; if this occurs, consult a physician.

Experimental Workflow

The following diagram illustrates a standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_emergency Contingency A Hazard Assessment B Don Personal Protective Equipment (PPE) A->B C Weighing and Transfer B->C D Experimental Use C->D H Spill Management C->H I First Aid C->I E Decontaminate Work Area D->E D->H D->I F Waste Disposal E->F G Doff and Dispose of PPE F->G H->E

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.